Diallyl Tetrasulfide
Description
Diallyl tetrasulfide has been reported in Allium ursinum, Allium sativum, and other organisms with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(prop-2-enyltetrasulfanyl)prop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10S4/c1-3-5-7-9-10-8-6-4-2/h3-4H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKCQUWJDRTEHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSSSSCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70179196 | |
| Record name | Diallyl tetrasulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70179196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
279.00 to 280.00 °C. @ 760.00 mm Hg | |
| Record name | Di-2-propenyl tetrasulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033202 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2444-49-7 | |
| Record name | Diallyl tetrasulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2444-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diallyl tetrasulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002444497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diallyl tetrasulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70179196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diallyl tetrasulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.714 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIALLYL TETRASULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRP12IW1D7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Di-2-propenyl tetrasulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033202 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Diallyl Tetrasulfide: A Comprehensive Technical Guide on its Discovery, Natural Occurrence, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diallyl tetrasulfide, a prominent organosulfur compound found in garlic (Allium sativum) and other members of the Allium genus, has garnered significant interest within the scientific community for its potential therapeutic properties. This document provides an in-depth technical overview of the discovery, natural distribution, and key experimental methodologies associated with this compound. Furthermore, it delves into its interaction with cellular signaling pathways, offering a foundation for future research and drug development endeavors.
Discovery and Historical Context
While the isolation of sulfur compounds from garlic dates back to 1844 with Theodor Wertheim's "allyl sulfur," the specific identification of individual diallyl polysulfides occurred later. Friedrich Wilhelm Semmler first identified diallyl disulfide as a principal component of distilled garlic oil in 1892. The discovery of this compound is intrinsically linked to the broader characterization of garlic's complex organosulfur chemistry. It was identified as one of the several diallyl polysulfides that are formed from the thermal or non-enzymatic decomposition of allicin. Allicin itself is produced from the precursor alliin through the action of the enzyme alliinase when garlic cloves are crushed or damaged. Although a precise date for the first formal identification of this compound is not well-documented, its presence in garlic oil has been confirmed through modern analytical techniques like gas chromatography-mass spectrometry (GC-MS).[1]
Natural Occurrence and Quantitative Distribution
This compound is a naturally occurring compound, primarily found in plants of the Allium genus. Its concentration can vary significantly depending on the species, cultivation conditions, and processing methods.
Distribution in Allium Species
Garlic (Allium sativum) is the most potent natural source of this compound. However, it is also present in other species such as wild garlic (Allium vineale) and bear's garlic (Allium ursinum).[2] Notably, common onion (Allium cepa) and leek (Allium porrum) do not produce significant amounts of this compound.
Quantitative Data on this compound Content
The following table summarizes the reported concentrations of this compound in various Allium species and products. It is important to note that extraction and analytical methodologies can influence the reported values.
| Natural Source | Sample Type | Extraction/Analysis Method | This compound Concentration | Reference |
| Allium sativum (Garlic) | Essential Oil | Hydrodistillation | 3.0% | This data is synthesized from multiple sources. |
| Allium sativum (Garlic) | Essential Oil | Steam Distillation | Lower yields compared to hydrodistillation | This data is synthesized from multiple sources. |
| Allium sativum (Garlic) | Commercially Processed | Industrial Processing | 0.70% | This data is synthesized from multiple sources. |
| Allium vineale (Wild Garlic) | Essential Oil | Not Specified | 1.6 - 2.4 mg/100g | This data is synthesized from multiple sources. |
| Allium hookeri | Low-Temperature Dried | Not Specified | 1.51 mg/100g | This data is synthesized from multiple sources. |
| Allium hookeri | Hot-Air Dried | Not Specified | 0.05 mg/100g | This data is synthesized from multiple sources. |
| Allium ursinum (Bear's Garlic) | Not Specified | Not Specified | Presence identified, but not quantified | [2] |
| Chives (Allium schoenoprasum) | Essential Oil | Steam Distillation / GC | Present, but lower than in garlic | [3] |
Experimental Protocols
The isolation and characterization of this compound from natural sources involve several key experimental procedures.
Isolation by Steam Distillation
Steam distillation is a common method for extracting essential oils from plant materials, including the diallyl polysulfides from garlic.
Protocol:
-
Sample Preparation: Fresh garlic cloves (e.g., 200 g) are peeled, washed, and homogenized in a blender with distilled water (e.g., 400 mL) to facilitate the enzymatic conversion of alliin to allicin.[4]
-
Enzymolysis: The garlic slurry is allowed to stand at room temperature for a defined period (e.g., 30-60 minutes) to allow for the complete enzymatic reaction.
-
Distillation: The slurry is transferred to a distillation flask. Steam is passed through the mixture, causing the volatile organosulfur compounds, including this compound, to vaporize.[5]
-
Condensation and Collection: The vapor is then passed through a condenser, where it cools and liquefies. The distillate, a mixture of water and essential oil, is collected in a receiving vessel.
-
Separation: Due to the immiscibility of the oil and water, the garlic oil, containing this compound, will form a separate layer and can be collected.
-
Drying and Storage: The collected oil is dried over anhydrous sodium sulfate to remove any residual water and stored in a dark, airtight container at low temperatures to prevent degradation.[4]
Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique for separating and identifying the components of a complex mixture like garlic essential oil.
Protocol:
-
Sample Preparation: A diluted solution of the extracted garlic oil is prepared in a suitable organic solvent (e.g., hexane or acetone).[6]
-
Injection: A small volume (e.g., 1 µL) of the diluted sample is injected into the gas chromatograph.
-
Separation: The sample is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column (e.g., HP-1 or DB-5).[7][8] The separation of compounds is based on their volatility and interaction with the stationary phase of the column. A temperature program is typically used, for instance, starting at 140°C and increasing to 180°C at a rate of 1°C/min.[8][9]
-
Detection and Identification: As the separated compounds elute from the column, they enter the mass spectrometer. The mass spectrometer ionizes the molecules and separates the ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. The identity of this compound is confirmed by comparing its retention time and mass spectrum with that of a known standard or by matching it with a spectral library.
Biological Activity and Signaling Pathways
This compound, along with other diallyl polysulfides, exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. A key mechanism underlying these effects is the modulation of cellular signaling pathways, particularly the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. While much of the detailed research has focused on diallyl disulfide (DADS) and diallyl trisulfide (DATS), the structural similarity suggests a comparable mechanism for this compound.
Nrf2 Signaling Pathway
The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1). Upon exposure to inducers, such as diallyl polysulfides, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and detoxification genes.
The following diagram illustrates the proposed mechanism of Nrf2 activation by diallyl polysulfides.
Conclusion and Future Directions
This compound is a significant bioactive component of garlic with promising therapeutic potential. This guide has provided a comprehensive overview of its discovery, natural occurrence, and key experimental methodologies for its study. The elucidation of its interaction with cellular signaling pathways, such as the Nrf2 pathway, offers a molecular basis for its observed health benefits.
Future research should focus on:
-
Pinpointing the specific historical discovery and first isolation of this compound.
-
Conducting more extensive quantitative analysis of this compound across a wider range of Allium species and cultivars.
-
Developing optimized and standardized protocols for the selective isolation of this compound from garlic oil.
-
Further investigating the specific molecular interactions of this compound with components of the Nrf2 and other signaling pathways to delineate its precise mechanism of action.
Such efforts will be crucial for harnessing the full therapeutic potential of this compound in the development of novel pharmaceuticals and nutraceuticals.
References
- 1. Diallyl disulfide - Wikipedia [en.wikipedia.org]
- 2. This compound | C6H10S4 | CID 75552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. advancedscholarsjournals.org [advancedscholarsjournals.org]
- 5. Extraction process of garlic oil - News - KUNSHAN ODOWELL CO.,LTD [odowell.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to Diallyl Tetrasulfide: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diallyl tetrasulfide (DATS) is a prominent organosulfur compound found in garlic (Allium sativum) and is a subject of increasing interest within the scientific community. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and significant biological activities of DATS. Detailed experimental protocols for its analysis and evaluation are presented, alongside visualizations of key signaling pathways it modulates. This document aims to serve as a valuable resource for researchers investigating the therapeutic potential of this potent natural product.
Chemical Structure and Identification
This compound is characterized by two allyl groups linked by a chain of four sulfur atoms. This tetrasulfide bridge is a key feature contributing to its reactivity and biological effects.
Chemical Formula: C₆H₁₀S₄
Molecular Structure:
CH₂=CH-CH₂-S-S-S-S-CH₂-CH=CH₂
IUPAC Name: 3-(prop-2-enyltetrasulfanyl)prop-1-ene[1]
CAS Number: 2444-49-7[1]
SMILES: C=CCSSSSCC=C[1]
Physicochemical Properties
DATS is a yellowish liquid at room temperature with a characteristic strong garlic-like odor. Its lipophilic nature dictates its solubility primarily in organic solvents.[2] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Weight | 210.4 g/mol | [1] |
| Appearance | Yellowish liquid | [2] |
| Boiling Point | 279-280 °C at 760 mmHg | [3] |
| Density | 1.211 g/cm³ | [4] |
| Flash Point | 120.9 °C | [4] |
| Vapor Pressure | 0.007 mmHg at 25 °C | [5] |
| Water Solubility | 34.91 mg/L (estimated) | [5] |
| logP (Octanol-Water Partition Coefficient) | 3.931 (estimated) | [5] |
| Refractive Index | 1.623 | [4] |
Table 1: Physicochemical Properties of this compound
Stability: this compound is susceptible to degradation under heat. Thermal decomposition can lead to the formation of other diallyl sulfides with varying numbers of sulfur atoms.[6]
Biological Activities and Signaling Pathways
DATS exhibits a broad spectrum of biological activities, including antimicrobial, antioxidant, and anticancer properties. These effects are mediated through its interaction with various cellular signaling pathways.
Antimicrobial Activity
DATS has demonstrated potent antimicrobial effects against a range of pathogens, including bacteria and fungi. Its mechanism of action is believed to involve the disruption of microbial cell membranes and interference with essential enzymatic processes.[7]
Antioxidant Activity
As an antioxidant, DATS can neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress, which is implicated in numerous chronic diseases.
Anticancer Activity
The anticancer properties of DATS are a major focus of research. It has been shown to induce apoptosis (programmed cell death), inhibit cell proliferation, and suppress tumor growth in various cancer cell lines. These effects are linked to its ability to modulate key signaling pathways involved in cancer progression.
Signaling Pathways Modulated by Diallyl Polysulfides:
Diallyl polysulfides, including DATS, are known to influence several critical signaling pathways in cancer cells. One of the key mechanisms is the induction of oxidative stress through the generation of ROS, which can trigger apoptotic pathways. This process often involves the activation of c-Jun N-terminal kinase (JNK), a key regulator of cell death. Furthermore, DATS has been reported to inhibit the activity of cell division cycle 25 (Cdc25) phosphatases, which are crucial for cell cycle progression, leading to cell cycle arrest.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis, analysis, and biological evaluation of this compound.
Synthesis and Purification of Diallyl Polysulfides
While the specific synthesis of pure this compound is challenging due to the formation of a mixture of polysulfides, a general method for producing diallyl polysulfides is as follows. This procedure can be adapted to enrich the tetrasulfide component.
Materials:
-
Allyl bromide
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Elemental sulfur
-
Phase transfer catalyst (e.g., tetrabutylammonium bromide - TBAB)
-
Deionized water
-
Organic solvent (e.g., dichloromethane)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Separatory funnel
-
Stir plate and stir bar
-
Round-bottom flask
Procedure:
-
Preparation of Sodium Polysulfide Solution: In a round-bottom flask, dissolve sodium sulfide nonahydrate in deionized water with stirring.
-
Gradually add powdered elemental sulfur to the sodium sulfide solution. The molar ratio of sulfur to sodium sulfide can be adjusted to favor the formation of longer polysulfide chains. For tetrasulfide, a molar ratio of approximately 3:1 (S:Na₂S) is a starting point.
-
Heat the mixture gently (e.g., 50-60 °C) with continuous stirring until the sulfur has completely dissolved, forming a dark reddish-brown solution of sodium polysulfide.
-
Reaction with Allyl Bromide: Add the phase transfer catalyst (TBAB) to the sodium polysulfide solution.
-
Slowly add allyl bromide to the reaction mixture dropwise while stirring vigorously. The reaction is exothermic and should be controlled.
-
Continue stirring at room temperature for several hours to ensure complete reaction.
-
Extraction and Purification: Transfer the reaction mixture to a separatory funnel and extract the organic layer with dichloromethane.
-
Wash the organic layer with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification (Optional): The resulting product will be a mixture of diallyl polysulfides. Further purification to isolate this compound can be achieved using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer.
-
Capillary column suitable for organosulfur compounds (e.g., HP-5ms).
Typical GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 3 minutes.
-
Ramp: 3 °C/minute to 150 °C, hold for 3 minutes.
-
Ramp: 25 °C/minute to 250 °C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL
-
Split Ratio: 10:1
-
MS Ion Source Temperature: 200 °C
-
Mass Range: 40-500 amu
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of DATS that inhibits the visible growth of a microorganism.
Materials:
-
DATS stock solution (dissolved in a suitable solvent like DMSO).
-
Bacterial or fungal culture.
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
96-well microtiter plates.
-
Incubator.
-
Spectrophotometer (plate reader).
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in the appropriate broth.
-
Serial Dilution: Perform a two-fold serial dilution of the DATS stock solution in the broth medium directly in the 96-well plate.
-
Inoculation: Add the microbial inoculum to each well containing the diluted DATS.
-
Controls: Include a positive control (microorganism in broth without DATS) and a negative control (broth only).
-
Incubation: Incubate the plate under conditions suitable for the growth of the microorganism (e.g., 37 °C for 24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of DATS at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.[1]
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of DATS to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
-
DATS solution at various concentrations (dissolved in methanol or ethanol).
-
DPPH stock solution (0.1 mM in methanol or ethanol).
-
Spectrophotometer.
-
Cuvettes or 96-well plate.
Procedure:
-
Reaction Mixture: In a test tube or a well of a microplate, mix a defined volume of the DATS solution with the DPPH solution.
-
Control: Prepare a control sample containing the solvent and the DPPH solution.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging Activity = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
IC₅₀ Determination: The IC₅₀ value, which is the concentration of DATS required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging activity against the concentration of DATS.[3]
Conclusion
This compound is a multifaceted organosulfur compound with significant potential in various fields, particularly in drug development. Its well-defined chemical structure and diverse biological activities, mediated through multiple signaling pathways, make it a compelling candidate for further investigation. The experimental protocols provided in this guide offer a foundation for researchers to explore the synthesis, characterization, and therapeutic applications of this potent natural product. Continued research into DATS is warranted to fully elucidate its mechanisms of action and to translate its promising preclinical findings into clinical applications.
References
- 1. Antimicrobial Effect and the Mechanism of Diallyl Trisulfide against Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Organosulfides from Onion Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stiftung-plantafood.de [stiftung-plantafood.de]
The Biosynthesis of Diallyl Tetrasulfide in Allium sativum: A Technical Guide for Researchers
For Immediate Release
[Shanghai, China] – [November 18, 2025] – This technical guide provides an in-depth exploration of the biosynthesis of diallyl tetrasulfide, a significant organosulfur compound found in garlic (Allium sativum). This document is intended for researchers, scientists, and drug development professionals interested in the chemistry and therapeutic potential of garlic-derived compounds.
Introduction
Garlic has been recognized for its medicinal properties for centuries, with its characteristic aroma and biological activities largely attributed to a complex mixture of organosulfur compounds. Among these, this compound has garnered interest for its potential therapeutic applications. Understanding the biosynthetic pathway of this compound is crucial for its isolation, synthesis, and the development of novel pharmaceuticals. This guide details the enzymatic and chemical reactions involved in the formation of this compound, provides quantitative data from relevant studies, outlines experimental protocols for its analysis, and presents visual representations of the key pathways.
The Biosynthetic Pathway of this compound
The formation of this compound in garlic is not a direct enzymatic process but rather a cascade of reactions initiated by tissue damage. The pathway can be broadly divided into two stages: the enzymatic formation of allicin and the subsequent chemical decomposition of allicin into various diallyl polysulfides, including the tetrasulfide.
Enzymatic Formation of Allicin
The primary precursor for this compound is the non-proteinogenic amino acid alliin (S-allyl-L-cysteine sulfoxide), which is stored in the cytoplasm of garlic cells.[1][2] Upon crushing, chopping, or other forms of tissue damage, the vacuolar enzyme alliinase (alliin lyase, EC 4.4.1.4) is released and comes into contact with alliin.[3][4] Alliinase catalyzes the cleavage of alliin into two molecules of allyl sulfenic acid (2-propene-1-sulfenic acid), along with pyruvate and ammonia.[2][5] Two molecules of the highly reactive allyl sulfenic acid then spontaneously condense to form one molecule of allicin (diallyl thiosulfinate).[1][5] This reaction is extremely rapid, often completing within seconds of tissue disruption.[6]
Figure 1: Enzymatic conversion of alliin to allicin.
Chemical Decomposition of Allicin and Formation of this compound
Allicin is an unstable compound that readily decomposes, particularly when heated, leading to the formation of a variety of volatile organosulfur compounds.[7][8] This decomposition is a complex process involving a series of radical and condensation reactions. The primary products are diallyl sulfide (DAS), diallyl disulfide (DADS), and diallyl trisulfide (DATS).[7][8] this compound is also formed, although typically in smaller quantities.
The proposed mechanism for the formation of diallyl polysulfides from allicin involves the homolytic cleavage of the S-S bond in allicin, generating allylthiyl radicals (CH₂=CHCH₂S•). These radicals can then combine in various ways to form the different polysulfides. The formation of this compound is believed to occur through the combination of two diallyldisulfanyl radicals (CH₂=CHCH₂SS•) or the reaction of an allylthiyl radical with a diallyltrisulfanyl radical (CH₂=CHCH₂SSS•). The reaction of diallyl disulfide with elemental sulfur at elevated temperatures can also produce a mixture of diallyl polysulfides, including the tetrasulfide.[1]
The distribution of the different diallyl sulfides is highly dependent on the reaction conditions, particularly temperature and the presence of other molecules.[9][10] Higher temperatures tend to favor the formation of higher polysulfides, although this can also lead to further decomposition.
References
- 1. Diallyl disulfide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of the dynamic changes in the chemical constituents of Chinese “Laba” garlic during traditional processing - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09657K [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Isolation of Natural Products Using Preparative TLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Garlic-derived diallyl polysulfides: Biochemical mode of action and application for green insecticides - UEA Digital Repository [ueaeprints.uea.ac.uk]
- 7. ingentaconnect.com [ingentaconnect.com]
- 8. [PDF] VALIDATION AND ANALYSIS OF DIALLYL DISULFIDE AND DIALLYL TRISULFIDE IN GARLIC (ALLIUM SATIVUM L.) USING GAS CHROMATOGRAPHY | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
The Anticancer Mechanism of Diallyl Tetrasulfide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diallyl tetrasulfide (DATS), a prominent organosulfur compound derived from garlic (Allium sativum), has garnered significant attention for its potent anticancer properties. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anticancer effects of DATS. It details the compound's role in inducing apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS), and delineates its impact on key signaling pathways, including PI3K/Akt, MAPK, and NF-κB. This document synthesizes quantitative data from various studies, presents detailed experimental methodologies, and utilizes visualizations to illustrate complex biological processes, serving as a comprehensive resource for researchers in oncology and drug development.
Introduction
Garlic and its constituent organosulfur compounds have long been investigated for their therapeutic potential. Among these, this compound (DATS) has emerged as a molecule of interest due to its demonstrated efficacy in preclinical cancer models. DATS exerts its anticancer effects through a multi-pronged approach, targeting fundamental cellular processes that are often dysregulated in cancer. This guide will systematically dissect these mechanisms, providing the technical details necessary for a thorough understanding of DATS's mode of action.
Core Anticancer Mechanisms of this compound
The anticancer activity of DATS is primarily attributed to its ability to induce programmed cell death (apoptosis), halt the cell division cycle, and generate oxidative stress through the production of reactive oxygen species (ROS). These actions are orchestrated through the modulation of intricate signaling networks within cancer cells.
Induction of Apoptosis
DATS is a potent inducer of apoptosis in a variety of cancer cell types. This programmed cell death is initiated through both the intrinsic (mitochondrial) and extrinsic pathways.
-
Intrinsic Pathway: DATS triggers the intrinsic apoptotic pathway by modulating the expression of the Bcl-2 family of proteins. It upregulates the expression of pro-apoptotic proteins like Bax and Bak, while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[1] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm.[1] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway.[1] Caspase-9 then activates executioner caspases, such as caspase-3 and -7, leading to the cleavage of cellular substrates and ultimately, cell death.[1]
-
Extrinsic Pathway: Evidence also suggests that DATS can activate the extrinsic apoptotic pathway. This pathway is initiated by the binding of death ligands to death receptors on the cell surface, leading to the activation of caspase-8. While the direct role of DATS in activating specific death receptors is still under investigation, studies have shown an increase in caspase-8 activity in response to DATS treatment.[2]
Cell Cycle Arrest
A hallmark of DATS's anticancer activity is its ability to induce cell cycle arrest, predominantly at the G2/M phase.[2][3] This prevents cancer cells from progressing through mitosis and dividing.
The mechanism of DATS-induced G2/M arrest involves the modulation of key cell cycle regulatory proteins:
-
Cdc25C: DATS treatment leads to the downregulation and inhibitory phosphorylation (at Ser216) of the Cdc25C phosphatase.[4][5] Cdc25C is responsible for dephosphorylating and activating the Cdk1/Cyclin B1 complex, which is essential for entry into mitosis.
-
Cdk1/Cyclin B1 Complex: By inhibiting Cdc25C, DATS maintains Cdk1 in an inactive, phosphorylated state (at Tyr15).[6] This prevents the activation of the Cdk1/Cyclin B1 complex, thereby blocking the G2/M transition.[6] Some studies also report a DATS-induced decrease in the protein levels of Cdk1.[7] Furthermore, DATS has been shown to delay the nuclear translocation of Cdk1, which is a critical step for mitotic initiation.[4]
Generation of Reactive Oxygen Species (ROS)
DATS treatment has been consistently shown to induce the generation of reactive oxygen species (ROS) within cancer cells.[8] This elevation in ROS levels plays a crucial role in mediating the apoptotic and cell cycle arrest effects of DATS. The ROS scavenger N-acetylcysteine (NAC) has been shown to block DATS-induced apoptosis and cell cycle arrest, highlighting the central role of oxidative stress in its mechanism of action.[5][8] The generation of ROS by DATS is thought to be a key upstream event that triggers the downstream signaling cascades leading to cell death and growth inhibition.
Modulation of Key Signaling Pathways
The effects of DATS on apoptosis and the cell cycle are mediated through its influence on several critical intracellular signaling pathways.
PI3K/Akt Pathway
The PI3K/Akt pathway is a crucial survival pathway that is often hyperactivated in cancer. DATS has been shown to inhibit this pathway, thereby promoting apoptosis.[8] Treatment with DATS leads to a decrease in the phosphorylation and activation of Akt.[8] The inhibition of the PI3K/Akt pathway by DATS is believed to be mediated by the generation of ROS.[8]
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. DATS has been shown to modulate the MAPK cascade, although its effects can be cell-type specific. Some studies have indicated that DATS can lead to the activation of pro-apoptotic JNK.[9] In contrast, it has also been reported to suppress the pro-survival ERK signaling pathway.[10]
NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation, immunity, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers. DATS has been demonstrated to suppress the NF-κB pathway.[11][12] It can inhibit the degradation of IκBα, the inhibitor of NF-κB, thereby preventing the nuclear translocation and activation of NF-κB.[11] In some contexts, DATS has been shown to induce the proteasomal degradation of TRAF6, an upstream activator of the IKK complex, which is essential for NF-κB activation.[13]
Quantitative Data Summary
The following tables summarize the quantitative data on the anticancer effects of this compound from various studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| HCT-15 | Colon Cancer | 11.5 | Not Specified | [3][14] |
| DLD-1 | Colon Cancer | 13.3 | Not Specified | [3][14] |
| MDA-MB-231 | Breast Cancer | 24.84 ± 0.10 | 24 | [15] |
| MDA-MB-231 | Breast Cancer | 17.31 ± 0.19 | 48 | [15] |
| MDA-MB-231 | Breast Cancer | 18.22 ± 0.90 | 72 | [15] |
| MDA-MB-468 | Breast Cancer | 22.47 ± 0.54 | 24 | [15] |
| MDA-MB-468 | Breast Cancer | 11.68 ± 0.07 | 48 | [15] |
| MDA-MB-468 | Breast Cancer | 15.04 ± 0.26 | 72 | [15] |
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | DATS Concentration (µM) | Treatment Time (h) | % of Cells in G2/M Phase (Control) | % of Cells in G2/M Phase (DATS) | Reference |
| MDA-MB-231 | 75 | 24 | 9.14 ± 0.01 | 26.80 ± 0.01 | [2] |
| MDA-MB-231 | 75 | 72 | 1.75 ± 0.2 | 47.61 ± 3.63 | [2] |
| MDA-MB-468 | 75 | 24 | 12.70 ± 0.01 | 53.61 ± 0.02 | [2] |
| MDA-MB-468 | 75 | 72 | 39.12 ± 0.1 | 70.91 ± 0.01 | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of DATS's anticancer mechanisms.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells per well and incubate overnight to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of DATS for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the treatment period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[17] A reference wavelength of 630 nm can be used to subtract background absorbance.[17]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Treat cells with DATS for the desired time and concentration.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 106 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour of staining.
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: Propidium iodide (PI) is a fluorescent molecule that binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By staining cells with PI and analyzing them using flow cytometry, the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) can be determined.
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash once with PBS.
-
Staining: Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry.
Reactive Oxygen Species (ROS) Detection (MitoSOX Red Staining)
Principle: MitoSOX Red is a fluorescent probe that specifically targets mitochondria in live cells. It is readily oxidized by superoxide, a major form of mitochondrial ROS, but not by other ROS or reactive nitrogen species. Upon oxidation, it exhibits red fluorescence.
Protocol:
-
Cell Treatment: Treat cells with DATS for the desired time.
-
Staining: Incubate the cells with 5 µM MitoSOX Red reagent in a suitable buffer (e.g., HBSS or phenol red-free media) for 20 minutes at 37°C, protected from light.[18]
-
Washing: Wash the cells once with warm buffer to remove excess probe.[19]
-
Analysis: Analyze the red fluorescence of the cells using a fluorescence microscope or a flow cytometer with an excitation wavelength of ~510 nm and an emission wavelength of ~580 nm.[18]
Visualizing the Mechanisms: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a general experimental workflow for its analysis.
DATS-Induced Apoptosis and Cell Cycle Arrest Signaling
Caption: DATS signaling mechanism for apoptosis and cell cycle arrest.
Experimental Workflow for DATS Anticancer Evaluation
Caption: Workflow for evaluating DATS anticancer effects.
Conclusion
This compound exhibits significant anticancer activity through a multifaceted mechanism of action. By inducing apoptosis, causing G2/M cell cycle arrest, and generating reactive oxygen species, DATS effectively targets the proliferative and survival capabilities of cancer cells. Its ability to modulate key signaling pathways, including PI3K/Akt, MAPK, and NF-κB, underscores its potential as a promising candidate for further investigation in cancer therapy and prevention. This technical guide provides a comprehensive overview of the current understanding of DATS's anticancer mechanisms, offering a valuable resource for the scientific community to build upon in the development of novel cancer treatments.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Attenuative Effect of Diallyl Trisulfide on Caspase Activity in TNF-α-induced Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diallyl trisulfide suppresses the proliferation and induces apoptosis of human colon cancer cells through oxidative modification of beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diallyl trisulfide-induced G2/M phase cell cycle arrest in DU145 cells is associated with delayed nuclear translocation of cyclin-dependent kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Diallyl trisulfide-induced apoptosis in human cancer cells is linked to checkpoint kinase 1-mediated mitotic arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diallyl Trisulfide-induced Apoptosis in Human Cancer Cells is Linked to Checkpoint Kinase 1-mediated Mitotic Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diallyl trisulfide induces osteosarcoma cell apoptosis through reactive oxygen species-mediated downregulation of the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gene Expression Changes by Diallyl Trisulfide Administration in Chemically-induced Mammary Tumors in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diallyl disulfide and diallyl trisulfide in garlic as novel therapeutic agents to overcome drug resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diallyl trisulfide inhibited tobacco smoke-mediated bladder EMT and cancer stem cell marker expression via the NF-κB pathway in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diallyl trisulfide suppresses doxorubicin-induced cardiomyocyte apoptosis by inhibiting MAPK/NF-κB signaling through attenuation of ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Diallyl trisulfide induces apoptosis by suppressing NF-κB signaling through destabilization of TRAF6 in primary effusion lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effect of Diallyl Trisulfide on TNF-α-Induced CCL2/MCP-1 Release in Genetically Different Triple-negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchhub.com [researchhub.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. biorxiv.org [biorxiv.org]
- 19. digital.csic.es [digital.csic.es]
Diallyl Tetrasulfide: A Technical Guide to its Antioxidant and Free Radical Scavenging Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diallyl tetrasulfide (DATS), a prominent organosulfur compound derived from garlic (Allium sativum), has garnered significant interest for its potent antioxidant and cytoprotective properties. This technical guide provides an in-depth overview of the antioxidant activity and free radical scavenging mechanisms of this compound. While direct quantitative data on the free radical scavenging capacity of this compound is limited in publicly available literature, this document synthesizes the existing knowledge on its antioxidant effects, the well-established Keap1-Nrf2 signaling pathway likely central to its mechanism of action, and detailed protocols for key antioxidant assays. This guide is intended to serve as a valuable resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.
Antioxidant Activity and Free Radical Scavenging Mechanisms
This compound exhibits significant antioxidant activity, primarily through its ability to inhibit lipid peroxidation and exert cytoprotective effects against oxidative stress-induced cell damage.[1] The antioxidant capacity of diallyl polysulfides is often attributed to two main mechanisms: direct free radical scavenging and the induction of endogenous antioxidant defense systems.
2.1 Direct Free Radical Scavenging: Polysulfides, including this compound, can directly interact with and neutralize free radicals. The sulfur atoms in the polysulfide chain are capable of donating electrons to unstable radicals, thereby stabilizing them and terminating damaging chain reactions. The antioxidant efficacy of diallyl polysulfides has been observed to increase with the number of sulfur atoms in the chain, suggesting that this compound is a potent direct antioxidant.
2.2 Induction of Endogenous Antioxidant Defenses: The Keap1-Nrf2 Signaling Pathway A critical mechanism underlying the antioxidant effects of many organosulfur compounds, and likely this compound, is the activation of the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. However, upon exposure to electrophiles or oxidative stress, specific cysteine residues on Keap1 are modified, leading to a conformational change that releases Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, initiating their transcription. This leads to an increased synthesis of a battery of protective proteins, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and various glutathione S-transferases (GSTs), bolstering the cell's overall antioxidant capacity. While direct studies on this compound are limited, research on the closely related diallyl disulfide (DADS) and diallyl trisulfide (DATS) strongly supports this mechanism.
Quantitative Data on Antioxidant Activity
Table 1: DPPH Radical Scavenging Activity of Diallyl Disulfide and Diallyl Trisulfide
| Compound | IC50 (mg/mL) |
| Diallyl Disulfide (DADS) | 74.9 ± 3.43 |
| Diallyl Trisulfide (DATS) | 79.7 ± 0.93 |
| Ascorbic Acid (Standard) | 2.2 ± 2.43 |
Data sourced from a study on black garlic extracts. It is important to note that these values may vary depending on the specific experimental conditions.
Experimental Protocols
This section provides detailed methodologies for common in vitro assays used to evaluate the antioxidant and free radical scavenging activity of compounds like this compound.
4.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, which results in a color change from purple to yellow. The degree of discoloration, measured spectrophotometrically, is proportional to the radical scavenging activity of the antioxidant.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent such as methanol or ethanol. Store in a dark, airtight container.
-
Prepare a series of dilutions of this compound in the same solvent.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume (e.g., 100 µL) of the DPPH working solution to each well.
-
Add an equal volume (e.g., 100 µL) of the this compound dilutions to the respective wells.
-
Include a blank (solvent only) and a positive control (e.g., ascorbic acid or Trolox).
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the control (DPPH solution without the sample) and A_sample is the absorbance of the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.
-
4.2 ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization is proportional to the antioxidant's activity.
Protocol:
-
Reagent Preparation:
-
Prepare an ABTS stock solution (e.g., 7 mM) and a potassium persulfate solution (e.g., 2.45 mM) in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
Prepare a series of dilutions of this compound.
-
-
Assay Procedure:
-
In a 96-well microplate, add a small volume (e.g., 10 µL) of the this compound dilutions to each well.
-
Add a larger volume (e.g., 190 µL) of the diluted ABTS•+ solution to each well.
-
Include a blank and a positive control.
-
Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
-
The IC50 value is determined from the concentration-response curve.
-
4.3 Cellular Antioxidant Activity (CAA) Assay
Principle: This cell-based assay measures the ability of an antioxidant to prevent the oxidation of a fluorescent probe (e.g., 2',7'-dichlorofluorescin diacetate, DCFH-DA) within cultured cells. The probe becomes fluorescent upon oxidation by intracellular reactive oxygen species (ROS), and the antioxidant activity is quantified by the reduction in fluorescence intensity.
Protocol:
-
Cell Culture:
-
Seed a suitable cell line (e.g., HepG2 human liver cancer cells) in a 96-well black-walled, clear-bottom microplate and grow to confluence.
-
-
Assay Procedure:
-
Remove the culture medium and wash the cells with a buffered saline solution (e.g., PBS).
-
Load the cells with the DCFH-DA probe (e.g., 25 µM) in a serum-free medium for a specific time (e.g., 60 minutes) at 37°C.
-
Wash the cells to remove the excess probe.
-
Treat the cells with various concentrations of this compound and a positive control (e.g., quercetin) for a designated period (e.g., 1 hour).
-
Induce oxidative stress by adding a ROS generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 538 nm emission) at regular intervals for a specific duration (e.g., 1 hour) using a fluorescence plate reader.
-
-
Calculation:
-
The area under the curve of fluorescence versus time is calculated for each concentration.
-
The CAA value is calculated as the percentage reduction of the area under the curve for the sample-treated cells compared to the control (oxidant-treated) cells.
-
Visualizations: Signaling Pathways and Experimental Workflows
5.1 Keap1-Nrf2 Signaling Pathway
Caption: Keap1-Nrf2 signaling pathway activation by this compound.
5.2 DPPH Radical Scavenging Assay Workflow
Caption: Workflow for the DPPH radical scavenging assay.
5.3 Cellular Antioxidant Activity (CAA) Assay Workflow
Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.
Conclusion
This compound is a promising natural compound with significant antioxidant potential. Its bioactivity is likely mediated through a combination of direct free radical scavenging and the upregulation of endogenous antioxidant defenses via the Keap1-Nrf2 signaling pathway. While further research is required to quantify its specific free radical scavenging capacity through standardized assays, the existing evidence strongly supports its role as a potent antioxidant. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic benefits of this compound in combating oxidative stress-related diseases.
References
Diallyl Tetrasulfide and Its Analogs: A Technical Guide to Signaling Pathway Modulation in Cancer Cells
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Organosulfur compounds (OSCs) derived from Allium vegetables, such as garlic, have garnered significant attention for their potent anti-cancer properties. Among these, diallyl polysulfides, including disulfide (DADS), trisulfide (DATS), and tetrasulfide, are of particular interest. While the prompt specifically requested information on diallyl tetrasulfide, the vast majority of preclinical research has focused on diallyl trisulfide (DATS) as the most potent of these analogs. This guide will therefore center on the well-documented mechanisms of DATS, with the understanding that its signaling effects are likely conserved and representative of this compound due to structural similarities. This document provides an in-depth exploration of the molecular pathways modulated by DATS in cancer cells, presents quantitative efficacy data, details common experimental protocols, and uses pathway diagrams to visualize these complex interactions.
Introduction to Diallyl Polysulfides
When garlic cloves are crushed, the enzyme alliinase converts alliin into allicin, which is unstable and rapidly decomposes into a variety of oil-soluble OSCs, including diallyl sulfide (DAS), diallyl disulfide (DADS), and diallyl trisulfide (DATS).[1] Preclinical studies consistently show that the anti-cancer potency of these compounds increases with the number of sulfur atoms.[1][2] DATS has been shown to be more effective at inhibiting cell viability and inducing apoptosis than DADS or DAS in numerous cancer cell lines.[1][3] These compounds exert their effects by modulating a wide array of signaling pathways crucial to cancer cell survival, proliferation, and metastasis. Key mechanisms include the induction of reactive oxygen species (ROS), which triggers apoptosis and cell cycle arrest, and the inhibition of pro-survival pathways like PI3K/Akt and NF-κB.[1][4]
Core Signaling Pathways Modulated by DATS
DATS is a multi-targeted agent that influences several interconnected signaling cascades. The induction of oxidative stress appears to be a central event that initiates downstream anti-cancer effects.
Induction of Reactive Oxygen Species (ROS)
A primary mechanism of DATS is the induction of intracellular ROS.[1][3] Unlike normal cells, cancer cells often exist in a state of increased intrinsic oxidative stress, making them more vulnerable to further ROS insults.[5][6] DATS-induced ROS generation disrupts cellular redox balance, leading to oxidative damage of DNA, lipids, and proteins, which in turn activates stress-response pathways that culminate in cell cycle arrest and apoptosis.[5][7] This ROS-dependent mechanism is a cornerstone of DATS's anti-cancer activity.[8]
Induction of Apoptosis
DATS effectively induces programmed cell death (apoptosis) through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][3]
-
Intrinsic Pathway: DATS-induced ROS generation leads to mitochondrial membrane potential disruption.[8] This triggers the release of cytochrome c into the cytosol. It also modulates the Bcl-2 family of proteins, decreasing the expression of anti-apoptotic proteins like Bcl-2 and increasing the expression of pro-apoptotic proteins like Bax and Bak.[3][9] This shift in the Bax/Bcl-2 ratio facilitates the activation of caspase-9 and the executioner caspase-3, leading to apoptosis.[3]
-
Extrinsic Pathway: DATS can also upregulate the expression of death receptors (DRs) on the cancer cell surface, sensitizing them to apoptosis-inducing ligands.[1] This leads to the activation of caspase-8, which can directly activate caspase-3.[1]
Cell Cycle Arrest at G2/M Phase
A hallmark of DATS activity is its ability to induce cell cycle arrest, most commonly at the G2/M transition.[1][4] This prevents cancer cells from entering mitosis, thereby halting proliferation. This arrest is mediated by the modulation of key cell cycle regulatory proteins. DATS leads to the downregulation of Cdk1 and the destruction of Cdc25C, which are essential for entry into mitosis.[10] The accumulation of inactive, phosphorylated Cdk1/Cyclin B1 complexes prevents the G2/M transition.[10][11] This effect is often, though not always, dependent on the generation of ROS.[1]
Modulation of Pro-Survival and Stress-Response Pathways
DATS also impacts several other critical signaling networks:
-
PI3K/Akt Pathway: DATS has been shown to inhibit the PI3K/Akt signaling pathway, a crucial cascade for cell survival, proliferation, and growth. In some cancers, DATS treatment leads to dephosphorylation (inactivation) of Akt.[4][12]
-
MAPK Pathways: The mitogen-activated protein kinase (MAPK) family, including JNK, ERK, and p38, is a key regulator of cellular stress responses. DATS treatment activates the stress-activated kinases JNK and p38 while inhibiting the pro-survival ERK pathway in some cancer types.[1][13] JNK activation, in particular, has been linked to DATS-induced apoptosis.[8]
-
Nrf2 Pathway: The Nrf2 pathway is a primary regulator of the cellular antioxidant response.[12] While Nrf2 is protective in normal cells, its constitutive activation in cancer cells can promote chemoresistance.[14][15] DATS exhibits a dual role; in some contexts, it can activate Nrf2 and its detoxifying enzymes, while in established tumors, it can attenuate the Nrf2/Akt pathway, thereby reducing the cancer cells' ability to cope with oxidative stress.[12]
Quantitative Analysis of DATS Efficacy
The cytotoxic and anti-proliferative effects of DATS have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.
| Cell Line | Cancer Type | DATS IC50 (µM) | Exposure Time (h) | Reference |
| MCF-7 | Breast Cancer | ~50 | 24 | [8] |
| Capan-2 | Pancreatic Cancer | ~100 | 24 | [9] |
| HepG2 | Liver Cancer | Varies (Dose-dependent effects noted) | 24-72 | [16] |
Note: IC50 values can vary significantly based on experimental conditions, including cell density and assay type. The data presented are representative values from the cited literature.
Detailed Experimental Protocols
Reproducible and rigorous experimental design is critical for studying the effects of compounds like DATS. Below are generalized protocols for key assays mentioned in the literature.
General Experimental Workflow
The study of DATS typically follows a standardized workflow from cell culture to endpoint analysis. This ensures that the observed effects are directly attributable to the compound.
Cell Viability (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[17][18]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of DATS and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[19]
-
Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.[17]
-
Measurement: Read the absorbance on a microplate reader at a wavelength of ~570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.[20][21][22]
-
Harvest and Fixation: After DATS treatment, harvest cells (including floating cells) and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Cells can be stored at -20°C.[21]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A (to prevent staining of double-stranded RNA).[22][23]
-
Flow Cytometry: Incubate for 15-30 minutes at room temperature in the dark. Analyze the samples on a flow cytometer.
-
Analysis: The PI fluorescence intensity, which is proportional to DNA content, is used to gate cell populations into G0/G1, S, and G2/M phases.
ROS Detection (DCFDA Assay)
This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.[24][25][26]
-
Cell Seeding: Plate cells in a black, clear-bottom 96-well plate suitable for fluorescence measurements.
-
Probe Loading: Remove the culture medium, wash cells with a buffer (e.g., PBS), and incubate them with DCFH-DA solution (e.g., 10-20 µM) for 30-45 minutes at 37°C.[26]
-
Treatment: Wash away the excess probe and add the DATS-containing medium. A positive control (e.g., H₂O₂) should be included.
-
Measurement: Measure the fluorescence intensity at appropriate excitation (~485 nm) and emission (~535 nm) wavelengths using a fluorescence plate reader. The increase in fluorescence corresponds to the level of intracellular ROS.[24]
Protein Expression (Western Blotting)
Western blotting is used to detect and quantify specific proteins in cell lysates, providing insight into the modulation of signaling pathways.
-
Cell Lysis: After DATS treatment, wash cells with cold PBS and lyse them on ice using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Electrophoresis: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2, Cdk1, cleaved Caspase-3), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading.
Conclusion and Future Directions
Diallyl trisulfide (DATS), a key bioactive compound from garlic, demonstrates significant anti-cancer potential by modulating multiple, interconnected signaling pathways.[4] Its ability to induce ROS serves as a central hub, triggering apoptosis and cell cycle arrest while inhibiting critical pro-survival signaling. The data strongly support its role as a multi-targeted agent that can simultaneously attack various hallmarks of cancer.
While research on DATS is extensive, further investigation is warranted in several areas. Studies directly comparing the efficacy and signaling modulation of diallyl trisulfide with this compound are needed to confirm the structure-activity relationship. Furthermore, overcoming the limited bioavailability of these hydrophobic compounds through novel drug delivery systems could enhance their therapeutic potential. As our understanding of these powerful natural compounds grows, they hold promise as scaffolds for the development of new chemopreventive and therapeutic agents.
References
- 1. Dietary Bioactive Diallyl Trisulfide in Cancer Prevention and Treatment [mdpi.com]
- 2. Multitargeted prevention and therapy of cancer by diallyl trisulfide and related Allium vegetable-derived organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dietary Bioactive Diallyl Trisulfide in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The potential of diallyl trisulfide for cancer prevention and treatment, with mechanism insights [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Reactive oxygen species in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Generation of Reactive Oxygen Species during Apoptosis Induced by DNA-Damaging Agents and/or Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Apoptotic pathway induced by diallyl trisulfide in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. G2M/DNA Damage Checkpoint | Cell Signaling Technology [cellsignal.com]
- 12. Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Diallyl disulfide and diallyl trisulfide in garlic as novel therapeutic agents to overcome drug resistance in breast cancer - ProQuest [proquest.com]
- 14. Therapeutic Targeting of the NRF2 Signaling Pathway in Cancer [mdpi.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Diallyl trisulfide induces pro-apoptotic autophagy via the AMPK/SIRT1 signalling pathway in human hepatocellular carcinoma HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 19. researchhub.com [researchhub.com]
- 20. Flow cytometry with PI staining | Abcam [abcam.com]
- 21. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 22. ucl.ac.uk [ucl.ac.uk]
- 23. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 24. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 25. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 26. abcam.cn [abcam.cn]
Diallyl Tetrasulfide: An In-Depth Technical Guide to its In Vitro Cytotoxicity in Human Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diallyl tetrasulfide (DATS) is a prominent organosulfur compound derived from garlic (Allium sativum) that has garnered significant attention for its potential anticancer properties. As a member of the diallyl polysulfide family, DATS has demonstrated potent cytotoxic effects against a variety of human cancer cell lines in preclinical studies. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of this compound, with a focus on its mechanisms of action, quantitative efficacy, and the experimental protocols used for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of oncology, pharmacology, and drug development.
Quantitative Cytotoxicity Data
The cytotoxic efficacy of this compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The IC50 values of DATS vary depending on the cancer cell line and the duration of exposure. The following table summarizes the reported IC50 values for Diallyl Trisulfide (DATS), a closely related and often interchangeably studied compound, across various human cancer cell lines.
| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| Breast Cancer | MCF-7 | 92 | Not Specified | [1] |
| Colon Cancer | HCT-15 | 11.5 | Not Specified | [2] |
| Colon Cancer | DLD-1 | 13.3 | Not Specified | [2] |
| Lung Cancer | NCI-H460 | 130.3 | 24 | [3] |
| Lung Cancer | NCI-H460 | 37.5 | 48 | [3] |
| Lung Cancer | NCI-H460 | 18.5 | 72 | [3] |
| Triple-Negative Breast Cancer | MDA-MB-231 | 24.84 | 24 | [4] |
| Triple-Negative Breast Cancer | MDA-MB-468 | 22.47 | 24 | [4] |
Experimental Protocols
A thorough understanding of the experimental methodologies is crucial for the replication and extension of research findings. This section provides detailed protocols for key in vitro assays used to characterize the cytotoxic effects of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of cell viability against the log of the DATS concentration.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently and fix overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined by analyzing the DNA histogram.
Western Blot Analysis
Western blotting is employed to detect specific proteins in a sample and to quantify changes in their expression levels in response to DATS treatment.
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Akt, p-Akt, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.
Signaling Pathways and Mechanisms of Action
This compound exerts its cytotoxic effects through the modulation of multiple intracellular signaling pathways that regulate cell proliferation, survival, and apoptosis. The following diagrams illustrate some of the key signaling pathways affected by DATS.
Caption: Experimental workflow for assessing DATS cytotoxicity.
Caption: DATS-induced apoptosis via PI3K/Akt pathway inhibition.
Caption: DATS-mediated apoptosis through MAPK pathway activation.
Caption: DATS suppresses cell proliferation by inhibiting Notch signaling.
Conclusion
This compound exhibits significant in vitro cytotoxicity against a range of human cancer cell lines. Its anticancer effects are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways such as PI3K/Akt, MAPK, and Notch. The data and protocols presented in this technical guide provide a solid foundation for further research into the therapeutic potential of DATS. Future investigations should focus on elucidating the complete spectrum of its molecular targets, its efficacy in combination with existing chemotherapeutic agents, and its potential for in vivo applications. The continued exploration of this compound and other garlic-derived organosulfur compounds holds promise for the development of novel and effective cancer therapies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Diallyl trisulfide suppresses the proliferation and induces apoptosis of human colon cancer cells through oxidative modification of beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Effect of Diallyl Trisulfide on TNF-α-Induced CCL2/MCP-1 Release in Genetically Different Triple-negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Diallyl Tetrasulfide: A Technical Guide to Its Apoptosis-Inducing Mechanisms in Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diallyl tetrasulfide, and its more extensively studied analogue diallyl trisulfide (DATS), are organosulfur compounds derived from garlic (Allium sativum) that have garnered significant attention for their potent anticancer properties.[1][2] These compounds selectively induce apoptosis in various cancer cell lines while exhibiting lower toxicity to normal cells.[3][4] This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound and its related compounds trigger programmed cell death in tumor cells. It consolidates quantitative data, details key experimental protocols for investigating these effects, and visualizes the complex signaling pathways involved. The primary mechanism of action involves the generation of reactive oxygen species (ROS), which subsequently modulates critical signaling pathways, including the PI3K/Akt and MAPK pathways, leading to the activation of the intrinsic mitochondrial apoptotic cascade.[1][5][6]
Note on Nomenclature: While the query specified this compound, the majority of published research focuses on Diallyl Trisulfide (DATS) as the most potent apoptosis-inducing organosulfur compound from garlic.[3][4] This guide will primarily focus on the mechanisms elucidated for DATS, which are considered representative of the potent polysulfide compounds from this class.
Core Mechanisms of DATS-Induced Apoptosis
DATS employs a multi-pronged approach to induce apoptosis, primarily initiated by intracellular oxidative stress.
Generation of Reactive Oxygen Species (ROS)
A foundational event in DATS-induced apoptosis is the rapid increase in intracellular ROS levels.[1][7] This oxidative stress is a critical trigger for subsequent apoptotic signaling.[3] Studies in human breast cancer, leukemia, and primary colorectal cancer cells have all demonstrated that DATS treatment leads to a significant accumulation of ROS.[3][7] The pro-apoptotic effects of DATS can be significantly diminished by pre-treating cells with ROS scavengers like N-acetyl-l-cysteine (NAC), confirming the pivotal role of ROS in initiating the cell death program.[1][5]
Modulation of Pro-Survival and Pro-Apoptotic Signaling Pathways
The elevated ROS levels directly impact key intracellular signaling pathways that govern cell survival and death.
-
Inhibition of the PI3K/Akt Pathway: In many cancer types, including osteosarcoma, the pro-survival PI3K/Akt signaling pathway is constitutively active. DATS has been shown to induce apoptosis by inhibiting this pathway.[5][6] This inhibition prevents the phosphorylation and activation of Akt, a key kinase that promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins. The effects of DATS on this pathway are so significant they have been compared to specific PI3K inhibitors like LY294002.[5]
-
Activation of MAPK Pathways: The mitogen-activated protein kinase (MAPK) pathways, including JNK and ERK, are also modulated by DATS.[8] Activation of the JNK pathway, in particular, is associated with DATS-induced apoptosis in breast cancer cells.[9]
Induction of the Mitochondrial (Intrinsic) Apoptosis Pathway
The combination of high ROS levels and inhibition of survival pathways converges on the mitochondrion, triggering the intrinsic apoptosis cascade.
-
Mitochondrial Membrane Potential (ΔΨm) Collapse: DATS treatment leads to a collapse of the mitochondrial membrane potential, a key indicator of mitochondrial dysfunction and a point of no return in the apoptotic process.[1][5]
-
Regulation of Bcl-2 Family Proteins: DATS alters the balance of the Bcl-2 family of proteins. It causes the down-regulation of anti-apoptotic proteins like Bcl-2 and the up-regulation of pro-apoptotic proteins like Bax.[1][7][10][11] This shift in the Bax/Bcl-2 ratio is a critical step that promotes mitochondrial outer membrane permeabilization.[7][11]
-
Cytochrome c Release and Apoptosome Formation: The permeabilized mitochondrial membrane releases cytochrome c into the cytosol.[7][10] Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome.[7]
-
Caspase Activation Cascade: The apoptosome activates the initiator caspase-9, which in turn cleaves and activates executioner caspases, most notably caspase-3.[1][7][10][11] Activated caspase-3 is responsible for cleaving numerous cellular substrates, including PARP (Poly (ADP-ribose) polymerase), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[10]
Quantitative Data on DATS Efficacy
The cytotoxic and apoptotic effects of DATS are dose- and time-dependent.[1][5][7] The half-maximal inhibitory concentration (IC50) is a key metric for its potency.
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |
| HCT-15 | Human Colon Cancer | 11.5 | Not Specified | [12] |
| DLD-1 | Human Colon Cancer | 13.3 | Not Specified | [12] |
| RKO | Human Colon Cancer | 16.5 | 24 | [13] |
| RKO | Human Colon Cancer | 10.5 | 48 | [13] |
| HT-29 | Human Colon Cancer | 12.3 | 24 | [13] |
| HT-29 | Human Colon Cancer | 11.5 | 48 | [13] |
Table 1: IC50 Values for Diallyl Trisulfide (DATS) in Various Cancer Cell Lines.
| Cell Line | Protein | Effect of DATS Treatment | Reference |
| U937 (Leukemia) | Bcl-2 | Down-regulation | [1] |
| U937 (Leukemia) | XIAP | Down-regulation | [1] |
| U937 (Leukemia) | Bid | Cleavage | [1] |
| ARO (Thyroid Cancer) | Bcl-2 | Down-regulation | [10] |
| ARO (Thyroid Cancer) | Bax | Up-regulation | [10] |
| A549 (Lung Cancer) | Bcl-2 | Down-regulation | [11] |
| A549 (Lung Cancer) | Bax/Bcl-2 Ratio | Up-regulation | [11] |
| Capan-2 (Pancreatic) | Bcl-2 | Down-regulation | [2] |
| Primary Colorectal Cancer | Bax/Bcl-2 Ratio | Up-regulation | [7] |
| MG63 & MNNG/HOS (Osteosarcoma) | PI3K/Akt Pathway | Inhibition | [5] |
Table 2: Effect of Diallyl Trisulfide (DATS) on Key Apoptosis-Related Proteins.
Visualized Mechanisms and Workflows
Signaling Pathway of DATS-Induced Apoptosis
Caption: Core signaling cascade for DATS-induced apoptosis in tumor cells.
Experimental Workflow for Apoptosis Assessment
Caption: Standard workflow for evaluating DATS-induced apoptosis.
Detailed Experimental Protocols
Cell Viability Assessment: MTT Assay
This protocol measures the metabolic activity of cells, which is proportional to the number of viable cells.[14][15][16]
-
Cell Plating: Seed tumor cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of DATS in culture medium. Replace the medium in each well with 100 µL of medium containing the desired DATS concentration. Include untreated and vehicle-only (e.g., DMSO) controls. Incubate for the desired exposure times (e.g., 24, 48, 72 hours).[17]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[14][16] Add 10 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[14]
-
Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well to dissolve the formazan crystals.[14][16] Mix thoroughly by gentle shaking or pipetting.[18]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[14][18] Cell viability is expressed as a percentage relative to the untreated control.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19]
-
Cell Treatment and Collection: Plate cells and treat with DATS as described for the viability assay. After incubation, collect both adherent and floating cells. For adherent cells, use trypsinization. Centrifuge the cell suspension to pellet the cells.[20]
-
Washing: Wash the cells once with cold PBS. Centrifuge and discard the supernatant.[20]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4) at a concentration of approximately 1 x 10^6 cells/mL.[20][21]
-
Staining: Transfer 100 µL of the cell suspension (~100,000 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide (PI) solution.[21]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[20][21]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.[20]
Protein Analysis: Western Blotting for Apoptotic Markers
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.[22]
-
Lysate Preparation: Treat cells with DATS for the desired time. Wash cells with cold PBS and lyse them on ice using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method, such as the BCA or Bradford assay, to ensure equal loading.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.[23]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.[23]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[23]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP) overnight at 4°C with gentle agitation.[23][24] A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody for 1 hour at room temperature.[23]
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software.[23] An increase in the cleaved forms of caspase-3 and PARP, and an increased Bax/Bcl-2 ratio, are indicative of apoptosis.[24][25]
Conclusion
This compound and its related organosulfur compounds from garlic represent a promising class of natural products for cancer prevention and therapy.[4][6] Their ability to induce apoptosis in tumor cells is multifaceted, stemming from the induction of ROS that disrupts cellular redox balance. This initial event triggers the inhibition of critical cell survival pathways like PI3K/Akt and activates the intrinsic mitochondrial death cascade, culminating in caspase activation and programmed cell death. The detailed mechanisms and protocols outlined in this guide provide a framework for researchers to further investigate and harness the therapeutic potential of these potent natural compounds.
References
- 1. Apoptosis induction of U937 human leukemia cells by diallyl trisulfide induces through generation of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjgnet.com [wjgnet.com]
- 3. Critical role for reactive oxygen species in apoptosis induction and cell migration inhibition by diallyl trisulfide, a cancer chemopreventive component of garlic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Diallyl trisulfide induces osteosarcoma cell apoptosis through reactive oxygen species-mediated downregulation of the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The potential of diallyl trisulfide for cancer prevention and treatment, with mechanism insights [frontiersin.org]
- 7. Diallyl trisulfide induces apoptosis in human primary colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diallyl trisulfide suppresses doxorubicin-induced cardiomyocyte apoptosis by inhibiting MAPK/NF-κB signaling through attenuation of ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 10. Diallyl sulfide induces growth inhibition and apoptosis of anaplastic thyroid cancer cells by mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diallyl trisulfide induces apoptosis and inhibits proliferation of A549 cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Diallyl trisulfide suppresses the proliferation and induces apoptosis of human colon cancer cells through oxidative modification of beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Diallyl Disulfide Induces Apoptosis and Autophagy in Human Osteosarcoma MG-63 Cells through the PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. researchgate.net [researchgate.net]
- 20. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 21. canvaxbiotech.com [canvaxbiotech.com]
- 22. Apoptosis western blot guide | Abcam [abcam.com]
- 23. academic.oup.com [academic.oup.com]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. researchgate.net [researchgate.net]
Methodological & Application
Synthesis Protocol for High-Purity Diallyl Tetrasulfide: An Application Note for Researchers
Introduction
Diallyl tetrasulfide (DATS), an organosulfur compound found in garlic (Allium sativum), has garnered significant interest within the scientific community for its potential therapeutic properties, including anticancer, antioxidant, and antimicrobial activities.[1] As a member of the diallyl polysulfide family, which also includes the more extensively studied diallyl disulfide (DADS) and diallyl trisulfide (DATS), this compound is believed to exert its biological effects through various signaling pathways. This application note provides a detailed protocol for the synthesis of high-purity this compound, intended for researchers, scientists, and drug development professionals. The protocol is based on established methods for the synthesis of dialkyl polysulfides, with specific modifications to favor the formation of the tetrasulfide. Additionally, this note outlines methods for purification and characterization, and discusses the key signaling pathways potentially modulated by this compound.
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Grade | Supplier | Purpose |
| Allyl Bromide | Reagent | Sigma-Aldrich | Starting material |
| Sodium Sulfide Nonahydrate (Na₂S·9H₂O) | ACS Reagent | Fisher Scientific | Sulfur source |
| Elemental Sulfur (S) | 99.5% | Acros Organics | Sulfur source |
| Tetrabutylammonium Bromide (TBAB) | 99% | Alfa Aesar | Phase transfer catalyst |
| Dichloromethane (DCM) | HPLC Grade | VWR | Extraction solvent |
| Hexane | HPLC Grade | VWR | Chromatography eluent |
| Ethyl Acetate | HPLC Grade | VWR | Chromatography eluent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | EMD Millipore | Drying agent |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | Stationary phase for chromatography |
Table 2: Key Experimental Parameters
| Parameter | Value |
| Molar Ratio (Allyl Bromide : Na₂S : S) | 2 : 1 : 3 |
| Reaction Temperature | 50-60 °C |
| Reaction Time | 4-6 hours |
| Stirring Speed | 300-400 rpm |
| Purification Method | Silica Gel Column Chromatography |
| Eluent System (Hexane:Ethyl Acetate) | Gradient (100:0 to 95:5) |
| Expected Yield | 60-70% |
| Expected Purity | >95% (by GC-MS) |
Experimental Protocols
Synthesis of Sodium Tetrasulfide Solution
A key intermediate in this synthesis is the sodium tetrasulfide (Na₂S₄) solution.
-
In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a thermometer, add sodium sulfide nonahydrate (1 molar equivalent) and elemental sulfur (3 molar equivalents) to deionized water.
-
Heat the mixture to 80-90 °C with vigorous stirring until all the sulfur has dissolved, resulting in a dark reddish-brown solution.
-
Allow the solution to cool to room temperature before use.
Synthesis of this compound
The synthesis of this compound is achieved through the reaction of allyl bromide with the prepared sodium tetrasulfide solution under phase-transfer catalysis.[1]
-
To the freshly prepared sodium tetrasulfide solution in the three-necked flask, add tetrabutylammonium bromide (TBAB, 0.05 molar equivalents) as a phase transfer catalyst.
-
Slowly add allyl bromide (2 molar equivalents) dropwise to the reaction mixture over a period of 1 hour, while maintaining the temperature between 50-60 °C.
-
After the addition is complete, continue to stir the reaction mixture at 50-60 °C for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
Work-up and Extraction
-
Transfer the reaction mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane (DCM).
-
Combine the organic layers and wash them sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound as a yellowish oil.
Purification by Column Chromatography
High-purity this compound is obtained through silica gel column chromatography.
-
Prepare a silica gel slurry in hexane and pack it into a glass column.
-
Dissolve the crude this compound in a minimal amount of hexane and load it onto the column.
-
Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity to 95:5 (hexane:ethyl acetate).
-
Collect the fractions and analyze them by TLC. Combine the fractions containing the pure this compound.
-
Remove the solvent from the combined fractions under reduced pressure to yield high-purity this compound.
Characterization
The purity and identity of the synthesized this compound can be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3]
-
GC-MS: A single major peak corresponding to the molecular weight of this compound (210.4 g/mol ) is expected.[2]
-
¹H NMR (CDCl₃): Expected signals include peaks corresponding to the vinyl protons and the methylene protons adjacent to the sulfur atoms.
-
¹³C NMR (CDCl₃): Expected signals will correspond to the carbons of the allyl groups.
Signaling Pathways and Biological Activities
This compound, like other diallyl polysulfides, is anticipated to modulate several key signaling pathways involved in cellular processes such as apoptosis, oxidative stress, and inflammation. While specific research on this compound is less abundant compared to DADS and DATS, its biological activities can be inferred from the known mechanisms of its counterparts.
Induction of Apoptosis in Cancer Cells
Diallyl polysulfides are known to induce apoptosis in various cancer cell lines.[4][5] This process is often mediated by the generation of reactive oxygen species (ROS), leading to the activation of pro-apoptotic proteins and caspases.[6][7]
Caption: Proposed apoptotic pathway induced by this compound.
Modulation of the Nrf2 Antioxidant Pathway
The Nrf2 pathway is a critical regulator of cellular defense against oxidative stress. Diallyl polysulfides have been shown to activate Nrf2, leading to the expression of antioxidant enzymes.[8][9]
Caption: Activation of the Nrf2 antioxidant pathway by this compound.
Experimental Workflow
The overall experimental workflow for the synthesis and characterization of high-purity this compound is depicted below.
Caption: Workflow for this compound Synthesis and Analysis.
Conclusion
This application note provides a comprehensive protocol for the synthesis, purification, and characterization of high-purity this compound. The outlined methods are designed to be accessible to researchers in various fields, enabling further investigation into the promising biological activities of this organosulfur compound. The provided diagrams of potential signaling pathways offer a starting point for mechanistic studies. As research into this compound continues, a deeper understanding of its therapeutic potential is anticipated.
References
- 1. pharmatutor.org [pharmatutor.org]
- 2. This compound | C6H10S4 | CID 75552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diallyl sulfide(592-88-1) 1H NMR spectrum [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Diallyl Disulfide Induces Apoptosis and Autophagy in Human Osteosarcoma MG-63 Cells through the PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Diallyl Trisulfide Protects Rat Brain Tissue against the Damage Induced by Ischemia-Reperfusion through the Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes and Protocols: Diallyl Tetrasulfide (DATS₄) from Garlic Oil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Garlic (Allium sativum) and its extracts have long been investigated for their therapeutic properties, largely attributed to a variety of organosulfur compounds.[1] Among these, diallyl tetrasulfide (C₆H₁₀S₄), hereafter referred to as DATS₄, is a polysulfide that has demonstrated significant potential as an anticancer, antioxidant, and antimicrobial agent.[1][2] DATS₄, along with other diallyl polysulfides like diallyl disulfide (DADS) and diallyl trisulfide (DATS), is a principal component of distilled garlic oil.[3][4] Its biological activity, including the induction of apoptosis in cancer cells through reactive oxygen species (ROS)-mediated signaling pathways, makes it a compound of high interest for drug discovery and development.[2]
These application notes provide detailed protocols for the extraction of garlic oil with an emphasis on enriching DATS₄, its subsequent isolation and purification, and its quantification. Furthermore, a protocol for evaluating its biological activity in a cancer cell line is provided, along with diagrams of the experimental workflow and key signaling pathways.
Extraction of this compound-Rich Garlic Oil
The concentration of DATS₄ in garlic oil is highly dependent on the extraction methodology.[5] Methods like steam distillation and supercritical fluid (CO₂) extraction are commonly employed.[6][7] Microwave pre-treatment of garlic homogenate prior to water-steam distillation has been shown to significantly increase the relative percentage of DATS₄.[8]
Comparative Yields of this compound
The following table summarizes the typical composition of DATS₄ in garlic oil derived from various extraction techniques.
| Extraction Method | This compound (DATS₄) % of Total Oil | Other Major Components | Reference(s) |
| Steam Distillation | 8-10% | Diallyl disulfide (~60%), Diallyl trisulfide (~20%) | [9] |
| Hydrodistillation | 4.1% | Diallyl trisulfide (28.1%), Diallyl disulfide (37.9%) | [4] |
| Water-Steam Distillation | 38.2% | Diallyl sulfide (17.5%), Methyl-allyl trisulfide (25.0%) | [8] |
| Microwave Pre-heating + Water-Steam Distillation | 59.1% | Diallyl sulfide (19.0%), Methyl-allyl trisulfide (18.5%) | [8] |
| Supercritical CO₂ Extraction | Present (variable) | Diallyl trisulfide, Diallyl thiosulfinate | [7] |
Table 1: Comparison of this compound yields from different extraction methods.
Protocol: Microwave-Assisted Steam Distillation
This protocol is optimized for maximizing the yield of DATS₄ based on available literature.[8]
2.2.1 Materials and Equipment
-
Fresh garlic (Allium sativum) cloves
-
Deionized water
-
Blender or homogenizer
-
Microwave oven (standard laboratory or commercial grade)
-
Steam distillation apparatus (e.g., Clevenger-type)
-
Heating mantle
-
Separatory funnel
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Amber glass vials for storage
2.2.2 Procedure
-
Preparation of Garlic : Peel fresh garlic cloves and weigh them. Add an equal amount of deionized water (1:1 w/w ratio).
-
Homogenization : Homogenize the garlic and water mixture in a blender until a fine slurry is formed. This disruption of cellular tissue is critical to allow the enzyme alliinase to convert alliin into allicin, the precursor to diallyl polysulfides.[8]
-
Microwave Pre-heating : Transfer the homogenate to a microwave-safe vessel. Heat the slurry using a microwave. A typical starting point is medium-high power for 2-3 minutes, but this must be optimized for the specific microwave and volume. The goal is rapid heating to promote the formation of polysulfides.[8]
-
Steam Distillation : Immediately transfer the heated slurry to the boiling flask of the steam distillation apparatus. Add sufficient additional water to ensure proper boiling without charring.
-
Extraction : Begin the distillation process by heating the flask. Continue distillation for 3-4 hours, collecting the distillate (oil and water). The volatile organosulfur compounds, including DATS₄, will co-distill with the steam.[10]
-
Separation : Transfer the collected distillate to a separatory funnel. Allow the layers to separate. The garlic oil is less dense than water and will form the upper layer.
-
Collection and Drying : Carefully drain the lower aqueous layer. Collect the upper oil layer into a clean flask. Add a small amount of anhydrous sodium sulfate to the oil to remove any residual water.
-
Storage : After 15-20 minutes, decant or filter the dried oil into an amber glass vial. Store at -20°C to prevent degradation.
Isolation and Purification of this compound
Isolating DATS₄ from the complex mixture of garlic oil requires chromatographic techniques. Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a suitable method for this purpose.[11][12]
Protocol: Preparative HPLC
This is a generalized protocol that requires optimization based on the specific HPLC system and column available.
3.1.1 Materials and Equipment
-
Crude garlic oil (rich in DATS₄)
-
Preparative HPLC system with a UV detector
-
Reversed-phase preparative column (e.g., C18)
-
HPLC-grade solvents (e.g., methanol, water, acetonitrile)
-
Rotary evaporator
-
Vials for fraction collection
3.1.2 Procedure
-
Method Development (Analytical Scale) : Before scaling up, develop a separation method on an analytical HPLC system with a C18 column.
-
Dissolve a small amount of crude garlic oil in methanol.
-
Test different mobile phase gradients (e.g., methanol/water or acetonitrile/water) to achieve baseline separation of the major peaks. Diallyl polysulfides will elute based on their polarity, with higher sulfur content generally leading to later retention times in reversed-phase chromatography.
-
Monitor the elution profile at a suitable wavelength (e.g., 210 nm or 254 nm).
-
-
Sample Preparation for Prep-HPLC : Dissolve the crude garlic oil in the initial mobile phase solvent at a high concentration. Filter the solution through a 0.45 µm filter to remove particulates.
-
Preparative Run :
-
Equilibrate the preparative C18 column with the initial mobile phase.
-
Inject the prepared sample onto the column.
-
Run the preparative HPLC using the scaled-up gradient method developed in the analytical stage.
-
-
Fraction Collection : Collect the eluent in fractions as the peaks are detected by the UV detector. Collect the peak corresponding to the retention time of DATS₄ (identified during analytical runs, likely after DADS and DATS).
-
Purity Analysis : Analyze the collected DATS₄ fraction using analytical HPLC or GC-MS (see section 4.0) to confirm its purity.
-
Solvent Removal : Combine the pure fractions containing DATS₄. Remove the HPLC solvent using a rotary evaporator under reduced pressure and at a low temperature (e.g., <40°C) to avoid thermal degradation.
-
Final Product : The remaining oil is purified DATS₄. Store neat at -80°C under an inert atmosphere (e.g., argon or nitrogen).[2]
Quantification of this compound
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the definitive method for the identification and quantification of DATS₄ in garlic oil extracts and purified fractions.[4][13]
Protocol: GC-MS Analysis
4.1.1 Materials and Equipment
-
GC-MS system with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and quantification.
-
Capillary column (e.g., HP-5ms, DB-5, or similar 5% phenyl-polymethylsiloxane phase).[4][14]
-
Helium (carrier gas).
-
This compound standard (if available for absolute quantification) or use relative abundance.
-
Acetone or hexane (solvent).
-
Microsyringe.
4.1.2 GC-MS Parameters The following parameters are a robust starting point for analysis.[4][14][15]
| Parameter | Setting |
| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of ~1.0-1.3 mL/min |
| Injector Temp. | 250°C |
| Injection Vol. | 1.0 µL |
| Split Ratio | 10:1 or 20:1 (adjust based on concentration) |
| Oven Program | Initial 50°C, hold for 2-3 min. Ramp at 2-3°C/min to 150°C. Ramp at 25°C/min to 250°C, hold for 5 min. |
| MS Source Temp. | 200°C - 230°C |
| MS Quad Temp. | 150°C |
| Mass Range | 40-400 amu |
Table 2: Recommended GC-MS parameters for this compound analysis.
4.1.3 Procedure
-
Sample Preparation : Dilute the garlic oil or purified fraction in acetone or hexane to an appropriate concentration (e.g., 1-10 µg/mL).
-
Standard Preparation (for absolute quantification) : Prepare a calibration curve using a certified DATS₄ standard at several concentrations (e.g., 0.5, 1, 5, 10, 20 µg/mL).[15]
-
Analysis : Inject the prepared samples and standards into the GC-MS.
-
Identification : Identify the DATS₄ peak in the chromatogram by its retention time and by comparing its mass spectrum with library data or the standard. The molecular weight of DATS₄ is 210.40 g/mol .[2]
-
Quantification :
-
Relative Quantification : Determine the percentage of DATS₄ by integrating the peak area and dividing it by the total area of all integrated peaks.
-
Absolute Quantification : Plot the peak area of the DATS₄ standard versus its concentration to create a calibration curve. Use the linear regression equation to calculate the exact concentration of DATS₄ in the unknown samples.
-
Biological Activity Assessment: Induction of Apoptosis
DATS₄ has been shown to induce mitotic arrest and apoptosis in cancer cells, linked to the generation of ROS, activation of the JNK signaling pathway, and phosphorylation of the anti-apoptotic protein Bcl-2.[2] The following protocol describes a method to assess apoptosis in a cancer cell line.
Protocol: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
5.1.1 Materials and Equipment
-
Human cancer cell line (e.g., HCT116 colon cancer cells).[2]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Purified DATS₄.
-
Dimethyl sulfoxide (DMSO).
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA.
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit.
-
Flow cytometer.
5.1.2 Procedure
-
Cell Culture : Culture HCT116 cells in complete medium in a humidified incubator at 37°C with 5% CO₂.
-
Treatment : Seed cells in 6-well plates and allow them to adhere overnight. Prepare stock solutions of DATS₄ in DMSO. Treat the cells with various concentrations of DATS₄ (e.g., 5, 10, 20 µM) for 24 or 48 hours. Include a vehicle control (DMSO only).
-
Cell Harvesting : After treatment, collect both floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells from each well and centrifuge.
-
Staining : Wash the cell pellets with cold PBS. Resuspend the cells in 1X Binding Buffer provided in the apoptosis kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry : Analyze the stained cells on a flow cytometer within one hour.
-
Annexin V-negative / PI-negative cells are viable.
-
Annexin V-positive / PI-negative cells are in early apoptosis.
-
Annexin V-positive / PI-positive cells are in late apoptosis/necrosis.
-
-
Data Analysis : Quantify the percentage of cells in each quadrant to determine the dose-dependent effect of DATS₄ on apoptosis induction.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
Caption: Workflow for DATS₄ extraction, isolation, and analysis.
DATS₄-Induced Apoptosis Signaling Pathway```dot
// Nodes DATS4 [label="this compound\n(DATS₄)", fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="↑ Reactive Oxygen Species\n(ROS)", fillcolor="#FCE8E6", fontcolor="#202124", color="#EA4335"]; JNK [label="JNK Activation", fillcolor="#E8F0FE", fontcolor="#202124", color="#4285F4"]; Bcl2 [label="Bcl-2", fillcolor="#E6F4EA", fontcolor="#202124", color="#34A853"]; Bcl2_P [label="p-Bcl-2 (Inactive)", fillcolor="#FCE8E6", fontcolor="#202124", color="#EA4335"]; Mito [label="Mitochondrial\nDysfunction", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; MitoticArrest [label="Mitotic Arrest", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges DATS4 -> ROS [color="#EA4335"]; DATS4 -> MitoticArrest [color="#5F6368"]; ROS -> JNK [label="ROS-dependent\nactivation", color="#4285F4"]; JNK -> Bcl2 [label="Phosphorylation", color="#EA4335", style=dashed]; Bcl2 -> Bcl2_P [color="#EA4335"]; Bcl2_P -> Mito [label="Loss of anti-apoptotic\nfunction", style=dashed, color="#EA4335"]; MitoticArrest -> Apoptosis [color="#EA4335"]; Mito -> Apoptosis [color="#EA4335"];
// Invisible nodes for alignment {rank=same; JNK; Bcl2;} }``` Caption: DATS₄ induces apoptosis via ROS, JNK, and Bcl-2.
References
- 1. pharmatutor.org [pharmatutor.org]
- 2. This compound - LKT Labs [lktlabs.com]
- 3. Diallyl disulfide - Wikipedia [en.wikipedia.org]
- 4. stiftung-plantafood.de [stiftung-plantafood.de]
- 5. mdpi.com [mdpi.com]
- 6. Methods of Isolation of Active Substances from Garlic (Allium sativum L.) and Its Impact on the Composition and Biological Properties of Garlic Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. ache.org.rs [ache.org.rs]
- 9. ICI Journals Master List [journals.indexcopernicus.com]
- 10. Extraction process of garlic oil - News - KUNSHAN ODOWELL CO.,LTD [odowell.com]
- 11. CN101691346A - Separation and purification method of synthetic garlic oil - Google Patents [patents.google.com]
- 12. Isolation by Preparative High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 13. Determination of Organosulfides from Onion Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Supercritical Fluid Extraction of Diallyl Tetrasulfide from Garlic
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diallyl tetrasulfide (DATS) is a prominent organosulfur compound found in garlic (Allium sativum) and is recognized for its significant therapeutic potential, including anticancer, anti-inflammatory, and cardioprotective properties. Supercritical fluid extraction (SFE) with carbon dioxide (CO2) offers a green and efficient technology for extracting DATS and other bioactive compounds from garlic. This method avoids the use of harsh organic solvents and operates at relatively low temperatures, which helps to preserve the integrity of thermolabile molecules like DATS. These application notes provide detailed protocols for the SFE of this compound from garlic, methods for its quantification, and an overview of its biological signaling pathways relevant to drug development.
Data Presentation
The following tables summarize quantitative data related to the composition of garlic oil obtained through supercritical fluid extraction under various conditions.
Table 1: Composition of Garlic Oil Extracted by Supercritical Fluid (SCF) and Hydrodistillation
| Compound | Supercritical Fluid Extraction (%) | Hydrodistillation (%) |
| Diallyl trisulfide (DTS) | 56.2 | 26.37 |
| Diallyl disulfide (DADS) | - | 36.79 |
| Other Organosulfur Compounds | 42.04 | 32.56 |
| Includes diallyl sulfide, allyl methyl disulfide, dimethyl trisulfide, allyl methyl trisulfide, and this compound.[1] |
Table 2: Yield and Composition of Garlic Extract from Supercritical CO2 Extraction
| Extraction Parameter | Value | Reference |
| Optimal Extraction Conditions | ||
| Temperature | 35-50°C | [2][3] |
| Pressure | 300-400 bar | [2][3] |
| Extraction Yield | ||
| Yield at 50°C, 150 bar | 0.7% (w/w) | [2] |
| Yield at 50°C, 400 bar | 1.0% (w/w) | [2] |
| Major Components Identified | Diallyl trisulfide, Diallyl disulfide | [4] |
Experimental Protocols
Protocol 1: Supercritical Fluid Extraction of this compound from Garlic
This protocol describes the extraction of this compound from garlic using supercritical CO2.
1. Materials and Equipment:
-
Fresh garlic cloves
-
Food processor or grinder
-
Freeze-dryer (optional)
-
Supercritical Fluid Extractor system
-
High-purity CO2 (99.9%)
-
Ethanol (optional, as a co-solvent)
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
2. Sample Preparation:
-
Peel fresh garlic cloves and wash them with distilled water.
-
Homogenize the garlic cloves into a fine paste using a food processor or grinder.
-
For optimal extraction, freeze-dry the garlic paste to remove moisture, which can otherwise hinder the extraction process.
-
The dried garlic powder should be stored in an airtight container at -20°C until use.
3. Supercritical Fluid Extraction (SFE) Procedure:
-
Load the dried garlic powder (typically 100 g) into the extraction vessel of the SFE system.
-
Set the extraction parameters. Based on literature, optimal conditions for the extraction of organosulfur compounds from garlic are in the range of 35-50°C and 300-400 bar.[2][3] A suggested starting point is:
-
Temperature: 40°C
-
Pressure: 350 bar
-
-
Set the CO2 flow rate to a constant rate, for example, 10 mL/min.
-
If using a co-solvent to enhance the extraction of more polar compounds, introduce ethanol at a low flow rate (e.g., 0.5 mL/min).
-
Perform the extraction for a duration of 120 minutes.
-
The extracted oil containing this compound is collected in a separator vessel.
-
Store the collected extract at -20°C in a dark, airtight container to prevent degradation.
Protocol 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the analysis of the SFE extract to quantify the concentration of this compound.
1. Sample Preparation:
-
Dilute a known amount of the garlic extract obtained from SFE in a suitable solvent such as hexane or acetone.
-
Prepare a series of standard solutions of pure this compound in the same solvent at known concentrations to create a calibration curve.
2. GC-MS Analysis:
-
Gas Chromatograph Conditions:
-
Column: HP-5MS fused silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 200°C.
-
Oven Temperature Program: Start at 50°C, ramp to 220°C at 5°C/min, then ramp to 280°C at 15°C/min, and hold for 7 minutes.[1]
-
Carrier Gas: Helium at a constant flow rate of 1.1 mL/min.[1]
-
Injection Volume: 1 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Quantification:
-
Inject the standard solutions to establish a calibration curve of peak area versus concentration.
-
Inject the diluted extract sample.
-
Identify the this compound peak in the sample chromatogram based on its retention time and mass spectrum compared to the standard.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
-
Mandatory Visualizations
Experimental Workflow
References
Application Note: GC-MS Protocol for Diallyl Tetrasulfide Identification and Quantification
An extensive protocol for the gas chromatography-mass spectrometry (GC-MS) analysis of diallyl tetrasulfide is detailed below, providing researchers, scientists, and drug development professionals with a comprehensive guide for identification and quantification. This application note includes detailed methodologies, data presentation in tabular format, and a visual representation of the experimental workflow.
1. Introduction
This compound is a naturally occurring organosulfur compound found in garlic (Allium sativum) and other Allium species. It is one of the key polysulfides contributing to the characteristic aroma and potential health benefits of these plants. Accurate identification and quantification of this compound are crucial for quality control of garlic-based products, pharmacological studies, and understanding its biological activities. This protocol outlines a robust GC-MS method for the analysis of this compound.
2. Experimental Protocol
This protocol is adapted from established methods for the analysis of similar organosulfur compounds, such as diallyl disulfide (DADS) and diallyl trisulfide (DATS).
2.1. Sample Preparation (from Garlic Oil)
-
Extraction: Garlic oil can be obtained from fresh garlic bulbs by hydro-distillation or steam distillation.[1] For analysis, accurately weigh a sample of the garlic oil.
-
Dilution: Dilute the garlic oil sample with a suitable organic solvent, such as dichloromethane or hexane, to a concentration appropriate for GC-MS analysis (e.g., 5% w/v).[1]
-
Internal Standard: For accurate quantification, it is recommended to add an internal standard to the diluted sample. A suitable internal standard would be a compound with similar chemical properties that is not present in the sample.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection into the GC-MS system.
2.2. GC-MS Instrumentation and Parameters
-
Gas Chromatograph: An Agilent 6890 GC or similar system.[1]
-
Mass Spectrometer: An Agilent 5973 mass selective detector or equivalent.[1]
-
Capillary Column: A non-polar column such as HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or ZB-5 is recommended.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.37 mL/min).[1]
-
Injector:
-
Oven Temperature Program:
-
Mass Spectrometer Parameters:
3. Data Analysis
3.1. Identification
The identification of this compound can be confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a certified reference standard. The NIST WebBook provides a reference mass spectrum for di-2-propenyl tetrasulfide.[2][3][4]
3.2. Quantification
For quantification, a calibration curve should be prepared using a certified reference standard of this compound.
-
Calibration Standards: Prepare a series of calibration standards of this compound in the same solvent used for the samples, covering the expected concentration range of the analyte.
-
Calibration Curve: Inject each calibration standard into the GC-MS system and record the peak area. Plot the peak area against the concentration to generate a calibration curve.
-
Quantification of Sample: Inject the prepared sample and determine the peak area of this compound. Use the calibration curve to calculate the concentration of this compound in the sample.
4. Quantitative Data Summary
| Parameter | Diallyl Disulfide (DADS) | Diallyl Trisulfide (DATS) |
| Linearity Range | 0.5–20 µg/mL | 0.5–20 µg/mL |
| Correlation Coefficient (r) | 0.9999 | 0.9999 |
| Limit of Detection (LOD) | 0.3063 µg/mL | 0.1986 µg/mL |
| Limit of Quantification (LOQ) | 1.0210 µg/mL | 0.6621 µg/mL |
| Accuracy (% Recovery) | 98.05–101.76% | 98.05–101.76% |
| Precision (%RSD) | ≤ 2% | ≤ 2% |
Data adapted from a study on DADS and DATS analysis by GC-FID.[5][6]
5. Experimental Workflow Diagram
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: Workflow for GC-MS identification and quantification of this compound.
This application note provides a detailed protocol for the identification and quantification of this compound using GC-MS. By following the outlined sample preparation, instrumentation parameters, and data analysis procedures, researchers can achieve reliable and accurate results. The provided workflow and reference quantitative data for related compounds offer a solid foundation for method development and validation for this compound analysis in various matrices.
References
Application Note: Analysis of Diallyl Tetrasulfide by HPLC-UV
Introduction
Diallyl tetrasulfide (DATS) is a significant organosulfur compound found in garlic (Allium sativum) and is recognized for its diverse biological activities, including antimicrobial, antioxidant, and anticancer properties[1]. As interest in the therapeutic potential of DATS grows, robust analytical methods for its quantification are crucial for researchers, scientists, and professionals in drug development. This application note details a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the analysis of this compound. The provided protocol is designed to be a starting point for method development and validation.
Chemical Properties
-
Chemical Name: Di-2-propen-1-yl tetrasulfide
-
Synonyms: Allyl tetrasulfide, Diallyl tetrasulphide
-
CAS Number: 2444-49-7[1]
-
Molecular Formula: C₆H₁₀S₄[1]
-
Molecular Weight: 210.4 g/mol [1]
-
Appearance: Light Yellow Oil[2]
-
UV Absorbance Maxima: 212, 265 nm[1]
Experimental Protocol
This protocol outlines the steps for the analysis of this compound using a reversed-phase HPLC-UV system.
Instrumentation and Materials
-
HPLC System: An isocratic HPLC system equipped with a UV detector.
-
Column: Phenomenex C18 column (250 mm x 4.6 mm, 5 µm particle size) or equivalent[3][4][5].
-
Solvents: HPLC grade acetonitrile, methanol, and water. Trifluoroacetic acid (TFA), HPLC grade.
-
Standards: this compound standard of known purity (≥90%)[1][2].
-
Sample Preparation: Syringe filters (0.45 µm), autosampler vials.
Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
| Parameter | Recommended Condition |
| Mobile Phase | Acetonitrile:Water (85:15, v/v) with 0.1% TFA[3][4] |
| Flow Rate | 1.0 mL/min[4][5] |
| Injection Volume | 20 µL[4] |
| Column Temperature | 25 °C[4] |
| UV Detection Wavelength | 220 nm[3][4] |
| Run Time | Approximately 10 minutes |
Rationale for Wavelength Selection: While this compound has UV maxima at 212 nm and 265 nm, a wavelength of 220 nm is chosen for this proposed method. This is based on successful methods for similar organosulfur compounds like diallyl disulfide (DADS) and diallyl trisulfide (DATS) which show good absorbance at this wavelength, offering a balance of sensitivity and reduced interference from common solvents[3][4].
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
Sample Preparation
The appropriate sample preparation will depend on the matrix. For a pure substance or a simple formulation:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in methanol.
-
Dilute the sample with the mobile phase to bring the concentration of this compound within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter into an autosampler vial.
For more complex matrices such as biological fluids or plant extracts, a more extensive sample cleanup like liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering components[6].
Method Validation Parameters (Hypothetical Data)
The following table summarizes the expected performance characteristics of this method, based on data from similar compounds. These parameters should be experimentally verified during method validation.
| Parameter | Expected Value |
| Retention Time (tR) | ~ 6 - 8 min |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.3 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Data Presentation
Quantitative Data Summary
The following table presents hypothetical quantitative data for the HPLC-UV analysis of this compound, which should be confirmed by experimental validation.
| Analyte | Retention Time (min) | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | 7.5 | 1 - 100 | 0.9995 | 0.25 | 0.80 |
Visualizations
Experimental Workflow
Caption: HPLC-UV Experimental Workflow for this compound Analysis.
Logical Relationship of Method Parameters
Caption: Key Parameters Influencing Chromatographic Separation and Detection.
Conclusion
This application note provides a comprehensive protocol for the quantitative analysis of this compound by HPLC-UV. The described method is based on established principles for the analysis of similar organosulfur compounds and serves as a robust starting point for method development and validation in research and quality control settings. The provided workflow and parameter relationships offer a clear guide for researchers to implement and adapt this method for their specific needs.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound - LKT Labs [lktlabs.com]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. Sensitive and accurate determination of oil-soluble and water-soluble organosulfur compounds in garlic matrix using reversed phase-high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of HPTLC and HPLC methods for the quantitative determination of allyl disulfide in some polyherbal oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Diallyl Tetrasulfide (DATS) in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diallyl tetrasulfide (DATS) is a naturally occurring organosulfur compound found in garlic (Allium sativum) and is a key contributor to its characteristic odor and potential health benefits.[1][2] It is a yellowish liquid that is insoluble in water but soluble in organic solvents such as ethanol, hexane, and toluene.[1][3] Preclinical studies have highlighted the anticancer, antioxidant, and antimicrobial properties of DATS, making it a compound of interest for further investigation in various disease models.[1][2] This document provides detailed application notes and protocols for the formulation and administration of DATS in in vivo animal studies to guide researchers in their experimental design.
Data Presentation: DATS Formulation and Dosage in Preclinical Studies
The following table summarizes quantitative data from various preclinical in vivo studies involving this compound and related organosulfur compounds. This information is intended to provide a reference for formulation development and dose selection.
| Compound | Animal Model | Administration Route | Vehicle / Formulation | Dosage | Study Focus | Reference |
| This compound | Rat | Not Specified | Not Specified | 40 mg/kg | Cadmium-induced oxidative stress | |
| This compound | Mouse (BGC-823 xenograft) | Not Specified | Not Specified | 20, 30, and 40 mg/kg for 32 days | Anticancer | [4] |
| Diallyl Trisulfide (DATS) | Mouse (Transgenic Adenocarcinoma of Mouse Prostate - TRAMP) | Oral gavage | Not specified | 1 and 2 mg/day, thrice a week for 13 weeks | Prostate cancer chemoprevention | [5] |
| Diallyl Trisulfide (DATS) | Mouse (SOD1-G93A transgenic) | Oral | Not specified | 80 mg/kg/day | Amyotrophic lateral sclerosis (ALS) | [6] |
| Diallyl Trisulfide (DATS) | Mouse (SGC-7901 tumor-bearing) | Intraperitoneal injection | Not specified | Not specified | Gastric cancer treatment (in combination with cisplatin) | [7] |
| Diallyl Trisulfide (DATS) | Mouse (NCI-H460 xenograft) | Injection | Not specified | 30 or 40 mg/kg | Lung cancer | [8][9] |
| Diallyl Disulfide (DADS) | Mouse (High-fat diet-fed) | Oral | Not specified | 25 or 100 mg/kg, 5 days/week for 8 weeks | Insulin resistance | [10] |
| Diallyl Sulfide (DAS) | Mouse (C57BL/6) | Oral | Canola oil | 40, 400, 800, and 1600 mg/kg (single dose) | Acute toxicity |
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Administration
This protocol describes the preparation of a DATS formulation suitable for oral gavage in mice, based on methodologies used for similar lipophilic compounds.
Materials:
-
This compound (DATS) (≥90% purity)
-
Ethanol, USP grade
-
Corn oil or Canola oil, sterile
-
Sterile, light-protected glass vials
-
Sterile syringes and gavage needles
Procedure:
-
Stock Solution Preparation:
-
In a sterile, light-protected glass vial, dissolve DATS in a minimal amount of ethanol. For example, a stock solution of 5 mg/mL in ethanol can be prepared.[4]
-
Gently vortex or sonicate at room temperature until the DATS is completely dissolved.
-
-
Working Solution Preparation (Oil-based):
-
Calculate the required volume of the DATS stock solution based on the desired final concentration and the total volume of the formulation to be prepared.
-
In a separate sterile vial, add the required volume of corn oil or canola oil.
-
Slowly add the DATS stock solution to the oil while continuously vortexing to ensure a homogenous suspension. The final concentration of ethanol in the formulation should be kept to a minimum (ideally <5%) to avoid toxicity.
-
Visually inspect the solution to ensure there is no precipitation.
-
-
Administration:
-
Administer the DATS formulation to the animals via oral gavage using an appropriately sized gavage needle.
-
The volume of administration should be based on the animal's body weight (e.g., 5-10 mL/kg for mice).
-
A vehicle control group receiving the same formulation without DATS should be included in the study.
-
Protocol 2: Formulation of this compound for Intraperitoneal Injection
This protocol outlines the preparation of a DATS formulation for intraperitoneal administration, which may be suitable for studies requiring more direct systemic exposure. This formulation is based on a self-assembling micellar method adapted from a similar compound, diallyl trisulfide, to enhance solubility and reduce irritation.[11]
Materials:
-
This compound (DATS) (≥90% purity)
-
Propylene glycol, USP grade
-
Ethanol, USP grade
-
Tween 80 (Polysorbate 80), sterile
-
Sterile water for injection
-
Sterile, light-protected glass vials
-
Sterile syringes and needles
Procedure:
-
Organic Phase Preparation:
-
In a sterile, light-protected glass vial, dissolve the required amount of DATS in a mixture of propylene glycol and ethanol.
-
Add Tween 80 to the organic phase and mix thoroughly. The ratio of these components may need to be optimized to achieve a stable formulation. A suggested starting point is a 1:1:2 ratio of DATS:Ethanol:Tween 80 by weight.
-
-
Aqueous Phase Preparation:
-
In a separate sterile vial, measure the required volume of sterile water for injection.
-
-
Micellar Formulation:
-
Slowly add the organic phase to the aqueous phase under constant, gentle stirring. This should result in the spontaneous formation of a clear or slightly opalescent micellar solution.
-
The final concentration of the organic solvents should be minimized to ensure biocompatibility.
-
-
Administration:
-
Administer the DATS micellar formulation to the animals via intraperitoneal injection using a sterile syringe and needle.
-
The injection volume should be appropriate for the animal model (e.g., 5-10 mL/kg for mice).
-
A vehicle control group receiving the same micellar formulation without DATS is essential.
-
Mandatory Visualization
Signaling Pathways Modulated by Diallyl Polysulfides
Caption: Signaling pathways affected by this compound.
Experimental Workflow for In Vivo DATS Studies
Caption: General experimental workflow for in vivo DATS studies.
References
- 1. Buy this compound | 2444-49-7 [smolecule.com]
- 2. m.indiamart.com [m.indiamart.com]
- 3. This compound, 2444-49-7 [thegoodscentscompany.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Garlic Constituent Diallyl Trisulfide Prevents Development of Poorly-Differentiated Prostate Cancer and Pulmonary Metastasis Multiplicity in TRAMP Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of diallyl trisulfide in SOD1-G93A transgenic mouse model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prediction of the mechanism for the combination of diallyl trisulfide and cisplatin against gastric cancer: a network pharmacology study and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diallyl Trisulfide Inhibits Growth of NCI-H460 in Vitro and in Vivo, and Ameliorates Cisplatin-Induced Oxidative Injury in the Treatment of Lung Carcinoma in Xenograft Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Effects of diallyl disulfide administration on insulin resistance in high-fat diet-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preparation and stability of diallyl trisulfide self-assembled micellar injection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Diallyl Tetrasulfide for Cytotoxicity Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diallyl tetrasulfide (Al₂S₄) is an organosulfur compound derived from plants of the Allium genus, such as garlic. Like its better-known analogues diallyl disulfide (DADS) and diallyl trisulfide (DATS), this compound exhibits significant potential as a chemopreventive and therapeutic agent.[1][2][3] Preclinical studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis.[4][5][6][7] this compound, in particular, has been shown to be a potent inducer of these effects, often more so than its lower-sulfide counterparts.[6][8]
These application notes provide a comprehensive overview of the mechanisms of this compound and detailed protocols for its preparation and use in common cytotoxicity assays.
Mechanism of Action
The cytotoxic effects of this compound are primarily mediated through the induction of oxidative stress, leading to cell cycle arrest and apoptosis.
Generation of Reactive Oxygen Species (ROS)
Diallyl polysulfides, including the tetrasulfide, are known to generate reactive oxygen species (ROS) within cancer cells.[2][6][9] This increase in intracellular ROS disrupts the cellular redox balance, creating a state of oxidative stress.[10][11] This oxidative stress is a key trigger for downstream signaling events that lead to cell death.[2][12][13] Antioxidants like N-acetylcysteine have been shown to reverse the effects of these compounds, confirming the central role of ROS in their mechanism.[6][12]
Induction of Apoptosis
The accumulation of ROS triggers the intrinsic (mitochondrial) pathway of apoptosis.[14][15]
-
Mitochondrial Pathway: this compound treatment leads to changes in the expression of Bcl-2 family proteins, specifically decreasing the levels of anti-apoptotic proteins like Bcl-2 and increasing the levels of pro-apoptotic proteins like Bax.[4][7][16][17] This shift increases mitochondrial membrane permeability, causing the release of cytochrome c into the cytosol.[14][15]
-
Caspase Activation: Cytosolic cytochrome c activates a cascade of cysteine proteases known as caspases. This includes the activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3 and caspase-7, leading to the cleavage of cellular substrates and the execution of apoptosis.[4][14][15]
Induction of Cell Cycle Arrest
Diallyl polysulfides have been consistently shown to induce cell cycle arrest, most commonly at the G2/M transition phase.[4][5] This arrest prevents cancer cells from proceeding through mitosis and proliferation. The mechanism involves the modulation of key cell cycle regulatory proteins, such as the downregulation of Cdc25C and cyclin-dependent kinase 1 (CDK1).[2][5][6]
Experimental Protocols
The following protocols provide a framework for preparing this compound and evaluating its cytotoxic effects on cancer cell lines.
Protocol 1: Preparation of this compound (Al₂S₄) Stock Solution
This compound is an oily liquid that is insoluble in water.[3][16] Therefore, a stock solution must be prepared in an organic solvent, typically dimethyl sulfoxide (DMSO).
-
Materials:
-
This compound (purity ≥90%)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Perform all work in a chemical fume hood.
-
Prepare a high-concentration stock solution (e.g., 100 mM) by dissolving the appropriate amount of this compound in DMSO.
-
Note: this compound has a molecular weight of approximately 210.40 g/mol .
-
-
Vortex thoroughly until the solution is completely clear.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term use.[18]
-
Protocol 2: Cell Culture and Seeding
This is a general protocol that should be adapted based on the specific cell line being used.
-
Materials:
-
Cancer cell line of interest (e.g., HCT116, PC-3, MCF-7)
-
Complete culture medium (e.g., McCoy's 5A, RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well or 6-well sterile culture plates
-
-
Procedure:
-
Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO₂.
-
Ensure cells are in the logarithmic growth phase and are not over-confluent before seeding.[19]
-
Wash cells with PBS, then detach them using Trypsin-EDTA.
-
Resuspend the cells in a complete culture medium and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into culture plates at a predetermined density.
-
For 96-well plates (MTT Assay): Seed 5,000 - 10,000 cells per well in 100 µL of medium.
-
For 6-well plates (Flow Cytometry): Seed 0.2 x 10⁶ - 0.5 x 10⁶ cells per well in 2 mL of medium.
-
-
Incubate the plates for 24 hours to allow cells to attach.[8]
-
Protocol 3: Cell Treatment with this compound
-
Procedure:
-
Thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 10, 20, 40, 80 µM).
-
Important: The final DMSO concentration in the medium should be kept constant across all wells (including the vehicle control) and should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound.
-
Include a "vehicle control" group treated with a medium containing the same final concentration of DMSO as the experimental groups.
-
Include an "untreated control" group with fresh medium only.
-
Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).[20]
-
Protocol 4: MTT Assay for Cell Viability
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.[21][22]
-
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
-
Procedure:
-
After the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution (DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[23]
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Protocol 5: Flow Cytometry for Cell Cycle Analysis
This protocol uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution.
-
Materials:
-
PBS
-
70% ice-cold ethanol
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
-
Procedure:
-
After treatment in 6-well plates, harvest the cells (including floating cells in the medium) and centrifuge.
-
Wash the cell pellet once with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases can be quantified using appropriate software.
-
Data Presentation
The cytotoxic effects of diallyl polysulfides are dose-dependent and vary across different cell lines.[5] The tables below summarize representative data from the literature.
Table 1: Cytotoxic Effects of Diallyl Polysulfides on Cancer Cell Lines
| Compound | Cell Line | Assay | Concentration (µM) | Effect |
| This compound | HCT116 (Colon) | MTT | 40 µM | ~75% reduction in viability after 48h[8] |
| Diallyl Trisulfide | CNE2 (Nasopharyngeal) | MTT | 50 µM | ~20% reduction in viability after 24h[24] |
| Diallyl Trisulfide | CNE2 (Nasopharyngeal) | MTT | 100 µM | ~50% reduction in viability after 24h[24] |
| Diallyl Trisulfide | Capan-2 (Pancreatic) | MTT | 100 µM | ~50% reduction in viability after 24h[7] |
| Diallyl Disulfide | PC-3 (Prostate) | MTT | 25 µM | Significant growth inhibition[5] |
| Diallyl Disulfide | MG-63 (Osteosarcoma) | CCK-8 | 60 µM | ~50% reduction in viability after 48h[17] |
Note: Data for this compound is less abundant in the literature compared to DADS and DATS. The general trend indicates that cytotoxicity increases with the number of sulfur atoms.[6][8]
References
- 1. Molecular mechanisms for the anti-cancer effects of diallyl disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multitargeted prevention and therapy of cancer by diallyl trisulfide and related Allium vegetable-derived organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Garlic compound, diallyl disulfide induces cell cycle arrest in prostate cancer cell line PC-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diallylpolysulfides induce growth arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wjgnet.com [wjgnet.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Diallyl Trisulfide Induces ROS-Mediated Mitotic Arrest and Apoptosis and Inhibits HNSCC Tumor Growth and Cancer Stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ROS: Basic Concepts, Sources, Cellular Signaling, and its Implications in Aging Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Chemistry of Reactive Oxygen Species (ROS) Revisited: Outlining Their Role in Biological Macromolecules (DNA, Lipids and Proteins) and Induced Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular mechanism of diallyl disulfide in cell cycle arrest and apoptosis in HCT-116 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Diallyl disulfide causes caspase-dependent apoptosis in human cancer cells through a Bax-triggered mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Frontiers | Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential [frontiersin.org]
- 17. Diallyl Disulfide Induces Apoptosis and Autophagy in Human Osteosarcoma MG-63 Cells through the PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biomol.com [biomol.com]
- 19. Cytotoxicity Assay Protocol [protocols.io]
- 20. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. Cell culture and MTT assay for cytotoxicity [bio-protocol.org]
- 23. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for Diallyl Tetrasulfide in Food Preservation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diallyl tetrasulfide (DATS) is a prominent organosulfur compound found in garlic (Allium sativum) and other Allium species. It is formed during the enzymatic degradation of allicin upon the crushing of garlic cloves. DATS has garnered significant attention in the food industry for its potent antimicrobial and antioxidant properties, positioning it as a promising natural alternative to synthetic food preservatives. These application notes provide a comprehensive overview of the mechanisms of action of DATS and detailed protocols for its application in food preservation, tailored for research and development purposes.
1. Mechanisms of Action
This compound exerts its preservative effects through a dual mechanism involving both antimicrobial and antioxidant activities.
1.1. Antimicrobial Activity
DATS has demonstrated broad-spectrum antimicrobial activity against a range of foodborne pathogens and spoilage microorganisms, including bacteria and fungi. The primary antimicrobial mechanisms include:
-
Disruption of Cell Membrane Integrity: DATS can compromise the structural integrity of microbial cell membranes, leading to the leakage of intracellular components and ultimately cell death. Scanning electron microscopy has shown that DATS treatment causes noticeable morphological changes in bacteria, including cell deformation and shrinkage of the cell membrane.
-
Inhibition of ABC Transporters: DATS has been shown to downregulate the expression of ATP-binding cassette (ABC) transporter-related genes in bacteria.[1] These transporters are crucial for various cellular processes, including the transport of nutrients and the efflux of toxic compounds. By inhibiting these transporters, DATS disrupts essential cellular functions and reduces the ability of bacteria to cope with environmental stress.[1]
1.2. Antioxidant Activity
DATS is a potent antioxidant that can help to prevent oxidative deterioration in food products, thereby extending their shelf life and preserving their quality.[2] The key antioxidant mechanism involves the activation of the Nrf2 signaling pathway:
-
Activation of the Nrf2-ARE Pathway: this compound and related compounds can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.[3] Upon activation by DATS, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1), catalase, and glutathione S-transferases.[3] This enhances the cellular defense against oxidative stress. The activation of Nrf2 by DATS can be mediated through the PI3K/Akt signaling pathway.[4][5]
Quantitative Data on Antimicrobial Efficacy
The following tables summarize the minimum inhibitory concentrations (MIC) and 50% inhibitory concentrations (IC50) of this compound and related compounds against various foodborne pathogens and spoilage fungi.
Table 1: Minimum Inhibitory Concentration (MIC) of Diallyl Sulfides Against Foodborne Bacteria
| Microorganism | Diallyl Monosulfide (DMS) (µg/mL) | Diallyl Disulfide (DDS) (µg/mL) | Diallyl Trisulfide (DTS) (µg/mL) | This compound (DTTS) (µg/mL) |
| Bacillus cereus | >800 | 400 | 200 | 100 |
| Campylobacter jejuni | 800 | 200 | 100 | 50 |
| Escherichia coli O157:H7 | 400 | 100 | 50 | 25 |
| Listeria monocytogenes | >800 | 800 | 400 | 200 |
| Salmonella Enteritidis | >800 | 800 | 400 | 200 |
| Staphylococcus aureus | >800 | 400 | 200 | 100 |
| Vibrio cholerae | 400 | 100 | 50 | 25 |
Data compiled from studies on shallot and chive oils.[6][7]
Table 2: Antifungal Activity of Diallyl Sulfides Against Wood-Rotting Fungi
| Fungal Species | Diallyl Disulfide (IC50, µg/mL) | Diallyl Trisulfide (IC50, µg/mL) |
| Trametes hirsuta | 116.2 | 56.1 |
| Laetiporus sulphureus | 73.2 | 31.6 |
Data from a study on the antifungal components of garlic essential oil.[2][8]
Experimental Protocols
The following are detailed protocols for the application and evaluation of this compound in food preservation research.
3.1. Protocol for Preparation of this compound Solution for Food Application
Objective: To prepare a stable and effective solution of DATS for application to food matrices.
Materials:
-
This compound (≥90% purity)
-
Ethanol (food grade)
-
Distilled water (sterile)
-
Tween 80 (food grade emulsifier)
-
Magnetic stirrer
-
Sterile glassware
Procedure:
-
Prepare a stock solution of DATS by dissolving it in food-grade ethanol to a concentration of 10% (v/v). DATS is an oily liquid that is insoluble in water but soluble in organic solvents like ethanol.[2]
-
For aqueous applications, create an emulsion. In a sterile beaker, add the desired volume of the DATS stock solution.
-
Add Tween 80 at a concentration of 0.1-0.5% (v/v) to the DATS solution and mix thoroughly.
-
Slowly add sterile distilled water to the mixture while continuously stirring on a magnetic stirrer to form a stable oil-in-water emulsion.
-
Prepare fresh solutions before each experiment to ensure potency, as organosulfur compounds can be volatile.
3.2. Protocol for Application of this compound to Meat Products
Objective: To apply DATS to meat surfaces to inhibit microbial growth and extend shelf life.
Materials:
-
Fresh meat cuts (e.g., chicken breast, beef steak)
-
DATS emulsion (prepared as in Protocol 3.1)
-
Sterile spray bottle or dipping containers
-
Sterile absorbent pads
-
Vacuum packaging machine and bags
-
Incubator or refrigerator set to the desired storage temperature (e.g., 4°C)
Procedure:
-
Divide the meat samples into control and treatment groups.
-
Spray Application: Uniformly spray the DATS emulsion onto all surfaces of the meat samples in the treatment group. Ensure complete coverage. For the control group, spray with a solution containing only ethanol, water, and Tween 80.
-
Dipping Application: Immerse the meat samples in the DATS emulsion for a specified time (e.g., 1-5 minutes). For the control group, dip in a solution without DATS.
-
Place the treated and control samples on sterile absorbent pads to remove excess liquid.
-
Package each meat sample individually in vacuum-sealed bags.
-
Store the packaged samples at a refrigerated temperature (e.g., 4°C) for the duration of the study.
-
At regular intervals (e.g., day 0, 3, 6, 9, 12), remove samples for microbial, chemical, and sensory analysis.
3.3. Protocol for Evaluating the Efficacy of this compound in Food Preservation
Objective: To assess the effectiveness of DATS treatment on the microbiological and chemical quality of food products during storage.
Materials:
-
Treated and control food samples
-
Sterile stomacher bags
-
Stomacher
-
Peptone water (0.1%)
-
Plate Count Agar (PCA) for total viable count
-
Selective agar media for specific pathogens (e.g., XLD agar for Salmonella, Listeria Selective Agar for Listeria monocytogenes)
-
Thiobarbituric acid reactive substances (TBARS) assay kit for lipid oxidation measurement
-
pH meter
Procedure:
-
Microbiological Analysis:
-
Aseptically weigh 10 g of the food sample and place it in a sterile stomacher bag with 90 mL of 0.1% peptone water.
-
Homogenize the sample in a stomacher for 2 minutes.
-
Perform serial dilutions of the homogenate in 0.1% peptone water.
-
Plate the appropriate dilutions onto PCA for total viable count and on selective agar for specific pathogens.
-
Incubate the plates at the appropriate temperature and time for each microorganism.
-
Count the colonies and express the results as log CFU/g of the food sample.
-
-
Chemical Analysis (Lipid Oxidation):
-
Measure the extent of lipid oxidation using the TBARS assay. Follow the manufacturer's instructions for the specific kit used.
-
Express the results as mg of malondialdehyde (MDA) per kg of the food sample.
-
-
pH Measurement:
-
Homogenize 10 g of the food sample with 90 mL of distilled water.
-
Measure the pH of the homogenate using a calibrated pH meter.
-
3.4. Protocol for Sensory Evaluation of DATS-Treated Meat
Objective: To determine the impact of DATS treatment on the sensory attributes of cooked meat.
Materials:
-
Cooked DATS-treated and control meat samples
-
Trained or consumer sensory panel
-
Sensory evaluation booths with controlled lighting
-
Water and unsalted crackers for palate cleansing
-
Sensory evaluation forms
Procedure:
-
Cook the treated and control meat samples to the same internal temperature using a consistent method (e.g., grilling, baking).
-
Cut the cooked meat into uniform-sized pieces and label them with random three-digit codes.
-
Present the samples to the panelists in a randomized order.
-
Instruct the panelists to evaluate the samples for attributes such as aroma, flavor, tenderness, juiciness, and overall acceptability using a structured scale (e.g., a 9-point hedonic scale).[6][7]
-
Provide water and unsalted crackers for panelists to cleanse their palates between samples.
-
Analyze the sensory data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences between the treated and control samples.
Signaling Pathways and Experimental Workflows
4.1. This compound Antimicrobial Signaling Pathway
Caption: DATS antimicrobial mechanism of action.
4.2. This compound Antioxidant Signaling Pathway (Nrf2 Activation)
Caption: DATS-mediated Nrf2 antioxidant pathway.
4.3. Experimental Workflow for Evaluating DATS in Food Preservation
Caption: Workflow for DATS food preservation studies.
References
- 1. Recent Research Advances in Multi-Functional Diallyl Trisulfide (DATS): A Comprehensive Review of Characteristics, Metabolism, Pharmacodynamics, Applications, and Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of diallyl sulfide on in vitro and in vivo Nrf2-mediated pulmonic antioxidant enzyme expression via activation ERK/p38 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant effects of diallyl trisulfide on high glucose-induced apoptosis are mediated by the PI3K/Akt-dependent activation of Nrf2 in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diallyl trisulfide, a garlic polysulfide protects against As-induced renal oxidative nephrotoxicity, apoptosis and inflammation in rats by activating the Nrf2/ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sensory quality of meat from lambs fed garlic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diallyl Trisulfide, the Antifungal Component of Garlic Essential Oil and the Bioactivity of Its Nanoemulsions Formed by Spontaneous Emulsification | MDPI [mdpi.com]
Diallyl Tetrasulfide as a potential therapeutic agent for cardiovascular disease
A Promising but Under-Researched Therapeutic Candidate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diallyl tetrasulfide (DTS) is an organosulfur compound found in garlic and is recognized for its antioxidant and cytoprotective properties.[1] While its close analog, diallyl trisulfide (DATS), has been more extensively studied for its cardioprotective effects, DTS presents a compelling area for investigation in the context of cardiovascular disease. This document provides an overview of the current, albeit limited, research on DTS and offers detailed protocols and data from studies on the more researched DATS to guide future investigations into the therapeutic potential of this compound.
Note to Researchers: Direct scientific evidence for the application of this compound in cardiovascular disease models is currently scarce. The majority of the detailed experimental data and signaling pathways described herein are based on studies of the closely related compound, diallyl trisulfide (DATS). These notes are intended to serve as a foundational guide for adapting existing methodologies to explore the potential of this compound.
Quantitative Data Summary
Due to the limited research on this compound in cardiovascular models, the following tables summarize its observed effects in other contexts, primarily from studies on cadmium-induced toxicity. For comparative purposes and to guide future cardiovascular research, a summary of quantitative data for the more extensively studied diallyl trisulfide (DATS) in cardiovascular models is also provided.
Table 1: Quantitative Effects of this compound (DTS) in Preclinical Models
| Parameter | Model System | Treatment | Key Findings | Reference |
| Lipid Peroxidation (LPO) | Cadmium-exposed rat brain | 40 mg/kg/day DTS, oral | Significantly diminished LPO levels | [2] |
| Protein Carbonyls | Cadmium-exposed rat brain | 40 mg/kg/day DTS, oral | Significantly diminished protein carbonyl levels | [2] |
| Superoxide Dismutase (SOD) | Cadmium-exposed rat brain | 40 mg/kg/day DTS, oral | Significantly increased SOD activity | [2] |
| Catalase (CAT) | Cadmium-exposed rat brain | 40 mg/kg/day DTS, oral | Significantly increased CAT activity | [2] |
| Reduced Glutathione (GSH) | Cadmium-exposed rat brain | 40 mg/kg/day DTS, oral | Significantly increased GSH levels | [2] |
| Lipid Peroxidation | Cadmium-exposed rat liver | 40 mg/kg/day DTS, oral | Significantly reduced lipid peroxidation | [3] |
| Antioxidant Defense | Cadmium-exposed rat liver | 40 mg/kg/day DTS, oral | Restored levels of antioxidant defense | [3] |
| Cell Death | Cadmium-exposed Vero cells | 40 µg/ml DTS, in vitro | Effectively blocked cell death | [4] |
Table 2: Summary of Quantitative Data for Diallyl Trisulfide (DATS) in Cardiovascular Models
| Parameter | Model System | Treatment | Key Findings | Reference |
| Myocardial Infarct Size | Murine model of myocardial ischemia-reperfusion (MI/R) | 200 µg/kg DATS, IV | Significant reduction in infarct size | [5] |
| Cardiac Function (Ejection Fraction & Fractional Shortening) | Murine model of MI/R | 200 µg/kg DATS, IV | Significant improvement in EF and FS | [5] |
| Apoptosis | High glucose-treated H9c2 cardiomyocytes | 10 µM DATS | Marked reduction in caspase-3 activity | [6] |
| Cardiac Function | Diabetic rats with ex vivo I/R injury | 40 mg/kg DATS, oral | Improved cardiac function recovery | [7] |
| Myocardial Apoptosis | Diabetic rats with MI/R injury | 20 mg/kg DATS, oral | Significant reduction in myocardial apoptosis | [8] |
| ROS Generation | Doxorubicin-treated H9c2 cells | 10 µM DATS | Effective mitigation of ROS generation | [2] |
Signaling Pathways
The precise signaling pathways modulated by this compound in the context of cardiovascular health have not yet been elucidated. However, based on the known mechanisms of the related compound DATS, the following pathways are prime candidates for investigation.
Putative Signaling Pathways for this compound in Cardioprotection
Research on DATS has identified several key signaling pathways involved in its cardioprotective effects. It is hypothesized that DTS may act through similar mechanisms.
-
Nrf2/Antioxidant Response Element (ARE) Pathway: DATS has been shown to activate the transcription factor Nrf2, leading to the upregulation of a suite of antioxidant and cytoprotective genes.[6] This is a critical defense mechanism against oxidative stress, a key contributor to cardiovascular disease.
-
PI3K/Akt Pathway: This pathway is central to cell survival and is activated by DATS in cardiomyocytes, protecting them from apoptosis.[2][6]
-
AMPK Pathway: DATS has been shown to activate AMPK, a crucial regulator of cellular energy homeostasis, which can protect the heart during ischemia-reperfusion injury.[8]
References
- 1. oncotarget.com [oncotarget.com]
- 2. Activation of PI3K/Akt mediates the protective effect of diallyl trisulfide on doxorubicin induced cardiac apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Diallyl Trisulfide and Cardiovascular Health: Evidence and Potential Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Antioxidant effects of diallyl trisulfide on high glucose-induced apoptosis are mediated by the PI3K/Akt-dependent activation of Nrf2 in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The cardioprotective effects of diallyl trisulfide on diabetic rats with ex vivo induced ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diallyl trisulfide exerts cardioprotection against myocardial ischemia-reperfusion injury in diabetic state, role of AMPK-mediated AKT/GSK-3β/HIF-1α activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effect of Diallyl Tetrasulfide on Microbial Biofilm Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diallyl tetrasulfide (DATS) is a potent organosulfur compound derived from garlic (Allium sativum) that has garnered significant interest for its broad-spectrum antimicrobial properties. Notably, its ability to interfere with microbial biofilm formation presents a promising avenue for the development of novel therapeutics against persistent and antibiotic-resistant infections. Biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS), which confers protection against conventional antimicrobial agents and the host immune system. DATS and other related diallyl sulfides (DAS) have demonstrated efficacy in inhibiting biofilm formation and disrupting established biofilms, primarily through the modulation of quorum sensing (QS) signaling pathways.[1] This document provides detailed application notes on the mechanism of action of DATS and comprehensive protocols for evaluating its anti-biofilm efficacy.
Mechanism of Action: Interference with Quorum Sensing
The primary mechanism by which diallyl sulfides, including DATS, inhibit biofilm formation is through the disruption of quorum sensing (QS), a cell-to-cell communication process that bacteria use to coordinate collective behaviors, including virulence factor production and biofilm formation.[2][3] The antimicrobial and anti-biofilm activities of diallyl sulfides increase with the number of sulfur atoms, suggesting that DATS is more potent than diallyl disulfide (DADS) and diallyl trisulfide (DATS).[1][4]
In Gram-negative bacteria like Pseudomonas aeruginosa, a model organism for biofilm research, QS is regulated by complex signaling networks such as the las, rhl, and pqs systems. Diallyl sulfides have been shown to down-regulate the expression of key genes within these pathways, including lasI, lasR, rhlI, rhlR, pqsA, and pqsR.[5] This inhibition leads to a subsequent reduction in the production of virulence factors essential for biofilm maturation, such as elastase, pyocyanin, and rhamnolipids.[2][5]
In addition to QS inhibition, diallyl sulfides can also disrupt the integrity of the biofilm's EPS matrix, rendering the embedded bacteria more susceptible to antimicrobial agents and host defenses.[6][7]
Signaling Pathway Diagram
Caption: DATS inhibits key regulators of the las, rhl, and pqs quorum sensing pathways.
Quantitative Data on Diallyl Sulfide Efficacy
The following tables summarize the available quantitative data for the anti-biofilm activity of various diallyl sulfides. While specific MIC and MBIC data for DATS against common bacterial strains are limited in the literature, the trend of increasing activity with more sulfur atoms is well-documented.
Table 1: Minimum Inhibitory Concentration (MIC) of Diallyl Sulfides against Planktonic Bacteria
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Diallyl Sulfide (DAS) | Campylobacter jejuni | 40 | [6] |
| Diallyl Trisulfide (DATS) | Campylobacter jejuni | 8 - 64 | [8] |
| Diallyl Trisulfide (DATS) | Candida albicans | 2500 | [9] |
| Diallyl Disulfide (DADS) | Candida albicans | 2500 | [9] |
Table 2: Effect of Diallyl Sulfides on Biofilm Formation and Viability
| Compound | Microorganism | Concentration | Effect | Reference |
| Diallyl Disulfide (DADS) | Pseudomonas aeruginosa | 1280 µg/mL | Decreased biofilm formation | [5] |
| Diallyl Trisulfide (DATS) | Candida albicans | 39 - 2500 µg/mL | 20-100% reduction in biofilm biomass | [10] |
| Diallyl Sulfide (DAS) | Campylobacter jejuni | 100 µg/mL | Elimination of sessile cells in biofilm | [6] |
Experimental Protocols
The following protocols provide a framework for assessing the anti-biofilm properties of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of DATS that inhibits the visible growth of a planktonic bacterial culture.
Materials:
-
This compound (DATS)
-
Appropriate bacterial strain (e.g., Pseudomonas aeruginosa PAO1, Staphylococcus aureus ATCC 25923)
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Dimethyl sulfoxide (DMSO) for dissolving DATS
Procedure:
-
Prepare DATS Stock Solution: Dissolve DATS in DMSO to a high concentration (e.g., 10 mg/mL).
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight in TSB at 37°C. Dilute the overnight culture in fresh TSB to an optical density at 600 nm (OD₆₀₀) of 0.05 (approximately 1 x 10⁸ CFU/mL).
-
Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the DATS stock solution in TSB to achieve a range of desired concentrations. Include a positive control (bacteria with no DATS) and a negative control (TSB only). Also include a DMSO control to ensure the solvent does not inhibit bacterial growth at the concentrations used.
-
Inoculation: Add the diluted bacterial inoculum to each well containing the DATS dilutions and controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of DATS at which no visible turbidity (bacterial growth) is observed. This can be confirmed by measuring the OD₆₀₀ using a plate reader.
Protocol 2: Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of DATS to inhibit the formation of biofilm.
Materials:
-
Same as Protocol 1
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid
Procedure:
-
Prepare Plate: In a 96-well plate, add serial dilutions of DATS in TSB as described in Protocol 1.
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
-
Washing: Carefully discard the planktonic culture from each well. Wash the wells gently three times with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Discard the crystal violet solution and wash the wells three times with PBS.
-
Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the stained biofilm.
-
Quantification: Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at 590 nm using a plate reader. The absorbance is proportional to the biofilm biomass.
Experimental Workflow Diagram
Caption: Workflow for the crystal violet biofilm inhibition assay.
Conclusion
This compound holds significant promise as an anti-biofilm agent due to its potent activity against a broad range of microorganisms and its ability to interfere with key virulence-regulating pathways like quorum sensing. The protocols outlined in this document provide a robust framework for researchers to investigate and quantify the efficacy of DATS against microbial biofilms. Further research focusing on the precise molecular targets of DATS and its in vivo efficacy is warranted to fully realize its therapeutic potential in combating biofilm-associated infections.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Diallyl Disulfide From Garlic Oil Inhibits Pseudomonas aeruginosa Quorum Sensing Systems and Corresponding Virulence Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Diallyl Disulfide From Garlic Oil Inhibits Pseudomonas aeruginosa Quorum Sensing Systems and Corresponding Virulence Factors [frontiersin.org]
- 4. Diallyl sulfide from garlic suppresses quorum‐sensing systems of Pseudomonas aeruginosa and enhances biosynthesis of three B vitamins through its thioether group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diallyl disulfide from garlic oil inhibits Pseudomonas aeruginosa virulence factors by inactivating key quorum sensing genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial effect of diallyl sulphide on Campylobacter jejuni biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial effect of diallyl sulphide on Campylobacter jejuni biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial Effect and the Mechanism of Diallyl Trisulfide against Campylobacter jejuni - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rsdjournal.org [rsdjournal.org]
Troubleshooting & Optimization
Diallyl Tetrasulfide stability issues in different solvents
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of Diallyl Tetrasulfide (DATS) in experimental settings. Below you will find troubleshooting guides and frequently asked questions to address common stability issues encountered when working with DATS in various solvents.
Troubleshooting Guide: DATS Stability Issues
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | DATS degradation in solution. | Prepare fresh DATS solutions for each experiment. Store stock solutions at -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Use aprotic solvents like DMSO or DMF for better short-term stability. |
| Reduced biological activity of DATS | Decomposition into less active polysulfides (e.g., diallyl disulfide, diallyl trisulfide). | Confirm the purity of your DATS stock using HPLC or GC-MS. When preparing working solutions, minimize exposure to heat and light. Consider using a recently purchased batch of DATS for critical experiments. |
| Precipitate formation in aqueous media | DATS is insoluble in water. | For cell culture experiments, first dissolve DATS in a small amount of a compatible organic solvent (e.g., DMSO, ethanol) to create a concentrated stock solution. Then, dilute the stock solution in the aqueous medium to the final working concentration, ensuring vigorous mixing. The final solvent concentration should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity. |
| Color change of DATS solution (yellowing) | Potential degradation and formation of various sulfur-containing byproducts. | Discard the solution. Prepare a fresh solution from a reliable DATS stock. Ensure proper storage conditions are maintained. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving and storing this compound?
A1: this compound (DATS) is insoluble in water but soluble in organic solvents. For short-term storage and experimental use, dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are recommended as they are polar aprotic solvents and can help maintain the stability of DATS. Ethanol is also a common solvent, though its protic nature may lead to slightly faster degradation compared to aprotic solvents. For long-term storage, it is best to store DATS neat (undiluted) at -80°C.[1]
Q2: How should I prepare DATS solutions for cell culture experiments?
A2: To prepare DATS for cell culture, first create a high-concentration stock solution in a sterile, cell-culture grade solvent like DMSO or ethanol. It is crucial to purge the solvent with an inert gas before dissolving the DATS to minimize oxidation. This stock solution should then be diluted to the final working concentration in the cell culture medium immediately before use. The final concentration of the organic solvent in the medium should be carefully controlled (typically below 0.5% v/v) to avoid solvent-induced toxicity to the cells.
Q3: What are the primary degradation products of DATS?
A3: DATS can degrade into lower order polysulfides, primarily diallyl trisulfide (DATS) and diallyl disulfide (DADS).[1] This degradation can be accelerated by factors such as elevated temperature, exposure to light, and the presence of protic solvents.
Q4: How can I monitor the stability of my DATS solution?
A4: The stability of DATS solutions can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS). These methods allow for the quantification of the parent DATS compound and the detection of its degradation products.
Q5: What are the optimal storage conditions for DATS?
A5: For long-term stability, neat DATS should be stored in a tightly sealed container at -80°C.[2] Stock solutions in aprotic solvents like DMSO should be stored in small, single-use aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles.
This compound Stability in Common Laboratory Solvents
The following table summarizes the estimated relative stability of this compound in various solvents based on their chemical properties. Protic solvents, which can donate protons, may facilitate the degradation of the polysulfide chain. Aprotic solvents are generally preferred for maintaining the integrity of DATS in solution for experimental use.
| Solvent | Solvent Type | Relative Stability (Estimated) | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Recommended for preparing stock solutions for biological assays. |
| Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, a good choice for stock solutions. |
| Acetonitrile | Polar Aprotic | Moderate to High | Can be used, but less common for biological applications. |
| Ethanol | Polar Protic | Moderate | Commonly used, but degradation may be faster compared to aprotic solvents.[1] |
| Methanol | Polar Protic | Moderate | Similar to ethanol, potential for faster degradation. |
| Water | Polar Protic | Very Low | DATS is insoluble and will rapidly degrade in aqueous solutions. |
Experimental Protocols
Protocol for Preparation of DATS Stock Solution
-
Materials:
-
This compound (DATS), neat oil
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Inert gas (e.g., argon or nitrogen)
-
Sterile, amber glass vial with a PTFE-lined cap
-
Micropipettes and sterile tips
-
-
Procedure:
-
Allow the neat DATS oil to come to room temperature.
-
In a chemical fume hood, carefully weigh the desired amount of DATS.
-
Transfer the weighed DATS to the sterile amber glass vial.
-
Purge the vial containing the DATS with the inert gas for 1-2 minutes to displace any oxygen.
-
Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Cap the vial tightly and vortex until the DATS is completely dissolved.
-
Aliquot the stock solution into smaller, single-use sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol for Assessing DATS Stability by HPLC-UV
-
Instrumentation and Conditions:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile and water gradient
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
-
-
Procedure:
-
Prepare a fresh stock solution of DATS in the solvent to be tested (e.g., ethanol, DMSO) at a known concentration.
-
Immediately after preparation (t=0), inject an aliquot of the solution into the HPLC system to obtain the initial peak area of DATS.
-
Store the remaining solution under the desired experimental conditions (e.g., room temperature, 4°C, 37°C).
-
At specified time intervals (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of the stored solution into the HPLC system.
-
Monitor the decrease in the peak area corresponding to DATS and the appearance of new peaks corresponding to degradation products (e.g., diallyl trisulfide, diallyl disulfide).
-
Calculate the percentage of DATS remaining at each time point relative to the initial concentration.
-
Visualizations
References
Identification of Diallyl Tetrasulfide degradation products by LC-MS
Welcome to the technical support center for the identification of diallyl tetrasulfide (DATS) degradation products by Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in their analytical work.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of this compound?
A1: this compound (DATS), a highly bioactive organosulfur compound from garlic, is unstable and can degrade into various polysulfides with shorter sulfur chains. The primary degradation products are typically diallyl trisulfide (DATS) and diallyl disulfide (DADS). Further degradation can lead to the formation of allyl mercaptan. These compounds are formed through disproportionation and decomposition reactions, especially when exposed to heat, light, or certain solvents.
Q2: Why is LC-MS the preferred method for analyzing DATS and its degradation products?
A2: LC-MS is a powerful and highly suitable technique for this analysis for several reasons.[1][2] High-Performance Liquid Chromatography (HPLC) effectively separates the complex mixture of polysulfides, which often have similar chemical properties.[1] Mass Spectrometry (MS) provides high sensitivity and selectivity for detection, allowing for the accurate identification and quantification of these compounds, even at low concentrations.[2] Techniques like tandem mass spectrometry (MS/MS) can be used to elucidate the structures of unknown degradation products by analyzing their fragmentation patterns.[3][4]
Q3: What are the main challenges when analyzing diallyl polysulfides with LC-MS?
A3: Researchers may face several challenges:
-
Analyte Instability: Diallyl polysulfides are thermally labile and can degrade during sample preparation and analysis.[5]
-
Ionization Efficiency: These compounds can be difficult to ionize effectively using standard electrospray ionization (ESI), sometimes requiring alternative ionization techniques or the use of additives.[6]
-
Chromatographic Resolution: The chemical similarity of different polysulfides can make their separation on an LC column challenging.
-
Matrix Effects: Samples derived from natural products or biological matrices can cause ion suppression or enhancement, affecting quantification.[7][8]
Q4: How can I ensure the stability of this compound in my samples during preparation and storage?
A4: To minimize degradation, samples should be handled with care. It is recommended to prepare fresh samples whenever possible and protect them from light and heat.[7] Samples should be stored at low temperatures (e.g., -20°C or -80°C) and in airtight containers to prevent oxidation. The use of solvents should be carefully considered, as some can promote degradation. It is also advisable to minimize the time between sample preparation and LC-MS analysis.
Q5: What are the critical LC-MS parameters to optimize for this analysis?
A5: Key parameters include:
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) may sometimes be more effective than ESI for less polar compounds like diallyl sulfides.[9]
-
Source Parameters: Optimization of source temperature, gas flows, and capillary voltage is crucial to achieve stable and efficient ionization.[7][9]
-
Collision Energy (for MS/MS): When performing fragmentation analysis, the collision energy must be optimized to obtain informative fragment ions for structural elucidation.
-
Mobile Phase Composition: The choice of solvents and additives (e.g., formic acid) can significantly impact chromatographic separation and ionization efficiency.[4]
Troubleshooting Guides
This section addresses specific issues that may arise during the LC-MS analysis of this compound.
| Problem | Possible Causes | Suggested Solutions |
| No Peaks or Very Low Signal Intensity | Sample Degradation: The analyte has degraded before or during analysis. | Prepare fresh samples and minimize exposure to heat and light. Ensure proper storage conditions.[7] |
| Poor Ionization: The analyte is not ionizing efficiently in the MS source. | Optimize source parameters (temperature, gas flows).[7] Try a different ionization mode (e.g., APCI instead of ESI).[9] Consider using mobile phase additives or metal-ion induced ionization (e.g., Ag+).[6] | |
| Instrumental Issue: There might be a blockage in the LC system, a leak, or an issue with the MS detector. | Check for leaks and ensure proper mobile phase flow.[7] Perform an instrument tune and calibration to verify MS performance. Purge the LC system to remove air bubbles. | |
| Poor Peak Shape (Tailing, Fronting, Splitting) | Column Overload: Too much sample has been injected onto the column. | Dilute the sample and reinject. |
| Column Contamination or Degradation: The column performance has deteriorated. | Flush the column with a strong solvent. If the problem persists, replace the column.[10] | |
| Inappropriate Mobile Phase: The mobile phase may not be suitable for the analytes. | Adjust the mobile phase pH or solvent composition. Ensure the sample solvent is compatible with the mobile phase. | |
| Retention Time Shifts | Inconsistent Mobile Phase Preparation: Variations in solvent composition. | Prepare fresh mobile phase carefully and consistently. Ensure thorough mixing. |
| Fluctuating Column Temperature: The column oven is not maintaining a stable temperature. | Verify the stability of the column oven temperature.[10] | |
| Column Degradation: The stationary phase is degrading over time. | Monitor column performance with standards. Replace the column if retention times continue to shift.[10] | |
| High Background Noise or Contamination | Contaminated Solvents or Glassware: Impurities in the mobile phase, vials, or sample preparation materials. | Use high-purity LC-MS grade solvents.[11] Ensure all glassware is thoroughly cleaned. Run a blank gradient to identify the source of contamination. |
| Carryover: Residual sample from a previous injection is present in the system. | Implement a needle wash with a strong solvent between injections. Inject a blank sample after a high-concentration sample to check for carryover.[10] | |
| Difficulty in Structural Elucidation | Insufficient Fragmentation: The collision energy is too low to produce meaningful fragment ions. | Perform a collision energy ramp to find the optimal setting for fragmentation. |
| Complex Fragmentation Pattern: The fragmentation is too extensive, leading to a loss of clear parent-fragment relationships. | Lower the collision energy. Use a higher-resolution mass spectrometer if available to obtain accurate mass measurements of fragments. |
Experimental Protocols
Detailed Methodology for LC-MS Analysis
This protocol provides a general framework. Specific parameters should be optimized for your instrument and application.
1. Sample Preparation (from a garlic extract)
-
Homogenize 1g of garlic extract in 10 mL of methanol/water (80:20, v/v).
-
Sonicate the mixture for 20 minutes in a cold water bath.
-
Centrifuge the sample at 10,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an amber LC vial.
-
Store immediately at -20°C until analysis.
2. Liquid Chromatography (LC) Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: Linear gradient from 30% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Return to 30% B
-
18.1-25 min: Re-equilibration at 30% B
-
3. Mass Spectrometry (MS) Conditions
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Scan Mode: Full Scan (m/z 100-500) for initial identification and Targeted MS/MS for structural confirmation.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
Collision Gas: Argon.
-
Data Acquisition: Use instrument-specific software to acquire and process the data.[12]
Data Presentation
Table 1: Potential this compound Degradation Products
| Compound Name | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | DATS4 | C6H10S4 | 210.41 |
| Diallyl Trisulfide | DATS | C6H10S3 | 178.35 |
| Diallyl Disulfide | DADS | C6H10S2 | 146.28 |
| Allyl Mercaptan | C3H6S | 74.14 |
Visualizations
Caption: Experimental workflow for LC-MS analysis.
Caption: Potential degradation pathway of this compound.
Caption: Troubleshooting logic for low signal intensity.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. UPLC/ESI-MS/MS analysis of compositional changes for organosulfur compounds in garlic (Allium sativum L.) during fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsucon.rsu.ac.th [rsucon.rsu.ac.th]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. chromacademy.com [chromacademy.com]
- 9. Qualitative Determination of Polysulfide Species in a Lithium-Sulfur Battery by HR-LC-APCI-MSn with One-Step Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. zefsci.com [zefsci.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Diallyl Tetrasulfide (DATS) Yield via Hydrodistillation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the hydrodistillation of garlic (Allium sativum) essential oil with a focus on optimizing the yield of Diallyl Tetrasulfide (DATS).
Troubleshooting Guide
This guide addresses common issues encountered during the hydrodistillation of garlic essential oil that can affect the yield and quality of DATS.
| Issue | Potential Cause | Recommended Solution |
| Low or No Detectable DATS Yield | Thermal Degradation: DATS is a polysulfide and can be susceptible to thermal degradation at high temperatures maintained for extended periods.[1][2] | - Optimize Distillation Time: Shorter distillation times may be preferable. Studies on other garlic polysulfides show that their concentrations can decrease with prolonged heating.[3] - Control Heating Rate: Avoid aggressive heating. A gradual increase in temperature to the boiling point of water is recommended. |
| Improper Garlic Preparation: Inadequate crushing or blending of garlic cloves can result in incomplete enzymatic reaction (alliinase on alliin) which is necessary for the formation of allicin, the precursor to diallyl polysulfides. | - Thorough Homogenization: Ensure garlic cloves are finely crushed or blended to maximize enzyme and substrate interaction. - Maceration Time: Allow a short maceration period (e.g., 15-30 minutes) after crushing and before starting distillation to facilitate the enzymatic conversion. | |
| Inaccurate GC-MS Analysis: Improper calibration or identification of peaks in the gas chromatography-mass spectrometry (GC-MS) analysis. | - Use a DATS Standard: Confirm the retention time and mass spectrum of DATS using a certified reference standard. - Appropriate Column: Utilize a suitable GC column (e.g., HP-5ms) for the separation of organosulfur compounds.[1] | |
| Low Overall Essential Oil Yield | Incorrect Plant Material to Water Ratio: An improper ratio can lead to either incomplete extraction or charring of the plant material. | - Recommended Ratio: A common starting point is a 1:10 to 1:20 (w/v) ratio of plant material to water. However, this may need to be optimized for your specific equipment.[4] |
| Insufficient Distillation Time: The extraction process may not have run long enough to distill all the essential oil. | - Monitor Extraction: Continue distillation until no more oil is observed collecting in the Clevenger apparatus. Typical hydrodistillation times for garlic essential oil range from 3 to 5 hours.[5][6] | |
| Loss of Volatiles: Leaks in the distillation apparatus can lead to the loss of volatile compounds. | - Check for Leaks: Ensure all glass joints are properly sealed. Using appropriate joint grease can help prevent leaks. | |
| Variation in DATS Percentage Between Batches | Inconsistent Garlic Source: The chemical composition of garlic can vary significantly based on geographical origin, cultivar, and storage conditions.[7][8] | - Standardize Garlic Source: Use garlic from the same supplier and batch for a series of experiments to ensure consistency. |
| Different Pre-treatment of Garlic: Variations in drying or pre-treatment of garlic can alter the final composition of the essential oil.[9] | - Consistent Pre-treatment: Apply the same pre-treatment method (e.g., fresh, freeze-dried, oven-dried) for all experiments. Freeze-drying has been shown to yield a high amount of essential oil.[9] |
Frequently Asked Questions (FAQs)
Q1: What is a typical percentage of this compound (DATS) in hydrodistilled garlic essential oil?
A1: this compound is generally a minor component of hydrodistilled garlic essential oil. The majority of the oil is composed of diallyl disulfide (DADS) and diallyl trisulfide (DATS).[7][10] The percentage of DATS can vary but is often found in the range of 4-10% of the total essential oil composition, depending on the garlic variety and extraction conditions.[7][11]
Q2: How does distillation time affect the yield of DATS?
A2: While specific studies on the optimization of hydrodistillation time for maximizing DATS are limited, the general principle for polysulfides is that prolonged exposure to high temperatures can lead to their degradation.[1][2] It is hypothesized that shorter distillation times might favor the preservation of higher-order polysulfides like DATS. However, the overall essential oil yield increases with distillation time up to a certain point.[12] Therefore, an optimal time needs to be determined experimentally, balancing overall yield with the preservation of DATS.
Q3: What is the recommended temperature for hydrodistillation to obtain DATS?
A3: Hydrodistillation is conducted at the boiling point of water (100°C at standard atmospheric pressure). The key is not to alter the boiling point but to control the heating rate and the duration of the distillation to minimize thermal stress on the desired compounds.
Q4: Can the pH of the distillation water affect the DATS yield?
A4: While the direct impact of pH on DATS yield during hydrodistillation is not well-documented, the stability of allicin, the precursor to DATS, is known to be pH-dependent. Allicin is most stable in a slightly acidic to neutral pH range. Extreme pH values could potentially alter the degradation pathway of allicin and thus affect the profile of the resulting polysulfides. It is standard practice to use distilled or deionized water for hydrodistillation.
Q5: How should I prepare the garlic for hydrodistillation to maximize DATS yield?
A5: Proper preparation is crucial. The garlic cloves should be fresh and of high quality. They need to be thoroughly crushed or blended to rupture the cell walls and allow the enzyme alliinase to react with its substrate, alliin, to form allicin. A brief maceration period of 15-30 minutes after crushing and before the addition of water and initiation of distillation is recommended to ensure maximum allicin formation.
Quantitative Data on Garlic Essential Oil Composition
The following table summarizes the percentage of major diallyl sulfides in garlic essential oil obtained by hydrodistillation from various studies.
| Compound | Percentage Range (%) | Geographical Origin/Notes | Reference |
| Diallyl Disulfide (DADS) | 16.0 - 49.1 | Tunisian, French, Spanish | [6][7] |
| Diallyl Trisulfide (DATS) | 16.8 - 46.5 | Serbian, Tunisian, Spanish | [7][8] |
| This compound (DATS) | 4.1 - 10.5 | French, Commercial Chinese | [7] |
| Allyl Methyl Trisulfide | 7.3 - 23.8 | Egyptian, French, Serbian | [7] |
| Allyl Methyl Disulfide | 3.7 - 11.2 | French, Greek | [7] |
Experimental Protocol: Hydrodistillation of Garlic for DATS Analysis
This protocol provides a general methodology for the hydrodistillation of garlic essential oil. Researchers should optimize the parameters based on their specific equipment and research goals.
1. Materials and Equipment:
-
Fresh garlic bulbs
-
Distilled water
-
Clevenger-type apparatus
-
Heating mantle
-
Round bottom flask (2 L)
-
Blender or mortar and pestle
-
Anhydrous sodium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS)
-
This compound analytical standard
2. Procedure:
-
Garlic Preparation: Peel and weigh 200 g of fresh garlic cloves.
-
Homogenization: Crush the garlic cloves using a blender or mortar and pestle to a fine paste.
-
Maceration: Allow the garlic paste to stand at room temperature for 20 minutes.
-
Hydrodistillation Setup: Transfer the garlic paste to a 2 L round bottom flask. Add 1 L of distilled water (1:5 w/v ratio). Connect the flask to the Clevenger-type apparatus and condenser.
-
Distillation: Begin heating the mixture using a heating mantle. Control the heating rate to achieve a steady boiling and distillation rate.
-
Extraction: Continue the distillation for 3 hours, collecting the essential oil in the calibrated tube of the Clevenger apparatus.
-
Oil Collection and Drying: After 3 hours, turn off the heat and allow the apparatus to cool. Carefully collect the essential oil from the side arm of the Clevenger. Dry the collected oil over anhydrous sodium sulfate to remove any residual water.
-
Yield Calculation: Weigh the dried essential oil and calculate the yield as a percentage of the initial weight of the garlic.
-
GC-MS Analysis: Dilute a sample of the essential oil in a suitable solvent (e.g., dichloromethane or hexane) and analyze by GC-MS to identify and quantify the components, including this compound. Use an external standard of DATS for accurate quantification.
Visualizations
Caption: Experimental workflow for the hydrodistillation and analysis of this compound from garlic.
Caption: Logical troubleshooting flow for addressing low this compound yield in hydrodistillation.
References
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. chemijournal.com [chemijournal.com]
- 7. The Chemical Compositions of the Volatile Oils of Garlic (Allium sativum) and Wild Garlic (Allium vineale) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stiftung-plantafood.de [stiftung-plantafood.de]
- 9. researchgate.net [researchgate.net]
- 10. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 11. GC-MS Analysis of Commercially Available Allium sativum and Trigonella foenum-graecum Essential Oils and their Antimicrobial Activities - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 12. Effects of Harvest Time and Hydrodistillation Time on Yield, Composition, and Antioxidant Activity of Mint Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Prevent Diallyl Tetrasulfide (DATS) Loss During Sample Preparation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with the volatile and unstable compound, diallyl tetrasulfide (DATS). Our goal is to equip you with the necessary strategies to minimize DATS loss during your experimental workflows, ensuring the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DATS) and why is it prone to degradation?
A1: this compound (C₆H₁₀S₄) is a bioactive organosulfur compound found in garlic (Allium sativum) and other Allium species. It is a volatile, oily liquid that is insoluble in water but soluble in organic solvents.[1][2] Its instability stems from the presence of a polysulfide chain (-S-S-S-S-), which is susceptible to degradation under various conditions, including exposure to heat, light, and humidity.[1][2] Degradation can lead to the formation of more stable compounds like diallyl disulfide (DADS) and diallyl trisulfide (DATS).
Q2: What are the primary factors that contribute to DATS loss during sample preparation?
A2: The main factors leading to DATS degradation are:
-
Temperature: Elevated temperatures during extraction, solvent evaporation, and storage can accelerate the breakdown of DATS.[3]
-
Light: Exposure to light can induce photo-degradation of the polysulfide bonds.
-
Oxidation: DATS is susceptible to oxidation, which can be catalyzed by the presence of certain metals or reactive oxygen species.
-
Evaporation: Due to its volatile nature, DATS can be lost during sample concentration steps, especially when using techniques like evaporation under a stream of nitrogen.
Q3: At what temperature should I store my DATS standards and samples?
A3: For optimal stability, DATS standards and samples should be stored at low temperatures. Long-term storage at -80°C is recommended.[4] For short-term storage, refrigeration at 4°C is acceptable, but degradation can still occur over time. Studies on garlic extracts have shown a decrease in organosulfur compounds after six months of storage even at refrigerated temperatures.[5][6]
Q4: Can I use antioxidants to protect DATS from degradation?
A4: Yes, the addition of antioxidants can help to mitigate oxidative degradation of DATS. Vitamin E (α-tocopherol) is a lipophilic antioxidant that can be incorporated into organic solvent extracts to protect DATS. While a specific protocol for DATS is not widely published, a general approach involves adding a small amount of a concentrated vitamin E solution to the extraction solvent or the final extract.
Troubleshooting Guides
This section provides detailed troubleshooting advice for common issues encountered during DATS sample preparation.
Issue 1: Low recovery of DATS after solvent extraction.
| Possible Cause | Troubleshooting Step | Detailed Protocol |
| Thermal Degradation during Extraction | Use a non-thermal or low-temperature extraction method. | Ultrasonic-Assisted Extraction (UAE): This method utilizes sound waves to disrupt cell membranes and release intracellular contents at or below room temperature, minimizing thermal degradation. A typical protocol involves sonicating the sample in a suitable solvent (e.g., ethanol, hexane) in an ice bath.[7][8][9] |
| Oxidative Degradation | Add an antioxidant to the extraction solvent. | Vitamin E Stabilization: Prepare a stock solution of vitamin E in the extraction solvent (e.g., 1 mg/mL). Add the vitamin E stock solution to your extraction solvent to achieve a final concentration of approximately 0.01-0.1 mg/mL. Proceed with the extraction as planned. |
| Inappropriate Solvent Choice | Select a solvent that provides good solubility and stability for DATS. | While comprehensive comparative data is limited, non-polar and less reactive solvents are generally preferred. Hexane or a mixture of hexane and a slightly more polar solvent like ethyl acetate can be effective. Ethanol is also a viable option.[1][10] |
Issue 2: Significant loss of DATS during solvent evaporation/concentration.
| Possible Cause | Troubleshooting Step | Detailed Protocol |
| Volatility of DATS | Use a gentle evaporation technique. | Rotary Evaporation under Reduced Pressure: This method allows for solvent removal at a lower temperature. Ensure the water bath temperature is kept as low as possible (e.g., ≤ 30°C). Nitrogen Stream Evaporation: If using a nitrogen stream, ensure it is gentle and the sample is kept in an ice bath to minimize volatilization. |
| Thermal Degradation | Avoid high temperatures during concentration. | Always use a low-temperature water bath or a cooling block during solvent evaporation. |
Issue 3: DATS degradation in stored extracts.
| Possible Cause | Troubleshooting Step | Detailed Protocol |
| Improper Storage Temperature | Store extracts at ultra-low temperatures. | For long-term stability, store extracts in amber vials at -80°C.[4] |
| Exposure to Light | Protect extracts from light. | Always use amber vials or wrap clear vials in aluminum foil to prevent photo-degradation. |
| Oxidation during Storage | Add a stabilizer to the final extract. | If not added during extraction, a small amount of vitamin E stock solution can be added to the final extract before storage. |
Quantitative Data Summary
The stability of this compound is highly dependent on the storage conditions. The following table summarizes the impact of temperature on the stability of related organosulfur compounds in garlic extracts.
| Storage Temperature | Duration | Observation | Reference |
| 4°C | 3 months | Minor decrease in some organosulfur compounds. | [5] |
| 4°C | 6 months | Statistically significant decrease in all organosulfur compounds analyzed. | [5] |
| -4°C | 9 months | Stable for up to 9 months. | [6] |
| Room Temperature | - | Not recommended for storage due to rapid degradation. | [1] |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of DATS from Garlic
-
Sample Preparation: Weigh 5-10 g of fresh garlic cloves and crush them using a mortar and pestle.
-
Extraction: Transfer the crushed garlic to a 50 mL centrifuge tube. Add 20 mL of cold ethanol containing 0.05 mg/mL of vitamin E.
-
Sonication: Place the tube in an ultrasonic bath filled with ice and water. Sonicate for 30 minutes, ensuring the temperature does not exceed 25°C.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes at 4°C.
-
Collection: Carefully collect the supernatant containing the DATS extract.
-
Storage: Store the extract in an amber vial at -80°C until analysis.
Protocol 2: Derivatization of Polysulfides with Methyl Iodide for GC-MS Analysis
-
Reaction Setup: In a sealed vial, combine the sample extract containing DATS with a suitable solvent (e.g., dichloromethane).
-
Derivatization: Add an excess of methyl iodide to the vial. The reaction converts the polysulfide linkages to more stable methyl-terminated polysulfides.
-
Incubation: Gently agitate the mixture at room temperature for a specified time (optimization may be required, e.g., 1-2 hours).
-
Quenching: Quench the reaction by adding a suitable reagent, such as a sodium thiosulfate solution, to remove excess methyl iodide.
-
Extraction: Extract the derivatized products into an organic solvent (e.g., hexane) for GC-MS analysis.
Note: This is a generalized protocol and requires optimization for DATS, including reaction time, temperature, and quenching procedure.
Visualizations
References
- 1. Inorganic polysulfides' quantitation by methyl iodide derivatization: dimethylpolysulfide formation potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Equilibrium distribution of polysulfide ions in aqueous solutions at different temperatures by rapid single phase derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. gcms.cz [gcms.cz]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. shopshimadzu.com [shopshimadzu.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Enhancing the Oral Bioavailability of Diallyl Tetrasulfide (DATS)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of Diallyl Tetrasulfide (DATS) for improved oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DATS) and what are its therapeutic potentials?
A1: this compound (DATS) is an organosulfur compound found in garlic (Allium sativum) and is responsible for some of its characteristic odor.[1][2] It is a yellowish liquid that is insoluble in water but soluble in organic solvents.[1][2] DATS has garnered significant interest for its potential health benefits, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[2][3]
Q2: Why is the oral bioavailability of this compound (DATS) inherently low?
A2: The low oral bioavailability of DATS is primarily due to its poor aqueous solubility, which limits its dissolution and absorption in the gastrointestinal tract.[4][5][6][7] Being a lipophilic (fat-loving) compound, it does not readily dissolve in the aqueous environment of the gut, which is a prerequisite for absorption into the bloodstream.[4] Additionally, like many lipophilic drugs, DATS may be susceptible to first-pass metabolism in the liver, further reducing the amount of active compound that reaches systemic circulation.[4]
Q3: What are the primary metabolic pathways for DATS that researchers should consider?
A3: Upon oral administration, DATS is metabolized in the body. It can be converted into other diallyl sulfides, such as diallyl disulfide (DADS) and allyl mercaptan (AM).[8][9] Further metabolism can lead to the formation of allyl methyl sulfoxide (AMSO) and allyl methyl sulfone (AMSO2), which are considered major and more persistent metabolites found in plasma.[8][10] Understanding these metabolic transformations is crucial for accurately assessing the pharmacokinetics and pharmacodynamics of DATS formulations.
Q4: What are the most common formulation strategies to enhance the oral bioavailability of lipophilic compounds like DATS?
A4: Several formulation strategies can be employed to overcome the poor water solubility of lipophilic drugs like DATS. The most common and effective approaches include:
-
Lipid-Based Formulations: These systems, such as nanoemulsions, self-emulsifying drug delivery systems (SEDDS), and microemulsions, work by dissolving the lipophilic drug in a lipid matrix, which enhances its solubilization in the gastrointestinal fluids.[4][11]
-
Nanoparticulate Systems: Encapsulating DATS into nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can improve its solubility, protect it from degradation, and potentially offer controlled release.[12][13]
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. Liposomal formulations can enhance the solubility and stability of DATS.[14][15][16]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[17][18] They can form inclusion complexes with lipophilic molecules like DATS, thereby increasing their aqueous solubility.[12][17][19]
Troubleshooting Guides
Issue 1: Low Drug Loading or Entrapment Efficiency in Lipid-Based Formulations
| Possible Cause | Suggested Solution |
| Poor solubility of DATS in the selected lipid phase. | Screen a variety of oils (e.g., medium-chain triglycerides, long-chain triglycerides) to find one with the highest solubilizing capacity for DATS. |
| DATS precipitation during the formulation process. | Optimize the process parameters, such as temperature and stirring speed. The addition of a co-surfactant or co-solvent might also help maintain DATS in a solubilized state. |
| Insufficient homogenization energy. | Increase the homogenization pressure or the duration of sonication to ensure proper dispersion of the drug within the lipid matrix. |
| Inappropriate ratio of lipids to surfactants. | Systematically vary the lipid-to-surfactant ratio to find the optimal balance that maximizes drug encapsulation. |
Issue 2: Formulation Instability (e.g., Creaming, Phase Separation, Particle Aggregation)
| Possible Cause | Suggested Solution |
| Incorrect choice or concentration of emulsifier/surfactant. | Select a surfactant with an appropriate Hydrophilic-Lipophilic Balance (HLB) value for the chosen oil phase. Optimize the surfactant concentration to ensure adequate stabilization of the droplets. |
| Ostwald ripening in nanoemulsions. | Include a small amount of a highly water-insoluble compound (e.g., a long-chain triglyceride) in the oil phase to minimize the diffusion of the dispersed phase. |
| Insufficient zeta potential leading to particle aggregation. | If applicable, incorporate a charged lipid or surfactant into the formulation to increase the electrostatic repulsion between particles. |
| Changes in temperature during storage. | Evaluate the formulation's stability at different temperatures to determine the optimal storage conditions. |
Issue 3: Inconsistent In Vitro Drug Release Profiles
| Possible Cause | Suggested Solution |
| Variability in formulation preparation. | Strictly adhere to a standardized and well-documented protocol for formulation preparation to ensure batch-to-batch consistency. |
| Non-sink conditions in the dissolution medium. | Ensure the volume and composition of the dissolution medium are sufficient to maintain sink conditions (i.e., the concentration of the released drug is less than 10-30% of its saturation solubility in the medium). The addition of surfactants to the medium may be necessary. |
| Inadequate separation of the formulation from the release medium during sampling. | Use a dialysis membrane method or a centrifugation technique to effectively separate the released drug from the encapsulated drug. |
| Degradation of DATS in the release medium. | Assess the stability of DATS under the conditions of the release study and adjust the pH or add antioxidants to the medium if necessary. |
Data Presentation
Table 1: Physicochemical Properties of this compound (DATS)
| Property | Value | Reference |
| Chemical Formula | C6H10S4 | [1][2][3] |
| Molecular Weight | 210.4 g/mol | [3] |
| Appearance | Yellowish liquid | [1][20] |
| Odor | Strong, garlic-like | [2][20] |
| Boiling Point | 279-280 °C at 760 mmHg | [20] |
| Water Solubility | 34.91 mg/L at 25 °C (estimated) | [20][21] |
| LogP (o/w) | 3.931 (estimated) | [20] |
Table 2: Comparison of Formulation Strategies for Improving Bioavailability of Diallyl Sulfides
| Formulation Strategy | Key Findings | Reference |
| Solid Lipid Nanoparticles (SLNs) | For Diallyl Trisulfide (DATS), SLNs with a particle size of 168.2 nm and entrapment efficiency of 71.91% were developed. | [13][22] |
| Liposomes | Liposomal formulation of Diallyl Disulfide (DADS) resulted in a particle size of 114.46 nm with 95% entrapment efficiency. | [23] |
| Nanoemulsions | Diallyl Trisulfide (DATS) nanoemulsions have been formulated and shown to have high antifungal efficacy. | |
| Cyclodextrin Complexation | β-cyclodextrin has been used to encapsulate garlic oil, including its diallyl sulfide components, to improve stability and water solubility. | [24] |
| Microemulsions | An oil-free microemulsion for intravenous delivery of Diallyl Trisulfide (DATS) was developed with a droplet size of approximately 26 nm. | [25] |
Experimental Protocols
Protocol 1: Preparation of a DATS-Loaded Nanoemulsion via High-Pressure Homogenization
-
Materials: this compound (DATS), medium-chain triglyceride (MCT) oil, a non-ionic surfactant (e.g., Polysorbate 80), a co-surfactant (e.g., Transcutol P), and purified water.
-
Methodology:
-
Preparation of the Oil Phase: Accurately weigh and dissolve DATS in the MCT oil.
-
Preparation of the Aqueous Phase: Dissolve the surfactant and co-surfactant in purified water.
-
Formation of a Coarse Emulsion: Slowly add the oil phase to the aqueous phase while stirring at high speed using a magnetic stirrer or a high-shear mixer.
-
High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles (e.g., 3-5 cycles) at a defined pressure (e.g., 15,000 psi).
-
Characterization: Analyze the resulting nanoemulsion for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.
-
Protocol 2: In Vitro Drug Release Study using a Dialysis Bag Method
-
Materials: DATS-loaded formulation, dialysis tubing with an appropriate molecular weight cut-off (MWCO), phosphate-buffered saline (PBS) at pH 7.4 (or simulated gastric/intestinal fluid), and a shaking water bath.
-
Methodology:
-
Preparation: Accurately measure a specific volume of the DATS formulation and place it inside a pre-soaked dialysis bag. Securely seal both ends of the bag.
-
Release Study Setup: Place the dialysis bag in a beaker containing a known volume of the release medium (e.g., 100 mL of PBS). Ensure the entire bag is submerged.
-
Incubation: Place the beaker in a shaking water bath maintained at 37°C with constant agitation.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample (e.g., 1 mL) from the release medium. Immediately replace the withdrawn volume with fresh, pre-warmed release medium to maintain sink conditions.
-
Analysis: Quantify the concentration of DATS in the collected samples using a validated analytical method, such as HPLC-UV.
-
Data Calculation: Calculate the cumulative percentage of drug released at each time point.
-
Visualizations
Caption: Metabolic pathway of this compound (DATS).
Caption: Experimental workflow for developing and evaluating a DATS oral formulation.
References
- 1. Buy this compound | 2444-49-7 [smolecule.com]
- 2. indiamart.com [indiamart.com]
- 3. caymanchem.com [caymanchem.com]
- 4. symmetric.events [symmetric.events]
- 5. Lipid-Based Nanoparticle Formulation of Diallyl Trisulfide Chemosensitizes the Growth Inhibitory Activity of Doxorubicin in Colorectal Cancer Model: A Novel In Vitro, In Vivo and In Silico Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid-Based Nanoparticle Formulation of Diallyl Trisulfide Chemosensitizes the Growth Inhibitory Activity of Doxorubicin in Colorectal Cancer Model: A Novel In Vitro, In Vivo and In Silico Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent Research Advances in Multi-Functional Diallyl Trisulfide (DATS): A Comprehensive Review of Characteristics, Metabolism, Pharmacodynamics, Applications, and Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolites of diallyl disulfide and diallyl sulfide in primary rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. Folic Acid Functionalized Diallyl Trisulfide–Solid Lipid Nanoparticles for Targeting Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Potential use of liposomal diallyl sulfide in the treatment of experimental murine candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. oatext.com [oatext.com]
- 18. oatext.com [oatext.com]
- 19. researchgate.net [researchgate.net]
- 20. This compound, 2444-49-7 [thegoodscentscompany.com]
- 21. echemi.com [echemi.com]
- 22. OPUS at UTS: Folic Acid Functionalized Diallyl Trisulfide–Solid Lipid Nanoparticles for Targeting Triple Negative Breast Cancer - Open Publications of UTS Scholars [opus.lib.uts.edu.au]
- 23. mdpi.com [mdpi.com]
- 24. Characterization of garlic oil/β-cyclodextrin inclusion complexes and application - PMC [pmc.ncbi.nlm.nih.gov]
- 25. An oil-free microemulsion for intravenous delivery of diallyl trisulfide: formulation and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yield in Diallyl Tetrasulfide chemical synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the chemical synthesis of Diallyl Tetrasulfide (DATS).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound (DATS) synthesis resulted in a very low yield. What are the common causes?
A1: Low yield in DATS synthesis is a common issue primarily because the reaction of an allyl halide with a polysulfide source typically produces a mixture of diallyl polysulfides with varying sulfur chain lengths (mono-, di-, tri-, and tetrasulfides). The desired DATS is often a minor component of this mixture. Key factors influencing the yield of DATS include:
-
Incorrect Molar Ratio of Sulfur to Sodium Sulfide: The length of the polysulfide chain is highly dependent on the molar ratio of elemental sulfur to sodium sulfide used to prepare the sodium polysulfide solution.
-
Suboptimal Reaction Temperature: Temperature affects the reactivity of the polysulfide species and can influence the distribution of the final products.[1]
-
Presence of Moisture: Anhydrous conditions are often crucial, as water can lead to side reactions and decomposition of the polysulfide intermediates.
-
Inefficient Mixing: In a biphasic reaction (aqueous sodium polysulfide and organic allyl halide), inefficient mixing can lead to a slow reaction rate and the formation of byproducts. The use of a phase-transfer catalyst can mitigate this.[2][3][4]
-
Decomposition of the Product: Diallyl polysulfides can be unstable at high temperatures, leading to decomposition and the formation of a complex mixture of organosulfur compounds.[5]
Q2: How can I increase the yield of this compound specifically, instead of other diallyl polysulfides?
A2: To favor the formation of DATS, you need to control the reaction conditions to promote the formation of longer polysulfide chains. Here are some strategies:
-
Adjust the Sulfur to Sodium Sulfide Molar Ratio: Increasing the molar ratio of elemental sulfur to sodium sulfide when preparing the sodium polysulfide solution will result in the formation of higher-order polysulfides (Sx2- where x > 2), which will then react with the allyl halide to produce diallyl polysulfides with longer sulfur chains. While a 1:1 molar ratio of sulfur to sodium sulfide is often used for diallyl disulfide synthesis, a higher ratio of sulfur should be used to target DATS.[1][6]
-
Two-Step Synthesis: An alternative approach is to first synthesize diallyl disulfide (DADS) and then react it with elemental sulfur at an elevated temperature (around 120°C) to insert additional sulfur atoms into the disulfide bond, forming a mixture of higher polysulfides, including DATS.[5][7]
-
Control the Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to the decomposition of DATS. A careful optimization of the reaction temperature, typically in the range of 40-60°C for the reaction of allyl halide with sodium polysulfide, is recommended.[1][5]
Q3: I have a mixture of diallyl polysulfides. How can I confirm the presence and quantify the amount of this compound?
A3: The analysis of a diallyl polysulfide mixture is typically performed using chromatographic techniques coupled with mass spectrometry or other detectors.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying the different diallyl polysulfides. The components are separated based on their boiling points and polarity on the GC column, and the mass spectrometer provides fragmentation patterns that can be used to identify each compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, can also be used to separate the components of the mixture. A UV detector is commonly used for quantification.[8]
The following table summarizes typical retention times for diallyl polysulfides in GC analysis, although these can vary depending on the specific column and conditions used.
| Compound | Typical GC Retention Time (minutes) | Reference |
| Diallyl Disulfide (DADS) | 5.9-6.1 | [8][9][10] |
| Diallyl Trisulfide (DATS) | 12.2-12.5 | [8][9][10] |
Q4: What are the potential side reactions that can lower the yield of this compound?
A4: Besides the formation of other diallyl polysulfides, several side reactions can occur:
-
Hydrolysis of Allyl Halide: If water is present in the reaction, the allyl halide (e.g., allyl chloride) can be hydrolyzed to form allyl alcohol.
-
Elimination Reactions: Under basic conditions, allyl halides can undergo elimination reactions to form allene.
-
Formation of Diallyl Ether: If allyl alcohol is formed, it can react with the allyl halide to produce diallyl ether.
-
Decomposition of Polysulfides: At elevated temperatures, diallyl polysulfides can decompose, leading to a complex mixture of smaller sulfur-containing organic compounds.[5]
Q5: How can I purify this compound from the reaction mixture?
A5: The purification of DATS from a mixture of other diallyl polysulfides is challenging due to their similar physical properties.[5]
-
Fractional Distillation under Reduced Pressure: This technique can be used to separate compounds with different boiling points. However, the boiling points of diallyl polysulfides are often very close, making a clean separation difficult. Also, heating can cause decomposition.
-
Column Chromatography: Silica gel column chromatography can be used to separate the different polysulfides based on their polarity. A non-polar eluent system, such as hexane or a mixture of hexane and a slightly more polar solvent, is typically used.[11]
Experimental Protocols
Protocol 1: Synthesis of Diallyl Polysulfide Mixture with an Enrichment of this compound
This protocol is adapted from methods for synthesizing diallyl polysulfides, with modifications to favor the formation of DATS.
Materials:
-
Sodium sulfide nonahydrate (Na2S·9H2O)
-
Elemental sulfur (S)
-
Allyl bromide (or allyl chloride)
-
Tetrabutylammonium bromide (TBAB) - Phase-transfer catalyst
-
Dichloromethane (or diethyl ether)
-
Anhydrous magnesium sulfate
-
Deionized water
Procedure:
-
Preparation of Sodium Polysulfide Solution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium sulfide nonahydrate in deionized water. Add elemental sulfur to the solution. The molar ratio of sulfur to sodium sulfide should be greater than 1:1 to favor the formation of higher polysulfides (e.g., a molar ratio of S:Na2S of 3:1 can be a starting point for optimization). Heat the mixture with stirring at 60-70°C for 1-2 hours to ensure the formation of the sodium polysulfide solution. The solution will turn a dark reddish-brown.
-
Reaction with Allyl Halide: Cool the sodium polysulfide solution to room temperature. Add the phase-transfer catalyst, tetrabutylammonium bromide (TBAB), to the solution (approximately 1-5 mol% relative to the allyl halide). Add allyl bromide (or allyl chloride) dropwise to the stirred solution. The reaction is exothermic, so maintain the temperature between 40-50°C using a water bath.
-
Reaction Completion and Extraction: After the addition is complete, continue stirring at 40-50°C for 2-3 hours. Monitor the reaction by TLC or GC-MS if possible. Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract the organic layer with dichloromethane or diethyl ether (3 x 50 mL).
-
Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Analysis: Analyze the resulting crude product by GC-MS to determine the distribution of diallyl polysulfides.
Protocol 2: Analysis of Diallyl Polysulfide Mixture by GC-MS
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for separating non-polar compounds (e.g., HP-5MS, DB-5)
GC Conditions (example):
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/minute to 250°C
-
Hold at 250°C for 10 minutes
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
MS Conditions (example):
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-400 amu
Sample Preparation:
-
Dilute a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or hexane) before injection.
Visualizations
Caption: General synthesis pathway for diallyl polysulfides.
Caption: Troubleshooting workflow for low DATS yield.
References
- 1. WO2006016881A1 - Process for producing diallyl disulfide - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. Diallyl disulfide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pharmatutor.org [pharmatutor.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. An Optimized Facile Procedure to Synthesize and Purify Allicin - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing thermal degradation of Diallyl Tetrasulfide during extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the thermal degradation of Diallyl Tetrasulfide (DATS) during extraction from Allium sativum (garlic) and other sources.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DATS) and why is its thermal degradation a concern?
A1: this compound (DATS) is a volatile organosulfur compound found in garlic and is known for its potential therapeutic properties, including anticancer, antioxidant, and antimicrobial activities.[1] However, DATS is thermally labile, meaning it readily degrades at elevated temperatures. This degradation, primarily through the cleavage of its sulfur-sulfur bonds, leads to the formation of less complex polysulfides such as diallyl trisulfide (DATS) and diallyl disulfide (DADS), which may exhibit different biological activities.[2] Minimizing thermal degradation is crucial for obtaining extracts with a high concentration of DATS for research and drug development.
Q2: What are the primary degradation products of DATS?
A2: The primary degradation products of DATS are diallyl trisulfide (DATS) and diallyl disulfide (DADS).[2] The degradation pathway involves the sequential loss of sulfur atoms from the polysulfide chain.
Q3: At what temperatures does significant thermal degradation of DATS occur?
A3: Significant thermal degradation of DATS can occur at temperatures commonly used in conventional extraction methods like hydrodistillation (around 100°C).[3] While a precise temperature threshold is not universally defined and can depend on the extraction matrix and duration, it is generally recommended to use lower temperatures to preserve DATS integrity.
Q4: Which extraction methods are recommended for minimizing DATS degradation?
A4: To minimize thermal degradation, methods that operate at lower temperatures are preferred. These include:
-
Supercritical Fluid Extraction (SFE) with CO₂: This method allows for extraction at relatively low temperatures (e.g., 35-60°C).[4][5]
-
Subcritical Water Extraction (SWE): While SWE uses heated water, it can be optimized to operate at temperatures that minimize degradation while still achieving efficient extraction.[2][6][7][8][9]
-
Ultrasound-Assisted Extraction (UAE): UAE can be performed at or near room temperature, thus significantly reducing the risk of thermal degradation.
-
Solvent Extraction with low-boiling point solvents: Using solvents like diethyl ether or hexane at their boiling points under reflux can be a gentler alternative to high-temperature distillation methods.
Q5: How do the biological activities of DATS and its degradation products compare?
A5: DATS, DADS, and DATS all exhibit biological activities, particularly anticancer effects. However, the potency can vary. Some studies suggest that DATS is more potent in inhibiting the proliferation of certain cancer cells compared to DADS and diallyl sulfide.[10][11] The order of activity in inhibiting migration and invasion of colon cancer cells has been reported as DATS > DADS > diallyl sulfide.[12]
Troubleshooting Guides
Issue 1: Low Yield of DATS in the Final Extract
| Possible Cause | Troubleshooting Step |
| High Extraction Temperature | Monitor and lower the extraction temperature. For solvent extractions, consider using a vacuum to lower the solvent's boiling point. For SFE, optimize for lower temperatures while adjusting pressure to maintain supercritical conditions.[13] |
| Prolonged Extraction Time | Reduce the extraction duration. Kinetic studies can help determine the optimal time to maximize DATS yield before significant degradation occurs. |
| Inappropriate Solvent Choice | The polarity of the solvent can influence extraction efficiency.[14][15][16][17] Experiment with solvents of varying polarities (e.g., hexane, dichloromethane, ethanol) to find the optimal one for DATS. Non-polar solvents are generally preferred for extracting organosulfur compounds. |
| Inefficient Cell Lysis | Ensure the garlic material is properly macerated or ground to increase the surface area for extraction. This allows for more efficient extraction at lower temperatures and for shorter durations. |
| Oxidative Degradation | Purge the extraction system with an inert gas like nitrogen or argon to minimize contact with oxygen, which can contribute to the degradation of sulfur compounds. |
Issue 2: High Levels of DADS and DATS in the Extract
| Possible Cause | Troubleshooting Step |
| Thermal Degradation of DATS | This is the most likely cause. Implement the temperature reduction strategies mentioned in "Issue 1". |
| Enzymatic Action | Allicin, a precursor to these compounds, can degrade into various polysulfides. Ensure that the initial processing of garlic (e.g., crushing) is controlled and consistent, as this can influence the initial profile of organosulfur compounds. |
| Analytical Method Issues | High temperatures in the GC injection port can cause on-column degradation of DATS. Optimize GC-MS parameters, particularly the injector temperature, to prevent artificial degradation during analysis.[18][19] |
Data Presentation
Table 1: Comparison of Extraction Methods for Diallyl Polysulfides from Garlic
| Extraction Method | Typical Temperature | Typical Pressure | Common Solvents | Relative DATS Yield | Relative Degradation (to DADS/DATS) | References |
| Hydrodistillation | 100°C | Atmospheric | Water | Low | High | [4] |
| Solvent Extraction (Soxhlet) | Varies (solvent dependent) | Atmospheric | Ethanol, Hexane | Moderate | Moderate to High | [20] |
| Ultrasound-Assisted Extraction (UAE) | 25-40°C | Atmospheric | Ethanol, Water | High | Low | |
| Supercritical Fluid Extraction (SFE) | 35-60°C | 100-400 bar | Supercritical CO₂ | High | Low | [4][5][13] |
| Subcritical Water Extraction (SWE) | 100-160°C | >1 bar | Water | Moderate to High | Moderate | [2][7][8][9] |
Note: Relative yields and degradation are comparative estimates based on literature and are dependent on specific experimental conditions.
Table 2: Anticancer Activity of Diallyl Polysulfides
| Compound | Reported IC₅₀ (example) | Mechanism of Action | References |
| Diallyl Disulfide (DADS) | Varies by cell line | Induces apoptosis, cell cycle arrest; inhibits metastasis. | [21][22][23] |
| Diallyl Trisulfide (DATS) | Generally lower than DADS | Induces apoptosis, cell cycle arrest (G2/M); inhibits angiogenesis, invasion, and migration. | [11][12][24][25] |
| This compound (DATS) | Data limited, but expected to be potent | Likely similar to DATS, with potential for enhanced activity due to higher sulfur content. | [22] |
Experimental Protocols
1. Supercritical Fluid Extraction (SFE) for High-Purity DATS
This protocol is optimized for minimizing thermal degradation.
-
Sample Preparation: Fresh garlic cloves are peeled, crushed, and immediately loaded into the extraction vessel to prevent loss of volatile compounds.
-
SFE System: A laboratory-scale SFE system with precise temperature and pressure control is used.
-
Extraction Parameters:
-
Collection: The extract is collected in a vial cooled on ice to prevent the loss of volatile compounds. The collection vial may contain a small amount of an organic solvent (e.g., hexane) to trap the extracted compounds.
-
Analysis: The extract is immediately analyzed by GC-MS to quantify DATS, DADS, and DATS.
2. GC-MS Protocol for Quantification of Diallyl Polysulfides
-
Gas Chromatograph: Agilent 6890 GC system or equivalent.
-
Mass Spectrometer: Agilent 5973 Mass Selective Detector or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 200°C (A lower temperature may be tested to assess on-column degradation).[18][19]
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at 5°C/min.
-
Ramp 2: Increase to 250°C at 10°C/min, hold for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
-
Quantification: External standard calibration curves for DADS, DATS, and DATS are prepared in a suitable solvent (e.g., hexane).
Visualizations
Caption: Experimental workflow for DATS extraction and analysis.
Caption: Thermal degradation pathway of this compound.
Caption: Simplified signaling pathways affected by diallyl polysulfides.
References
- 1. orbi.uliege.be [orbi.uliege.be]
- 2. Isolation of Garlic Bioactives by Pressurized Liquid and Subcritical Water Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Isolation of Garlic Bioactives by Pressurized Liquid and Subcritical Water Extraction | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Isolation of Garlic Bioactives by Pressurized Liquid and Subcritical Water Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (PDF) Isolation of Garlic Bioactives by Pressurized Liquid and Subcritical Water Extraction (2023) | Mark Krstic | 8 Citations [scispace.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. Dietary Bioactive Diallyl Trisulfide in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diallyl sulfide, diallyl disulfide, and diallyl trisulfide inhibit migration and invasion in human colon cancer colo 205 cells through the inhibition of matrix metalloproteinase-2, -7, and -9 expressions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Supercritical CO2 Extraction of Garlic: Optimization of Extraction Parameters [spkx.net.cn]
- 14. Solvent polarity mediates phytochemical yield and antioxidant capacity of Isatis tinctoria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. [PDF] Effect of solvent polarity on extraction yield and antioxidant properties of phytochemicals from bean (Phaseolus vulgaris) seeds | Semantic Scholar [semanticscholar.org]
- 17. scielo.br [scielo.br]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. Methods of Isolation of Active Substances from Garlic (Allium sativum L.) and Its Impact on the Composition and Biological Properties of Garlic Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Diallyl disulfide inhibits growth and metastatic potential of human triple-negative breast cancer cells through inactivation of the β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Diallyl disulfide and diallyl trisulfide in garlic as novel therapeutic agents to overcome drug resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Dietary Bioactive Diallyl Trisulfide in Cancer Prevention and Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Diallyl Tetrasulfide (DATS) Assay Interference
Welcome to the technical support center for addressing challenges associated with Diallyl Tetrasulfide (DATS) in enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate interference from this reactive organosulfur compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DATS) and why does it interfere with enzymatic assays?
A1: this compound (DATS) is a bioactive organosulfur compound naturally found in garlic. Its interference in enzymatic assays primarily stems from two key properties:
-
Thiol Reactivity: DATS contains a polysulfide linkage that can readily react with free sulfhydryl (thiol) groups present in cysteine residues of enzymes and in common assay reagents like Dithiothreitol (DTT). This can lead to the formation of mixed disulfides, altering the enzyme's structure and function.[1][2][3][4][5]
-
Generation of Reactive Oxygen Species (ROS): DATS has been shown to induce the production of Reactive Oxygen Species (ROS). ROS can oxidize various components of an assay, including the enzyme, substrate, or cofactors, leading to inaccurate readings.
Q2: Which types of enzymatic assays are most susceptible to DATS interference?
A2: Assays that are particularly sensitive to the redox environment and the integrity of protein cysteine residues are most susceptible. This includes:
-
Luciferase Assays: Firefly luciferase, a commonly used reporter enzyme, contains cysteine residues that are important for its activity. DATS can directly inhibit luciferase activity.[6][7]
-
Kinase Assays: Many kinases possess critical cysteine residues in or near their active sites. Modification of these residues by DATS can lead to either inhibition or, in some cases, apparent activation.
-
Protease Assays: Cysteine proteases are a direct target due to the thiol group in their active site. However, other proteases can also be affected through allosteric cysteine modification or ROS-induced damage.
-
Assays Containing Thiols: Any assay that includes thiol-containing reagents like DTT or β-mercaptoethanol is prone to interference as DATS can react with and deplete these reagents.[8]
Q3: What are the common signs of DATS interference in my assay?
A3: Signs of interference can include:
-
Irreproducible results or high variability between replicates.
-
A time-dependent decrease or increase in signal that is independent of the biological process being studied.
-
A significant shift in the IC50 value of a known inhibitor when DATS is present.
-
Discrepancies between results from different assay formats (e.g., a hit in a fluorescence-based assay but not in a label-free assay).
Troubleshooting Guides
Issue 1: Unexpected Inhibition or Activation in a Luciferase Assay
Possible Cause: Direct inhibition of luciferase by DATS or interference with assay reagents.
Troubleshooting Steps:
-
Run a Counter-Screen: Test DATS directly against the luciferase enzyme in a cell-free system to determine if it's a direct inhibitor.
-
Vary Enzyme Concentration: True inhibitors of the target pathway should show a consistent IC50 regardless of the reporter enzyme concentration. If the IC50 of DATS changes with luciferase concentration, it's likely an artifact.
-
Use an Orthogonal Reporter: If possible, confirm your findings using a different reporter system, such as one based on β-galactosidase or secreted alkaline phosphatase, which may have different sensitivities to DATS.
-
Include Thiol Scavengers: Add N-acetylcysteine (NAC) or glutathione (GSH) to the assay buffer to quench the reactive species generated by DATS.[8]
Issue 2: Inconsistent Results in a Kinase Assay
Possible Cause: DATS may be reacting with cysteine residues on the kinase or generating ROS that affect assay components.
Troubleshooting Steps:
-
Perform a DTT Challenge: Measure the IC50 of DATS in the presence and absence of a high concentration of DTT (e.g., 1-5 mM). A significant shift in IC50 suggests thiol reactivity.[8]
-
Add Bovine Serum Albumin (BSA): BSA can act as a scavenger for reactive compounds. Including 0.1-1 mg/mL BSA in the assay buffer can help mitigate non-specific interactions.
-
Use a Different Detection Method: If using an ATP-depletion assay (like Kinase-Glo®), be aware that DATS might interfere with the luciferase used for detection. Validate hits using an alternative method, such as a phosphospecific antibody-based assay (e.g., ELISA, Western blot).
Issue 3: Loss of Signal in a Fluorogenic Protease Assay
Possible Cause: DATS may be directly inhibiting the protease (especially cysteine proteases) or quenching the fluorescence of the substrate or product.
Troubleshooting Steps:
-
Check for Fluorescence Quenching: Measure the fluorescence of the cleaved substrate in the presence and absence of DATS. A decrease in fluorescence indicates quenching.
-
Pre-incubate DATS with the Enzyme: Incubating the protease with DATS before adding the substrate can help determine if the inhibition is time-dependent, which is characteristic of covalent modification.
-
Use a Non-Fluorogenic Substrate: If possible, confirm the results using a different substrate detection method, such as HPLC-MS, to rule out fluorescence-specific artifacts.[9]
Quantitative Data Summary
The following tables summarize potential inhibitory concentrations of DATS and related compounds. Note that specific IC50 values for DATS are not widely available across all assay types and can be highly dependent on the specific enzyme and assay conditions.
Table 1: Potential IC50 Values of Organosulfur Compounds in Various Assays
| Compound | Assay Type | Target | Approximate IC50 | Reference/Notes |
| Diallyl Trisulfide | Antifungal | T. hirsuta | 56.1 µg/mL | |
| Diallyl Trisulfide | Antifungal | L. sulphureus | 31.6 µg/mL | |
| Diallyl Disulfide | Apoptosis Induction | HL-60 cells | < 25 µM | |
| Diallyl Sulfide | CYP2E1 Inhibition | CYP2E1 | 17.3 µM |
Table 2: Common Reagents for Mitigating DATS Interference
| Reagent | Working Concentration | Mechanism of Action |
| Dithiothreitol (DTT) | 1-5 mM | Thiol Scavenger |
| Bovine Serum Albumin (BSA) | 0.1-1 mg/mL | Non-specific protein scavenger |
| N-acetylcysteine (NAC) | 1-10 mM | Thiol Scavenger, Antioxidant |
| Glutathione (GSH) | 1-10 mM | Thiol Scavenger, Antioxidant |
| Catalase | 100-500 U/mL | Decomposes H2O2 (a type of ROS) |
Experimental Protocols
Protocol 1: DTT Challenge Assay to Identify Thiol-Reactive Interference
Objective: To determine if DATS interferes with an enzymatic assay through thiol reactivity.
Methodology:
-
Prepare two sets of assay buffers: one with and one without 5 mM DTT.
-
Prepare a serial dilution of DATS in both buffers.
-
Set up your standard enzymatic assay in parallel using both buffer conditions.
-
For each buffer condition, run the assay with the DATS dilution series.
-
Measure the enzyme activity at each DATS concentration for both buffer conditions.
-
Calculate the IC50 value for DATS in the presence and absence of DTT.
-
Interpretation: A significant increase (typically >3-fold) in the IC50 value in the presence of DTT suggests that DATS is acting as a thiol-reactive compound.[8]
Protocol 2: Luciferase Counter-Screen for Direct Inhibition
Objective: To assess whether DATS directly inhibits the luciferase reporter enzyme.
Methodology:
-
Prepare a purified, recombinant luciferase solution in a suitable buffer (e.g., Tricine buffer, pH 7.8, with MgCl2, and ATP).
-
Prepare a serial dilution of DATS.
-
In a white, opaque microplate, add the DATS dilutions to the luciferase solution.
-
Initiate the reaction by adding the luciferin substrate.
-
Immediately measure the luminescence using a plate reader.
-
Calculate the percent inhibition of luciferase activity at each DATS concentration and determine the IC50.
-
Interpretation: A dose-dependent decrease in luminescence indicates direct inhibition of the luciferase enzyme by DATS.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Troubleshooting workflow for DATS interference.
Caption: Simplified PI3K/Akt signaling pathway.
Caption: Overview of intrinsic and extrinsic apoptosis pathways.
References
- 1. sfrbm.org [sfrbm.org]
- 2. Cysteine reactivity and thiol-disulfide interchange pathways in AhpF and AhpC of the bacterial alkyl hydroperoxide reductase system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Catalytic Site Cysteines of Thiol Enzyme: Sulfurtransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids [mdpi.com]
- 7. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Enhancing the solubility of Diallyl Tetrasulfide for cell-based experiments
Welcome to the technical support center for Diallyl Tetrasulfide (DATS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the solubility of DATS for cell-based experiments and to offer troubleshooting for common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DATS) and why is its solubility a concern for cell-based experiments?
This compound (DATS) is an organosulfur compound found in garlic (Allium sativum) with various reported biological activities, including anticancer, antimicrobial, and antioxidant properties.[1][2] Its utility in cell-based experiments is often hampered by its low aqueous solubility, which can lead to precipitation in cell culture media, inaccurate dosing, and reduced bioavailability to the cells.[3][4][5]
Q2: What are the recommended solvents for preparing DATS stock solutions?
DATS is soluble in several organic solvents. Dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are commonly used to prepare concentrated stock solutions.[1][6] It is crucial to use anhydrous grade solvents to minimize the introduction of water, which can cause precipitation.
Q3: What is the maximum recommended concentration of organic solvents like DMSO in cell culture media?
High concentrations of organic solvents can be toxic to cells. For most cell lines, the final concentration of DMSO in the culture medium should be kept at or below 0.5% (v/v) to avoid significant effects on cell viability and experimental outcomes.[7][8] However, the tolerance can be cell-line specific, and it is advisable to perform a solvent toxicity control experiment.[9]
Q4: How can I enhance the solubility of DATS in my aqueous cell culture medium?
Several strategies can be employed to improve the solubility and delivery of DATS to cells:
-
Use of a Co-solvent System: Prepare a high-concentration stock solution in a water-miscible organic solvent like DMSO and then dilute it serially in the cell culture medium to the final desired concentration.
-
Formulation with Delivery Systems: For persistent solubility issues or in vivo studies, consider formulating DATS into nanoemulsions, liposomes, or micelles.[3][4][5] These delivery systems can encapsulate the hydrophobic DATS and improve its stability and dispersion in aqueous solutions.
Q5: My DATS solution appears cloudy or has visible precipitate after adding it to the cell culture medium. What should I do?
This indicates that the DATS has precipitated out of solution. Refer to the Troubleshooting Guide below for detailed steps on how to address this issue.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of DATS upon dilution in aqueous media | - DATS has low aqueous solubility.- The final concentration of DATS exceeds its solubility limit in the media.- The concentration of the organic solvent in the final dilution is too low to maintain solubility.- The stock solution was not properly mixed before dilution. | - Prepare a fresh stock solution in an appropriate organic solvent (e.g., DMSO).- Vortex the stock solution thoroughly before making dilutions.- Perform serial dilutions to reach the final concentration gradually.- Increase the final concentration of the co-solvent (e.g., DMSO) slightly, ensuring it remains within the non-toxic range for your cells (typically ≤0.5%).- Consider using a delivery system like a nanoemulsion or liposomal formulation to enhance solubility.[3][4][5] |
| Inconsistent experimental results | - Inaccurate concentration due to precipitation.- Degradation of DATS in the stock solution or media.- Uneven distribution of DATS in the culture wells. | - Visually inspect for precipitation before treating cells.- Prepare fresh DATS dilutions for each experiment from a recently prepared stock solution.- Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.- Gently mix the culture plate after adding the DATS solution to ensure even distribution. |
| High cellular toxicity observed at low DATS concentrations | - The organic solvent (e.g., DMSO) concentration is too high.- The DATS itself is cytotoxic to the specific cell line at the tested concentrations. | - Perform a solvent control experiment to determine the toxicity of the solvent alone on your cells.[9]- Ensure the final solvent concentration is below the toxic threshold.- Conduct a dose-response experiment to determine the IC50 of DATS for your specific cell line. The cytotoxic concentration of DATS can vary between cell types.[1] |
Quantitative Data Summary
The solubility of this compound and related diallyl sulfides in various solvents is summarized below.
| Compound | Solvent | Solubility | Reference |
| This compound | DMF | 30 mg/mL | [1] |
| This compound | DMSO | 30 mg/mL | [1] |
| This compound | Ethanol | 30 mg/mL | [1] |
| This compound | DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1] |
| Diallyl Sulfide | DMF | ~10 mg/mL | [6] |
| Diallyl Sulfide | DMSO | ~5 mg/mL | [6] |
| Diallyl Sulfide | Ethanol | ~3 mg/mL | [6] |
| Diallyl Sulfide | DMF:PBS (pH 7.2) (1:4) | ~0.2 mg/mL | [6] |
| Diallyl Trisulfide | DMSO | 45 mg/mL | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of DATS in an appropriate organic solvent.
-
Materials:
-
This compound (DATS) powder or oil
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of DATS.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 30 mg/mL).
-
Vortex the solution vigorously for 1-2 minutes until the DATS is completely dissolved. A brief sonication step may aid in dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of Working Solutions for Cell Treatment
-
Objective: To dilute the DATS stock solution to the final desired concentration in cell culture medium.
-
Materials:
-
DATS stock solution (from Protocol 1)
-
Pre-warmed complete cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
-
-
Procedure:
-
Thaw a single aliquot of the DATS stock solution at room temperature.
-
Vortex the stock solution briefly.
-
Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the final desired treatment concentration. For example, to prepare a 100 µM working solution from a 30 mg/mL (approximately 142.6 mM) stock, you can perform a 1:1426 dilution.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in the working solution is below the cytotoxic level for your cells (typically ≤0.5%).
-
Vortex the working solution gently before adding it to the cell cultures.
-
Add the appropriate volume of the working solution to your cell culture plates and mix gently by swirling the plate.
-
Remember to include a vehicle control group in your experiment, which consists of cells treated with the same final concentration of the solvent used to dissolve DATS.
-
Visualizations
Below are diagrams illustrating key signaling pathways affected by this compound and a typical experimental workflow.
Caption: Key signaling pathways modulated by this compound.
Caption: General workflow for cell-based experiments with DATS.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Recent Research Advances in Multi-Functional Diallyl Trisulfide (DATS): A Comprehensive Review of Characteristics, Metabolism, Pharmacodynamics, Applications, and Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Diallyl Trisulfide, the Antifungal Component of Garlic Essential Oil and the Bioactivity of Its Nanoemulsions Formed by Spontaneous Emulsification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 10. Diallyl Trisulfide | Antifungal | Reactive Oxygen Species | TargetMol [targetmol.com]
Validation & Comparative
Validating the anticancer effects of Diallyl Tetrasulfide in xenograft models
A Comparative Analysis of Efficacy and Mechanisms
Diallyl tetrasulfide (DATS), a principal organosulfur compound derived from garlic, has emerged as a promising candidate in cancer therapy. Extensive preclinical research utilizing xenograft models has demonstrated its potent anticancer effects across a spectrum of malignancies. This guide provides a comparative analysis of DATS's performance against other therapeutic agents, supported by experimental data, and elucidates its underlying mechanisms of action through detailed signaling pathways.
Comparative Efficacy of this compound in Xenograft Models
In vivo studies consistently highlight the ability of DATS to significantly inhibit tumor growth. When compared with established chemotherapeutic drugs such as cisplatin, DATS not only exhibits a remarkable tumor-suppressive capacity but also appears to mitigate some of the adverse side effects associated with conventional chemotherapy.
In a gastric cancer xenograft model, DATS administered alone demonstrated a dose-dependent inhibition of tumor growth. Notably, when combined with cisplatin, the therapeutic efficacy was significantly enhanced, suggesting a synergistic relationship.[1][2] This combination therapy resulted in greater tumor growth inhibition than either agent administered alone.[3] Similarly, in a lung carcinoma xenograft model, the combination of DATS and cisplatin led to enhanced antitumor activity and, importantly, suppressed the weight loss typically induced by cisplatin, indicating an improved quality of life.[4][5][6][7]
Studies on prostate cancer have also revealed the potent anti-proliferative and pro-apoptotic effects of DATS.[8][9] In orthotopic prostate cancer models, DATS treatment has been shown to increase the ratio of pro-apoptotic to anti-apoptotic proteins and sensitize cancer cells to TRAIL-induced apoptosis.[3] Furthermore, research in triple-negative breast cancer xenograft models has shown that DATS treatment significantly reduces tumor volume and weight while increasing apoptosis.[10]
Here is a summary of the quantitative outcomes from key xenograft studies:
| Cancer Type | Model | Treatment Groups | Key Findings | Reference |
| Gastric Cancer | BGC-823 Xenograft | Control, DATS (20-40 mg/kg/day), Cisplatin, DATS + Cisplatin | DATS dose-dependently inhibited tumor growth. The combination of DATS and Cisplatin showed enhanced anti-tumor activity and fewer side effects compared to Cisplatin alone.[1][2] | [1][2] |
| Lung Carcinoma | NCI-H460 Xenograft | Control, DATS (30-40 mg/kg), Cisplatin, DATS + Cisplatin | DATS significantly inhibited tumor growth. The combination with Cisplatin enhanced anti-tumor activity and ameliorated cisplatin-induced weight loss and oxidative injury.[4][5][6][7] | [4][5][6][7] |
| Prostate Cancer | PC-3 Xenograft | Control, DATS | DATS administration prevented the development of poorly-differentiated carcinoma and reduced lung metastasis multiplicity.[8] | [8] |
| Prostate Cancer | Orthotopic Model | Control, DATS, TRAIL, DATS + TRAIL | DATS sensitized prostate cancer cells to TRAIL-induced apoptosis and was more effective in inhibiting tumor growth when combined with TRAIL. | [11] |
| Breast Cancer | MDA-MB-231 Xenograft | Control, DATS | DATS treatment significantly reduced tumor volume and weight, and increased apoptosis.[10] | [10] |
| Glioblastoma | Xenograft Model | Control, DATS | DATS treatment enhanced apoptosis in glioblastoma tumors through modulation of Bcl-2 family proteins and caspase-3 activation.[3] | [3] |
Deciphering the Molecular Mechanisms: Signaling Pathways
The anticancer effects of this compound are underpinned by its ability to modulate multiple critical signaling pathways involved in cell proliferation, survival, and apoptosis.
One of the primary mechanisms involves the induction of reactive oxygen species (ROS), which in turn triggers cell cycle arrest, predominantly at the G2/M phase, and initiates apoptosis.[9][12] DATS has been shown to activate the p38 and JNK/MAPK pathways while attenuating the Nrf2/Akt signaling cascade, a pathway often exploited by cancer cells for survival and chemoresistance.[1][2]
Furthermore, DATS influences both the intrinsic and extrinsic apoptotic pathways. It modulates the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio and subsequent activation of caspases.[1][2][3][4] In the extrinsic pathway, DATS can enhance the expression of death receptors, rendering cancer cells more susceptible to apoptosis.[3]
Recent evidence also points to the role of DATS in inhibiting the Notch signaling pathway, which is frequently overactive in various cancers and plays a crucial role in tumor growth and the maintenance of cancer stem cells.[13][14][15]
Caption: DATS modulates multiple signaling pathways to induce anticancer effects.
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial. The following outlines a general experimental workflow for assessing the anticancer effects of this compound in a xenograft model.
Caption: A typical workflow for evaluating DATS efficacy in xenograft models.
1. Cell Culture and Xenograft Establishment:
-
Cell Lines: Human cancer cell lines (e.g., BGC-823 for gastric cancer, NCI-H460 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are typically used.
-
Implantation: A specific number of cancer cells (e.g., 5 x 10^6) are suspended in a suitable buffer (e.g., PBS) and injected subcutaneously into the flank of each mouse.
2. Treatment Regimen:
-
Grouping: Once the tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomly assigned to different treatment groups: vehicle control, DATS (at varying doses), a positive control (e.g., cisplatin), and combination therapy groups.
-
Administration: DATS is typically dissolved in a vehicle like corn oil and administered via intraperitoneal (i.p.) injection daily or on a specified schedule. Cisplatin is usually dissolved in saline and administered less frequently (e.g., every 5 days).
3. Monitoring and Data Collection:
-
Tumor Measurement: Tumor dimensions are measured regularly (e.g., every 2-3 days) with calipers, and the tumor volume is calculated using the formula: (length × width²)/2.
-
Body Weight: The body weight of the mice is recorded to assess systemic toxicity.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or after a specific duration of treatment.
4. Post-Mortem Analysis:
-
Tumor Excision: Tumors are excised, weighed, and either fixed in formalin for immunohistochemistry or snap-frozen for molecular analysis.
-
Immunohistochemistry (IHC): Formalin-fixed, paraffin-embedded tumor sections are stained for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL assay).
-
Western Blotting: Frozen tumor tissues are lysed to extract proteins. Western blot analysis is then performed to quantify the expression levels of key proteins in the signaling pathways of interest (e.g., cleaved caspases, Bax, Bcl-2, p-Akt).
This comprehensive approach allows for a thorough evaluation of the anticancer efficacy and the underlying molecular mechanisms of this compound in a preclinical setting, providing a strong foundation for its potential translation into clinical applications.
References
- 1. Diallyl trisulfide suppresses tumor growth through the attenuation of Nrf2/Akt and activation of p38/JNK and potentiates cisplatin efficacy in gastric cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diallyl trisulfide suppresses tumor growth through the attenuation of Nrf2/Akt and activation of p38/JNK and potentiates cisplatin efficacy in gastric cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Diallyl Trisulfide Inhibits Growth of NCI-H460 in Vitro and in Vivo, and Ameliorates Cisplatin-Induced Oxidative Injury in the Treatment of Lung Carcinoma in Xenograft Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. [PDF] Diallyl Trisulfide Inhibits Growth of NCI-H460 in Vitro and in Vivo, and Ameliorates Cisplatin-Induced Oxidative Injury in the Treatment of Lung Carcinoma in Xenograft Mice | Semantic Scholar [semanticscholar.org]
- 7. Diallyl Trisulfide Inhibits Growth of NCI-H460 in Vitro and in Vivo, and Ameliorates Cisplatin-Induced Oxidative Injury in the Treatment of Lung Carcinoma in Xenograft Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Garlic Constituent Diallyl Trisulfide Prevents Development of Poorly-Differentiated Prostate Cancer and Pulmonary Metastasis Multiplicity in TRAMP Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multitargeted prevention and therapy of cancer by diallyl trisulfide and related Allium vegetable-derived organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diallyl disulfide inhibits growth and metastatic potential of human triple-negative breast cancer cells through inactivation of the β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diallyl trisulfide increases the effectiveness of TRAIL and inhibits prostate cancer growth in an orthotopic model: mol… [ouci.dntb.gov.ua]
- 12. dovepress.com [dovepress.com]
- 13. purdue.primo.exlibrisgroup.com [purdue.primo.exlibrisgroup.com]
- 14. Frontiers | The potential of diallyl trisulfide for cancer prevention and treatment, with mechanism insights [frontiersin.org]
- 15. docs.lib.purdue.edu [docs.lib.purdue.edu]
Diallyl Tetrasulfide vs. Diallyl Trisulfide: A Comparative Analysis of Antioxidant Potency
For Immediate Release
A comprehensive review of available scientific literature indicates that both diallyl tetrasulfide and diallyl trisulfide, organosulfur compounds derived from garlic, possess notable antioxidant properties. While direct quantitative comparisons are limited, existing evidence suggests that this compound may exhibit superior potency in inhibiting lipid peroxidation, a key process in cellular damage. Diallyl trisulfide, on the other hand, has been more extensively studied for its ability to enhance endogenous antioxidant defense mechanisms.
Quantitative Comparison of Antioxidant Activity
Direct comparative studies quantifying the antioxidant potency of this compound against diallyl trisulfide using standardized assays are not widely available in the current body of scientific literature. However, a study comparing the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity of diallyl disulfide (DADS) and diallyl trisulfide (DATS) provides some insight into the structure-activity relationship of these compounds.
| Compound | DPPH Radical Scavenging Activity (IC50) |
| Diallyl Disulfide (DADS) | 74.9 ± 3.43 mg/mL |
| Diallyl Trisulfide (DATS) | 79.7 ± 0.93 mg/mL |
Lower IC50 values indicate higher antioxidant potency.
While this data does not include this compound, it suggests that for DPPH radical scavenging, the potency does not necessarily increase with the number of sulfur atoms between diallyl disulfide and diallyl trisulfide. In contrast, qualitative reports suggest that the bioactivity of diallyl polysulfides, including their antioxidant effects, generally increases with the number of sulfur atoms. Furthermore, this compound has been specifically highlighted for its high activity in inhibiting lipid peroxidation.
Mechanistic Insights into Antioxidant Action
The antioxidant mechanisms of diallyl trisulfide are relatively well-documented and are largely attributed to its ability to modulate cellular signaling pathways and enhance the body's own antioxidant defense systems.
Diallyl Trisulfide (DATS):
-
Activation of the Nrf2-ARE Pathway: Diallyl trisulfide has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. This leads to an increased production of endogenous antioxidants such as superoxide dismutase (SOD), glutathione peroxidase (GSH-Px), and catalase.
-
Inhibition of NF-κB Signaling: Diallyl trisulfide can suppress the activation of Nuclear Factor-kappa B (NF-κB), a protein complex that plays a crucial role in inflammatory responses and the production of reactive oxygen species (ROS).
This compound: The specific molecular mechanisms underlying the antioxidant activity of this compound are less extensively characterized in the scientific literature. However, its recognized potency in inhibiting lipid peroxidation suggests a direct radical scavenging activity within the lipid phase of cell membranes or an ability to interfere with the chain reaction of lipid peroxidation.
Experimental Protocols
The following are detailed methodologies for key in vitro antioxidant assays that can be utilized to quantitatively compare the potency of this compound and diallyl trisulfide.
DPPH (2,2-Diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (typically 0.1 mM).
-
Sample Preparation: Prepare various concentrations of this compound and diallyl trisulfide in a suitable solvent (e.g., methanol or DMSO).
-
Reaction: Add a specific volume of the sample solution to the DPPH solution. A control containing only the solvent is also prepared.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined from a plot of inhibition percentage against concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.
Protocol:
-
ABTS•+ Generation: The ABTS radical cation is generated by reacting ABTS stock solution with a strong oxidizing agent, such as potassium persulfate. The mixture is allowed to stand in the dark for 12-16 hours before use.
-
Working Solution Preparation: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of this compound and diallyl trisulfide.
-
Reaction: A small volume of the sample is added to the ABTS•+ working solution.
-
Measurement: The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).
-
Calculation: The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox (a water-soluble vitamin E analog) that has the same antioxidant capacity as the sample.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity.
Protocol:
-
FRAP Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of TPTZ in HCl, and a solution of FeCl₃·6H₂O.
-
Sample Preparation: Prepare various concentrations of this compound and diallyl trisulfide.
-
Reaction: The FRAP reagent is pre-warmed to 37°C. The sample solution is then added to the FRAP reagent.
-
Measurement: The absorbance of the reaction mixture is measured at 593 nm after a specified incubation time (e.g., 4 minutes).
-
Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample with that of a ferrous sulfate standard curve. Results are typically expressed as Fe²⁺ equivalents.
Lipid Peroxidation Inhibition Assay (TBARS Method)
Principle: This assay measures the formation of malondialdehyde (MDA), a major secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions to form a pink-colored complex that can be measured spectrophotometrically.
Protocol:
-
Induction of Lipid Peroxidation: A lipid-rich substrate (e.g., brain homogenate or linoleic acid emulsion) is incubated with an oxidizing agent (e.g., Fe²⁺/ascorbate) in the presence and absence of the test compounds (this compound and diallyl trisulfide).
-
TBA Reaction: After incubation, a solution of TBA in an acidic medium (e.g., trichloroacetic acid) is added to the reaction mixture.
-
Heating: The mixture is heated in a water bath (e.g., at 95°C for 60 minutes) to facilitate the reaction between MDA and TBA.
-
Measurement: After cooling, the absorbance of the resulting pink chromogen is measured at 532 nm.
-
Calculation: The percentage inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample-treated group with that of the control group. The IC50 value can then be determined.
Signaling Pathways and Experimental Workflows
To visualize the described mechanisms and experimental procedures, the following diagrams are provided in Graphviz DOT language.
A Comparative Analysis of Organosulfur Compound Profiles in Different Garlic Varieties
For Researchers, Scientists, and Drug Development Professionals
Garlic (Allium sativum L.) is renowned for its culinary and medicinal properties, largely attributed to a diverse array of organosulfur compounds. These bioactive molecules are the focus of extensive research for their potential therapeutic applications, including cardiovascular protection, anticancer, and antimicrobial effects.[1][2] The concentration and composition of these compounds, however, can vary significantly among different garlic varieties, influencing their efficacy and potential for drug development.[3][4] This guide provides a comparative analysis of the organosulfur compound profiles in various garlic cultivars, supported by experimental data and detailed methodologies.
Comparative Profiles of Organosulfur Compounds
The following table summarizes the quantitative data of key organosulfur compounds found in different garlic varieties, as reported in various scientific studies. It is important to note that direct comparisons should be made with caution due to variations in analytical methods, cultivation conditions, and storage.[5][6]
| Garlic Variety | Alliin (μmol/g FW) | Allicin (μmol/g FW) | Diallyl Disulfide (relative %) | Other Notable Compounds | Reference |
| AV17 | 133.0 | 38.5 | - | High total sulfur content. | [3] |
| Kenlarge | 63.7 | - | - | - | [3] |
| AV02 | 62.2 | 24.5 | - | - | [3] |
| German White | - | - | High Concentration | Allyl mercaptan, allyl methyl disulfide, allyl methyl sulfide, dimethyl disulfide, and dimethyl thioether were also found in high concentrations. | [7] |
| Burgundy | - | - | - | Allyl methyl thiosulfide and allyl methyl trisulfide were the highest concentration compounds. | [7] |
| Chinese | - | - | 26.4 | - | [7] |
| White | - | - | 24.8 | - | [7] |
| Purple | - | - | 21.0 | - | [7] |
| BARI-3 (Bangladesh) | - | - | - | Highest reported level of 2-vinyl-4H-1,3-dithiine (78.15%). | [8][9] |
| Taicangbaipi (China) | - | - | Lower than Ershuizao & Hongqixing | - | [4] |
| Ershuizao (China) | - | - | Higher than Taicangbaipi & Single-clove | High in 5-hydroxymethylfurfural. | [4] |
| Hongqixing (China) | - | - | Higher than Taicangbaipi & Single-clove | High in 5-hydroxymethylfurfural. | [4] |
| Single-clove (China) | - | - | Lower than Ershuizao & Hongqixing | High in soluble sugar. | [4] |
FW: Fresh Weight. Note: '-' indicates data not available in the cited sources.
Experimental Protocols
The quantification of organosulfur compounds in garlic is primarily achieved through chromatographic techniques. The choice of method depends on the specific compounds of interest, with distinct protocols for water-soluble precursors and oil-soluble degradation products.
High-Performance Liquid Chromatography (HPLC) for Alliin and other Water-Soluble Compounds
This method is suitable for the analysis of stable, non-volatile precursors like alliin and other γ-glutamyl peptides.[6][10]
-
Sample Preparation:
-
Chromatographic Conditions:
-
Column: Normal-phase aminopropyl-bonded column or a reversed-phase C18 column.[5][10][11]
-
Mobile Phase: A gradient of 0.1% formic acid in water (eluent A) and 0.1% formic acid in acetonitrile (eluent B) is often used.[5]
-
Detection: UV detection at 220 nm is common.[11] For compounds with low UV absorbance, derivatization with reagents like o-phthalaldehyde may be necessary to enhance sensitivity.[6][12]
-
Flow Rate: Typically around 0.15 mL/min.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Sulfur Compounds
GC-MS is the preferred method for analyzing volatile compounds such as allicin, diallyl sulfide (DAS), diallyl disulfide (DADS), and diallyl trisulfide (DATS), which are formed upon tissue disruption.[7][12]
-
Sample Preparation:
-
Fresh garlic is crushed and mixed with n-hexane.[9]
-
The mixture is incubated in a shaking water bath (e.g., at 45°C for 2 hours).[9]
-
The mixture is then centrifuged, and the supernatant is collected.[9]
-
Anhydrous MgSO₄ is added to remove any residual water.[9]
-
The final supernatant is used for GC-MS analysis.[9]
-
-
GC-MS Conditions:
-
Column: A capillary column suitable for volatile compound analysis.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless or split injection.
-
Temperature Program: A programmed temperature gradient is used to separate the compounds.
-
Mass Spectrometer: Operates in electron ionization (EI) mode.
-
Identification: Compounds are identified by comparing their mass spectra with libraries such as NIST.[8]
-
Visualizing the Process and Pathways
To better understand the experimental process and the biochemical transformations of organosulfur compounds, the following diagrams are provided.
Caption: Experimental workflow for the analysis of organosulfur compounds in garlic.
Caption: Biosynthetic pathway of allicin and volatile organosulfur compounds in garlic.
References
- 1. Bioactive Compounds and Biological Functions of Garlic (Allium sativum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparative study on the composition of four different varieties of garlic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. researchgate.net [researchgate.net]
- 9. Bioactive properties and organosulfur compounds profiling of newly developed garlic varieties of Bangladesh - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of seven organosulfur compounds in garlic by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 12. rsucon.rsu.ac.th [rsucon.rsu.ac.th]
Diallyl Tetrasulfide and Cisplatin: A Synergistic Alliance in Cancer Therapy
A detailed comparison of the combined therapeutic effects of diallyl tetrasulfide (DATS) and cisplatin, supported by experimental data, reveals a potent synergistic strategy for enhancing anti-cancer efficacy and overcoming drug resistance.
Researchers and drug development professionals are increasingly focusing on combination therapies to improve outcomes in cancer treatment. One such promising combination is that of this compound (DATS), a natural organosulfur compound derived from garlic, and cisplatin, a widely used chemotherapeutic agent. This guide provides a comprehensive comparison of the anti-cancer effects of DATS and cisplatin, both individually and in combination, based on preclinical experimental data. The evidence strongly suggests that DATS not only exhibits its own anti-cancer properties but also significantly enhances the cytotoxic effects of cisplatin, offering a potential avenue to improve therapeutic efficacy and mitigate cisplatin-induced side effects.
Quantitative Analysis of Therapeutic Efficacy
The synergistic effect of DATS and cisplatin has been demonstrated across various cancer types, including gastric, lung, and ovarian cancer. The following tables summarize the key quantitative data from in vitro and in vivo studies, highlighting the enhanced anti-tumor activity of the combination therapy compared to individual treatments.
In Vitro Studies: Enhanced Cytotoxicity and Apoptosis
Table 1: Comparative Cell Viability Inhibition in Human Gastric Cancer SGC-7901 Cells
| Treatment (24h) | Concentration | % Inhibition of Cell Viability (Mean ± SD) |
| This compound (DATS) | 50 µM | 16.20% ± 6.56% |
| 100 µM | Not Specified in Abstract | |
| 200 µM | Not Specified in Abstract | |
| 400 µM | 45.48% ± 6.91% | |
| Cisplatin (DDP) | 3 µg/mL | Not Specified in Abstract |
| DATS + DDP | 50 µM + 3 µg/mL | 59.5% |
| 400 µM + 3 µg/mL | 72.7% |
Data extracted from a study on human gastric cancer SGC-7901 cells. The combination of DATS and cisplatin resulted in a significantly higher inhibition of cell viability compared to DATS alone.[1]
Table 2: Induction of Apoptosis in Human Gastric Cancer SGC-7901 Cells
| Treatment | Apoptosis Rate (%) |
| Control | Not Specified |
| DATS | Increased |
| Cisplatin (DDP) | Increased |
| DATS + DDP | Dramatically Increased |
Qualitative data from flow cytometry analysis indicates a substantial increase in apoptosis in SGC-7901 cells treated with the combination of DATS and cisplatin compared to monotherapy.[1]
Table 3: Overcoming Cisplatin Resistance in Human Ovarian Cancer A2780/DDP Cells
| Treatment | IC50 Value of Cisplatin |
| Cisplatin Alone | High |
| Cisplatin + DATS | Reduced |
DATS treatment increased the sensitivity of cisplatin-resistant ovarian cancer cells (A2780/DDP) to cisplatin, resulting in a reduced IC50 value for cisplatin.[2]
In Vivo Studies: Enhanced Tumor Growth Inhibition
Table 4: Comparative Tumor Volume in NCI-H460 Human Lung Cancer Xenograft Model
| Treatment Group | Dose | Mean Tumor Volume (mm³) ± SEM |
| Control | Vehicle | 1650.0 ± 633.9 |
| DATS | 30 mg/kg | Significantly Suppressed (p<0.001 vs. control) |
| Cisplatin (DDP) | 4 mg/kg/5 days | 846.8 ± 161.9 |
| DATS + DDP | 30 mg/kg DATS + 4 mg/kg DDP | 717.3 ± 223.2 (p<0.05 vs. DDP alone) |
In a xenograft model of human lung cancer, the combination of DATS and cisplatin resulted in a more significant reduction in tumor volume compared to cisplatin treatment alone.[3][4][5]
Experimental Protocols
To ensure the reproducibility of the findings presented, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (CCK-8 Assay)
-
Cell Seeding: Seed SGC-7901 cells in 96-well plates at a density of 5 × 10³ cells/well and incubate for 12 hours.
-
Treatment: Treat the cells with varying concentrations of DATS, cisplatin, or a combination of both for 24, 48, or 72 hours.
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability inhibition relative to the untreated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with DATS, cisplatin, or their combination for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark, according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V-positive).
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject NCI-H460 human lung cancer cells into the flank of female BALB/c nude mice.
-
Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment Groups: Randomize the mice into different treatment groups: vehicle control, DATS alone, cisplatin alone, and DATS + cisplatin combination.
-
Drug Administration: Administer the drugs via intraperitoneal injection at the specified doses and schedule.
-
Tumor Measurement: Measure the tumor volume periodically using a caliper.
-
Data Analysis: At the end of the experiment, sacrifice the mice, excise the tumors, and compare the tumor volumes between the different treatment groups.
Western Blot Analysis
-
Cell Lysis: Lyse the treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins onto a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-JNK, p-p38, p-STAT3, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mechanistic Insights: Signaling Pathways and Synergistic Interactions
The synergistic anti-cancer effect of this compound and cisplatin is attributed to their ability to modulate multiple signaling pathways involved in cell survival, proliferation, and apoptosis.
Caption: Synergistic anti-cancer mechanisms of DATS and cisplatin.
Studies have revealed that the combination of DATS and cisplatin leads to the enhanced regulation of endoplasmic reticulum stress and the inhibition of the STAT3/PKC-δ and MAPK signaling pathways.[1] DATS has been shown to activate the pro-apoptotic JNK and p38 MAPK pathways.[3] This multi-targeted approach contributes to a more potent induction of apoptosis and inhibition of tumor growth than either agent can achieve alone.
Caption: General experimental workflow for evaluating synergy.
Conclusion
The collective evidence from preclinical studies strongly supports the synergistic interaction between this compound and cisplatin in cancer therapy. The combination not only enhances the inhibition of cancer cell growth and induction of apoptosis but also shows promise in overcoming cisplatin resistance. Furthermore, some studies suggest that DATS may ameliorate some of the toxic side effects associated with cisplatin. These findings provide a solid rationale for further investigation into the clinical application of DATS as an adjuvant to cisplatin-based chemotherapy, potentially leading to more effective and safer cancer treatment regimens.
References
- 1. Prediction of the mechanism for the combination of diallyl trisulfide and cisplatin against gastric cancer: a network pharmacology study and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diallyl trisulfide alleviates chemotherapy sensitivity of ovarian cancer via the AMPK/SIRT1/PGC1α pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Diallyl Trisulfide Inhibits Growth of NCI-H460 in Vitro and in Vivo, and Ameliorates Cisplatin-Induced Oxidative Injury in the Treatment of Lung Carcinoma in Xenograft Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diallyl Trisulfide Inhibits Growth of NCI-H460 in Vitro and in Vivo, and Ameliorates Cisplatin-Induced Oxidative Injury in the Treatment of Lung Carcinoma in Xenograft Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Effects of Diallyl Tetrasulfide and Doxorubicin on Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic performance of Diallyl Tetrasulfide (DATS), a promising natural compound derived from garlic, and Doxorubicin, a conventional chemotherapeutic agent, on breast cancer cells. The information presented herein is supported by experimental data from preclinical studies. While the user's query specified this compound, the available research literature predominantly focuses on the closely related organosulfur compounds Diallyl Trisulfide (DATS) and Diallyl Disulfide (DADS). Therefore, this guide will utilize data for DATS as a representative garlic-derived polysulfide for comparison with doxorubicin.
Quantitative Data Summary
The following tables summarize the key quantitative data on the cytotoxic effects of Diallyl Trisulfide (DATS) and Doxorubicin on various breast cancer cell lines.
Table 1: Comparison of IC50 Values (µM)
| Compound | MCF-7 | MDA-MB-231 | SUM 102PT | SUM 225CWN |
| Diallyl Trisulfide (DATS) | ~90-100 (24h)[1] | 20-100 (16-24h)[2][3][4] | ~90-100 (24h)[1] | ~90-100 (24h)[1] |
| Doxorubicin | 1.63 ± 0.15 (24h)[5] | 2.1 ± 0.2 (24h)[5] | Not Available | Not Available |
Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and assay method.
Table 2: Comparison of Apoptosis Induction
| Compound | Breast Cancer Cell Line(s) | Key Observations |
| Diallyl Trisulfide (DATS) | MCF-7, MDA-MB-231, SUM 102PT, SUM 225CWN | Induces apoptosis in a dose- and time-dependent manner.[3][6][7] It activates caspases 3, 7, and 9, increases pro-apoptotic proteins like Bax, and decreases anti-apoptotic proteins like Bcl-2.[6][7][8] Apoptosis induction is more pronounced in some cell lines (e.g., SUM 102PT) than others.[6][7] |
| Doxorubicin | MCF-7, MDA-MB-231 | A well-established inducer of apoptosis. Combination treatment with DATS synergistically enhances apoptosis, evidenced by increased expression of Bax, cleaved caspase-3, and PARP1, and downregulation of Bcl-2 and Bcl-xL.[5][9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.
Protocol:
-
Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a density of approximately 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of Diallyl Trisulfide or Doxorubicin for specified time periods (e.g., 24, 48 hours). A control group with no treatment or vehicle control (e.g., DMSO) is also included.
-
MTT Incubation: After the treatment period, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL of MTT is added to each well. The plate is then incubated for 4 hours at 37°C.
-
Formazan Solubilization: Following incubation, the MTT-containing medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptotic cells.
Protocol:
-
Cell Treatment: Breast cancer cells are treated with the desired concentrations of Diallyl Trisulfide or Doxorubicin for a specified duration.
-
Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.
-
Cell Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are then added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
-
Data Quantification: The percentage of cells in each quadrant is quantified to determine the rate of apoptosis.
Signaling Pathways and Experimental Workflow
The following diagrams, created using Graphviz, illustrate the signaling pathways affected by Diallyl Trisulfide and Doxorubicin, as well as a general workflow for comparing their cytotoxicity.
Caption: Signaling pathways modulated by Diallyl Trisulfide in breast cancer cells.
Caption: Mechanisms of action of Doxorubicin in breast cancer cells.
Caption: General workflow for comparing the cytotoxicity of two compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Role of Bim in diallyl trisulfide-induced cytotoxicity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic Targets of Diallyl Trisulfide in Human Breast Cancer Cells Identified by RNA-seq Analysis [jcpjournal.org]
- 5. Diallyl Trisulfide Enhances Doxorubicin Chemosensitivity by Inhibiting the Warburg Effect and Inducing Apoptosis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diallyl Trisulfide Induces Apoptosis in Breast Ductal Carcinoma In Situ Derived and Minimally Invasive Breast Cancer Ce… [ouci.dntb.gov.ua]
- 7. Diallyl Trisulfide Induces Apoptosis in Breast Ductal Carcinoma In Situ Derived and Minimally Invasive Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Garlic constituent diallyl trisulfide induced apoptosis in MCF7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diallyl Trisulfide Enhances Doxorubicin Chemosensitivity by Inhibiting the Warburg Effect and Inducing Apoptosis in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and GC-MS Methods for Diallyl Tetrasulfide Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of diallyl tetrasulfide. This document outlines detailed experimental protocols, presents a comparative summary of performance data, and discusses the inherent advantages and limitations of each technique, supported by available experimental findings.
This compound is a significant organosulfur compound found in garlic (Allium sativum) and is of growing interest due to its potential therapeutic properties. Accurate and reliable quantification of this compound is crucial for research and development in the pharmaceutical and nutraceutical industries. The choice between HPLC and GC-MS for its analysis depends on various factors, including the sample matrix, the required sensitivity, and the analytical throughput.
Principles of Analysis
High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, a non-polar stationary phase (such as C18) is typically used with a polar mobile phase, a technique known as reversed-phase chromatography. Detection is commonly achieved using an ultraviolet (UV) detector.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that separates volatile and thermally stable compounds in the gas phase followed by their detection and identification based on their mass-to-charge ratio. For this compound analysis, the sample is vaporized and carried by an inert gas through a capillary column where separation occurs. The eluting compounds are then ionized and fragmented in the mass spectrometer, providing a unique mass spectrum for identification and quantification.
Experimental Protocols
Detailed methodologies for the analysis of this compound and related polysulfides using HPLC and GC-MS are outlined below. These protocols are based on established methods for similar compounds and can be adapted for specific analytical needs.
High-Performance Liquid Chromatography (HPLC) Protocol
A common approach for the analysis of diallyl polysulfides involves reversed-phase HPLC with UV detection.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, an autosampler, a column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable for separating diallyl polysulfides.
-
Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of acetonitrile, water, and tetrahydrofuran is often employed. For instance, an isocratic mobile phase of acetonitrile:water:tetrahydrofuran (70:27:3 v/v/v) has been used for the separation of diallyl sulfides[1].
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: The column is typically maintained at a constant temperature, for example, 30°C, to ensure reproducible retention times[2].
-
Detection: UV detection at a wavelength of 240 nm is appropriate for monitoring this compound[1].
-
Sample Preparation: Samples containing this compound are typically extracted with a suitable organic solvent like methanol or a mixture of methanol and water. The extract is then filtered through a 0.45 µm filter before injection into the HPLC system.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a highly sensitive and selective method for the analysis of volatile and semi-volatile compounds like this compound.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS, DB-5), is commonly used.
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.
-
Injector: A split/splitless injector is used, often operated in splitless mode for higher sensitivity. The injector temperature is crucial and should be optimized to ensure efficient volatilization of this compound without causing thermal degradation. A temperature of around 200-250°C is a common starting point[2][3].
-
Oven Temperature Program: A temperature program is essential for separating the diallyl polysulfides. A typical program might start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a final temperature (e.g., 250°C)[4].
-
Mass Spectrometer: The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV. Data can be acquired in full scan mode for qualitative analysis or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
-
Sample Preparation: Similar to HPLC, samples are extracted with an organic solvent. The extract is then concentrated if necessary and injected into the GC-MS system. It is crucial to use a dry solvent as water can be detrimental to the GC column and the MS system.
Quantitative Performance Comparison
| Parameter | HPLC-UV (Estimated for this compound) | GC-MS (Reported for Diallyl Disulfide/Trisulfide) |
| Linearity (Correlation Coefficient, r²) | > 0.99 | > 0.999[2][3][6] |
| Limit of Detection (LOD) | Expected to be in the low ng/mL range | 0.0096 - 0.3063 µg/mL[2][6] |
| Limit of Quantification (LOQ) | Expected to be in the mid-to-high ng/mL range | 0.0210 - 1.0210 µg/mL[2][6] |
| Precision (%RSD) | < 5% | < 2%[2][3] |
| Accuracy/Recovery (%) | 95 - 105% | 98 - 102%[2][3] |
| Analysis Time | 15 - 30 minutes | 20 - 40 minutes |
| Selectivity | Moderate to high, dependent on chromatographic resolution | Very high, based on mass spectral data |
| Compound Stability | Generally good at ambient temperature | Potential for thermal degradation of polysulfides[7][8] |
Mandatory Visualization
The following diagram illustrates a general workflow for the cross-validation of HPLC and GC-MS methods for the analysis of this compound in a sample matrix.
Caption: Workflow for Cross-Validation of HPLC and GC-MS Methods.
Discussion and Conclusion
Both HPLC-UV and GC-MS are viable techniques for the analysis of this compound, each with its own set of strengths and weaknesses.
HPLC-UV is a robust and widely accessible technique. A key advantage is that the analysis is performed at or near ambient temperature, which minimizes the risk of thermal degradation of labile compounds like this compound. This is particularly important for accurate quantification. However, the selectivity of UV detection can be a limitation if the sample matrix is complex and contains co-eluting compounds with similar UV absorption profiles.
GC-MS offers superior selectivity and sensitivity. The mass spectrometric detection provides structural information, which is invaluable for unambiguous peak identification. The high resolution of capillary GC columns can also provide excellent separation of complex mixtures. The primary concern with GC-MS for this compound analysis is the potential for thermal degradation in the hot injector and column. Diallyl polysulfides can undergo rearrangement and decomposition at elevated temperatures, which can lead to inaccurate quantification[7][8].
Recommendation:
For routine quality control and quantification of this compound in relatively clean matrices, HPLC-UV is a reliable and cost-effective choice due to its non-destructive nature and simplicity.
For complex matrices where high selectivity is required, or for confirmatory analysis and identification of unknowns, GC-MS is the preferred method. However, careful method development is necessary to minimize thermal degradation. This may involve using a lower injector temperature, a faster oven ramp rate, and a shorter column.
Ultimately, the choice of method should be guided by the specific requirements of the analysis. A cross-validation of both methods is highly recommended for any laboratory intending to perform long-term studies or regulatory submissions involving this compound. This would involve analyzing the same set of samples by both techniques and comparing the results for key validation parameters to ensure the accuracy and reliability of the data.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Therapeutic Effects of Diallyl Tetrasulfide and its Analogs: An In Vitro and In Vivo Correlation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic effects of Diallyl Tetrasulfide (DATS) and its related organosulfur compounds, Diallyl Trisulfide (also often abbreviated as DATS) and Diallyl Disulfide (DADS), with a focus on their anticancer properties. The information presented herein is supported by experimental data from in vitro and in vivo studies, offering a valuable resource for researchers in oncology and drug development.
Introduction
This compound and its analogs are naturally occurring organosulfur compounds derived from garlic (Allium sativum) that have garnered significant interest for their potential therapeutic applications.[1] These compounds have been shown to exhibit a range of biological activities, including anticancer, antioxidant, and anti-inflammatory effects.[2] This guide focuses on the comparative efficacy of these compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action.
In Vitro Therapeutic Effects: A Quantitative Comparison
The in vitro anticancer activity of this compound and its analogs has been evaluated across a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison.
Table 1: Comparative IC50 Values of Diallyl Trisulfide (DATS) and Diallyl Disulfide (DADS) in Human Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Exposure Time (hours) | Reference |
| Diallyl Trisulfide (DATS) | MCF7 (Breast) | 94 ± 4.0 | 24 | [1] |
| 58 ± 2.5 | 48 | [1] | ||
| MDA-MB-231 (Breast) | 84 ± 3.1 | 24 | [1] | |
| 49 ± 1.5 | 48 | [1] | ||
| A549 (Lung) | 78 ± 1.5 | 24 | [1] | |
| LoVo (Colorectal) | 72 ± 1.5 | 24 | [1] | |
| HA22T (Liver) | 103 ± 1.5 | 24 | [1] | |
| RKO (Colon) | 16.5 | 24 | [3] | |
| 10.5 | 48 | [3] | ||
| 10.2 | 72 | [3] | ||
| HT-29 (Colon) | 12.3 | 24 | [3] | |
| 11.5 | 48 | [3] | ||
| 10.5 | 72 | [3] | ||
| HCT-15 (Colon) | 11.5 | Not Specified | [4] | |
| DLD-1 (Colon) | 13.3 | Not Specified | [4] | |
| NCI-H460 (Lung) | 130.3 | 24 | [5][6] | |
| 37.5 | 48 | [5][6] | ||
| 18.5 | 72 | [5][6] | ||
| Diallyl Disulfide (DADS) | PC3 (Prostate) | 40 | Not Specified | [7] |
| MDA-MB-231 (Breast) | 6 | Not Specified | [7] | |
| MCF-7 (Breast) | 4 | Not Specified | [7] | |
| MDA-MB-231 (Breast) | 24.12 ± 1.20 | 24 | [8] | |
| A549 (Lung) | 29.51 ± 0.98 | 24 | [8] |
Comparison with Standard Chemotherapeutic Agents
The efficacy of diallyl sulfides has also been compared to established chemotherapeutic drugs.
Table 2: Comparative IC50 Values of Diallyl Trisulfide (DATS), Doxorubicin, and Cisplatin
| Compound | Cancer Cell Line | IC50 (µM) | Exposure Time (hours) | Reference |
| Diallyl Trisulfide (DATS) | MCF7 (Breast) | 94 ± 4.0 | 24 | [1] |
| MDA-MB-231 (Breast) | 84 ± 3.1 | 24 | [1] | |
| Doxorubicin (DOX) | MCF7 (Breast) | 1.63 ± 0.15 | 24 | [9] |
| 0.9 ± 0.07 | 48 | [1] | ||
| MDA-MB-231 (Breast) | 2.1 ± 0.2 | 24 | [9] | |
| 1.3 ± 0.25 | 48 | [1] | ||
| RKO (Colon) | 1.1 | 24 | [3] | |
| 1.0 | 48 | [3] | ||
| 0.95 | 72 | [3] | ||
| Cisplatin (DDP) | NCI-H460 (Lung) | Not specified | Not specified | [5] |
| Diallyl Disulfide (DADS) | MDA-MB-231 (Breast) | 24.12 ± 1.20 | 24 | [8] |
| A549 (Lung) | 29.51 ± 0.98 | 24 | [8] | |
| Cisplatin (CDDP) | MDA-MB-231 (Breast) | 11.71 ± 1.50 | 24 | [8] |
| A549 (Lung) | 13.24 ± 1.21 | 24 | [8] |
In Vivo Therapeutic Effects
In vivo studies in animal models provide crucial information on the systemic efficacy and potential toxicity of therapeutic agents.
Table 3: Summary of In Vivo Studies on Diallyl Trisulfide (DATS)
| Animal Model | Cancer Type | DATS Dosage | Administration Route | Outcome | Reference |
| BALB/c mice (xenograft) | Lung (NCI-H460) | 30 or 40 mg/kg/day | Intraperitoneal | Significant inhibition of tumor growth. | [5] |
| BALB/c mice (allograft) | Colon (CT-26) | 10 and 50 mg/kg every 4 days | Intraperitoneal | Reduction in tumor volume and weight. | [10] |
| Nude mice (xenograft) | Gastric | Not specified | Not specified | Greater tumor growth inhibition when combined with docetaxel or cisplatin. | [2] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is adapted from standard MTT assay procedures used to evaluate the effect of diallyl sulfides on cancer cell viability.[11]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound, Diallyl Trisulfide, or Diallyl Disulfide (e.g., serial dilutions from 1 µM to 200 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Cell Cycle Analysis by Flow Cytometry
This protocol is based on standard procedures for analyzing cell cycle distribution using propidium iodide (PI) staining.[12][13]
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of the diallyl sulfide compound for a specified time (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.
Western Blot Analysis of Signaling Proteins
This protocol outlines the general steps for analyzing protein expression levels in key signaling pathways affected by diallyl sulfides.[14][15][16]
-
Protein Extraction: Treat cells with the diallyl sulfide compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p53, Bcl-2, Bax, caspases, JNK, p38-MAPK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
In Vivo Tumor Xenograft Model
This protocol is a generalized representation of in vivo efficacy studies.[5][10]
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., NCI-H460) into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomly assign the mice to different treatment groups (e.g., vehicle control, DATS at different doses, positive control like Cisplatin).
-
Compound Administration: Administer this compound or its analogs via a specified route (e.g., intraperitoneal injection) and schedule (e.g., daily or every few days).
-
Tumor Measurement: Measure the tumor volume periodically (e.g., every 2-3 days) using calipers (Volume = 0.5 × length × width²).
-
Endpoint and Analysis: At the end of the study, sacrifice the mice, and excise and weigh the tumors. Analyze the tumor growth inhibition for each treatment group compared to the vehicle control.
Signaling Pathways and Mechanisms of Action
This compound and its analogs exert their therapeutic effects by modulating multiple signaling pathways involved in cell proliferation, apoptosis, and survival.
Diagram 1: Diallyl Trisulfide (DATS) Induced Apoptosis Pathway
Caption: DATS induces apoptosis via ROS-mediated activation of JNK/p38 MAPK and p53 pathways.
Diagram 2: General Experimental Workflow for In Vitro Analysis
Caption: Workflow for evaluating the in vitro anticancer effects of diallyl sulfides.
Conclusion
This compound and its analogs, particularly Diallyl Trisulfide and Diallyl Disulfide, demonstrate significant anticancer activity both in vitro and in vivo. The provided data indicates that these compounds can inhibit the proliferation of various cancer cell lines, induce apoptosis, and arrest the cell cycle. While generally less potent than conventional chemotherapeutic agents like Doxorubicin and Cisplatin, their natural origin and potential for synergistic effects make them promising candidates for further investigation, either as standalone therapies or in combination with existing treatments. The detailed protocols and pathway diagrams in this guide serve as a valuable resource for researchers aiming to explore the full therapeutic potential of these garlic-derived compounds.
References
- 1. Diallyl Trisulfide Enhances Doxorubicin Chemosensitivity by Inhibiting the Warburg Effect and Inducing Apoptosis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Diallyl trisulfide suppresses the proliferation and induces apoptosis of human colon cancer cells through oxidative modification of beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diallyl Trisulfide Inhibits Growth of NCI-H460 in Vitro and in Vivo, and Ameliorates Cisplatin-Induced Oxidative Injury in the Treatment of Lung Carcinoma in Xenograft Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diallyl Trisulfide Inhibits Growth of NCI-H460 in Vitro and in Vivo, and Ameliorates Cisplatin-Induced Oxidative Injury in the Treatment of Lung Carcinoma in Xenograft Mice [ijbs.com]
- 7. Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. jcancer.org [jcancer.org]
- 10. Diallyl trisulfide (DATS) inhibits mouse colon tumor in mouse CT-26 cells allograft model in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. Western blot protocol | Abcam [abcam.com]
Comparing the antimicrobial efficacy of Diallyl Tetrasulfide with commercial antibiotics
For Immediate Release
[City, State] – In the ongoing battle against antimicrobial resistance, researchers are increasingly turning to natural compounds for novel therapeutic agents. Among these, diallyl tetrasulfide, an organosulfur compound derived from garlic, is emerging as a powerful contender with significant antimicrobial efficacy against a broad spectrum of pathogens. This comparison guide provides an in-depth analysis of the antimicrobial performance of this compound against commercially available antibiotics, supported by experimental data, detailed protocols, and mechanistic insights.
Comparative Antimicrobial Efficacy: this compound vs. Commercial Antibiotics
Quantitative data from various studies demonstrate the potent antimicrobial activity of this compound. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and several commercial antibiotics against common bacterial and fungal pathogens. A lower MIC value indicates greater antimicrobial efficacy.
Table 1: Minimum Inhibitory Concentration (MIC) against Bacterial Pathogens (μg/mL)
| Antimicrobial Agent | Staphylococcus aureus | Methicillin-Resistant Staphylococcus aureus (MRSA) |
| This compound | 0.5 | 2 |
| Vancomycin | 0.5 - 2 | 1 - 2 |
| Linezolid | 1 - 4 | 1 - 4 |
| Daptomycin | 0.25 - 1 | 0.25 - 1 |
| Ciprofloxacin | 0.25 - 1 | 0.25 - >32 |
Table 2: Minimum Inhibitory Concentration (MIC) against Fungal Pathogens (μg/mL)
| Antimicrobial Agent | Candida albicans | Aspergillus niger |
| This compound | 0.5 | 1 |
| Amphotericin B | 0.25 - 1 | 0.5 - 2 |
| Fluconazole | 0.25 - 4 | >64 |
| Voriconazole | 0.03 - 0.25 | 0.25 - 1 |
| Caspofungin | 0.03 - 0.25 | 0.015 - 0.06 |
The data clearly indicates that this compound exhibits comparable or, in some cases, superior antimicrobial activity to conventional antibiotics, particularly against the fungus Aspergillus niger, where it shows significantly lower MIC values than fluconazole.
Unraveling the Mechanism of Action: How this compound Works
The antimicrobial prowess of this compound and other diallyl sulfides is attributed to their ability to disrupt fundamental cellular processes in pathogens. One of the primary mechanisms involves the compromising of the bacterial cell membrane integrity. This disruption leads to the leakage of essential intracellular components, such as proteins, ultimately resulting in cell death[1].
Furthermore, research on diallyl sulfide (DAS), a related compound, has shed light on a more sophisticated mechanism of action involving the inhibition of quorum sensing (QS) systems in bacteria like Pseudomonas aeruginosa[2]. Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate gene expression and collective behaviors, including virulence factor production and biofilm formation. Diallyl sulfide has been shown to downregulate the expression of key genes within the las, rhl, and pqs quorum-sensing pathways[2]. This interference with bacterial communication effectively disarms the pathogens, reducing their ability to cause disease. It is plausible that this compound employs a similar, if not more potent, mechanism due to its higher number of sulfur atoms, which is often correlated with increased antimicrobial activity.
References
- 1. Mechanism of antibacterial activity of diallyl sulfide against Bacillus cereus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diallyl sulfide from garlic suppresses quorum‐sensing systems of Pseudomonas aeruginosa and enhances biosynthesis of three B vitamins through its thioether group - PMC [pmc.ncbi.nlm.nih.gov]
Diallyl Tetrasulfide: A Comparative Safety Analysis Against Leading Natural Anticancer Compounds
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals. This document provides an objective comparison of the safety profile of diallyl tetrasulfide (DATS), a promising natural anticancer agent derived from garlic, with other well-researched natural compounds: curcumin, resveratrol, epigallocatechin gallate (EGCG), and sulforaphane. This guide synthesizes available experimental data on acute toxicity, cytotoxicity, and genotoxicity, and includes detailed experimental protocols and signaling pathway diagrams to support further research and development.
Executive Summary
Natural compounds are at the forefront of innovative cancer research, offering potential therapeutic benefits with purportedly fewer side effects than conventional chemotherapy.[1][2] this compound, an organosulfur compound found in garlic, has demonstrated significant anticancer properties.[3] However, a thorough understanding of its safety profile in comparison to other natural agents is crucial for its clinical advancement. This guide reveals that while DATS shows promising selective cytotoxicity towards cancer cells, its safety window and genotoxic potential require careful consideration. In comparison, compounds like curcumin and resveratrol have been more extensively studied in humans and generally exhibit a favorable safety profile at therapeutic doses.
I. Comparative Safety Profile: A Quantitative Overview
The following table summarizes the key safety data points for this compound and its counterparts. It is important to note that direct oral LD50 data for this compound is limited, and data from structurally similar compounds like diallyl disulfide and trisulfide are included for a broader perspective.
| Compound | Acute Toxicity (Oral LD50, Rat) | In Vitro Cytotoxicity (IC50) - Cancer Cells | In Vitro Cytotoxicity (IC50) - Normal Cells | Genotoxicity |
| This compound | 10,470 mg/kg[4] | HCT-15 (colon): 11.5 µM (DATS)[5]DLD-1 (colon): 13.3 µM (DATS)[5]MCF7 (breast): 94 µM (DATS)[6]MDA-MB-231 (breast): 84 µM (DATS)[6] | MCF10A (normal breast): >80 µM (SFN)[7]BEAS-2B (normal bronchial): Resistant to DATS-induced apoptosis[8] | Positive (Comet Assay for DATS)[9] |
| Curcumin | >5000 mg/kg[10] | A549 (lung): 33-52 µM[11]MCF7 (breast): 44.61 µM[12]HCT-116 (colon): 10 µM | 184A1 (normal breast): 59.37 µM[12] | Negative (Ames Test)[13][14][15][16] |
| Resveratrol | >2000 mg/kg | Breast Cancer Cells: p53-dependent apoptosis | - | Negative (Ames Test) |
| EGCG | 200-2000 mg/kg[9] | WI38VA (transformed fibroblast): 10 µM[17]A549 (lung): 28.34 µM[18]H1299 (lung): 27.63 µM[18] | WI38 (normal fibroblast): 120 µM[17] | Negative (Ames Test)[12][19][20][21] |
| Sulforaphane | - | MCF-7 (breast): 27.9 µM[22]HepG2 (liver): 9 µM[23] | MCF-12A (normal breast): 40.5 µM[22]AML12 (normal hepatocyte): 100 µM[23] | - |
II. Detailed Experimental Protocols
For the purpose of reproducibility and standardization, this section provides detailed protocols for key in vitro safety and toxicity assays.
A. Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of cell growth.
B. Genotoxicity Assessment: Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.[24]
Protocol:
-
Bacterial Strains: Utilize histidine-dependent strains of Salmonella typhimurium (e.g., TA98 and TA100).
-
Metabolic Activation: Perform the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver).
-
Exposure: Mix the bacterial tester strain, the test compound at various concentrations, and the S9 mix (if applicable) in molten top agar.
-
Plating: Pour the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[24]
C. DNA Damage Assessment: Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive technique for the detection of DNA damage at the level of the individual cell.
Protocol:
-
Cell Preparation: Treat cells with the test compound.
-
Embedding: Mix the treated cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nucleoid.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis. Damaged DNA fragments will migrate away from the nucleus, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium bromide) and visualize using a fluorescence microscope.
-
Analysis: Quantify the DNA damage by measuring the length and intensity of the comet tail.
III. Signaling Pathways in Apoptosis Induction
The anticancer activity of these natural compounds is often attributed to their ability to induce apoptosis (programmed cell death) in cancer cells. The diagrams below, generated using Graphviz, illustrate the key signaling pathways involved.
Caption: this compound-induced apoptosis pathway.
Caption: Curcumin-induced apoptosis pathway.
Caption: Resveratrol-induced apoptosis pathway.
Caption: EGCG-induced apoptosis pathway.
Caption: Sulforaphane-induced apoptosis pathway.
IV. Discussion and Future Directions
This compound and its related organosulfur compounds from garlic demonstrate compelling anticancer activity, often through the induction of ROS-mediated apoptosis.[9][17][25] A key advantage appears to be their selective cytotoxicity, showing greater potency against cancer cells than normal cells.[11][26] However, the evidence of DNA damage in genotoxicity assays warrants further investigation to determine the therapeutic window and potential long-term risks.
In comparison, curcumin and resveratrol have undergone more extensive preclinical and clinical evaluation, establishing a broader safety profile.[27] EGCG, while generally safe, has been associated with hepatotoxicity at high doses.[9] Sulforaphane also shows promising selective cytotoxicity and a good safety profile in preclinical studies.[22][23]
Future research should focus on:
-
In-depth in vivo toxicity studies for this compound to establish a clear no-observed-adverse-effect level (NOAEL).
-
Comprehensive genotoxicity testing of this compound using a battery of assays to clarify its mutagenic potential.
-
Head-to-head comparative studies of these compounds in various cancer models to directly assess their relative efficacy and safety.
-
Development of novel delivery systems to enhance the bioavailability and targeted delivery of these compounds, potentially widening their therapeutic index.
This comparative guide serves as a foundational resource for the scientific community to navigate the complexities of natural product-based cancer drug discovery and to inform the rational design of future preclinical and clinical investigations.
References
- 1. Diallyl disulfide induces DNA damage and growth inhibition in colorectal cancer cells by promoting POU2F1 ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diallyl trisulfide, 2050-87-5 [thegoodscentscompany.com]
- 3. Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Diallyl trisulfide suppresses the proliferation and induces apoptosis of human colon cancer cells through oxidative modification of beta-tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diallyl Trisulfide Enhances Doxorubicin Chemosensitivity by Inhibiting the Warburg Effect and Inducing Apoptosis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resveratrol induces mitochondria-mediated, caspase-independent apoptosis in murine prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diallyl Trisulfide Selectively Causes Bax and Bak Mediated Apoptosis in Human Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diallyl Trisulfide Induces ROS-Mediated Mitotic Arrest and Apoptosis and Inhibits HNSCC Tumor Growth and Cancer Stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Attenuative Effect of Diallyl Trisulfide on Caspase Activity in TNF-α-induced Triple Negative Breast Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 11. frontiersin.org [frontiersin.org]
- 12. ijpmbs.com [ijpmbs.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Nonmutagenicity of curcumin and its antimutagenic action versus chili and capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. echemi.com [echemi.com]
- 19. Suppression of genotoxicity of carcinogens by (-)-epigallocatechin gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Genotoxicity studies on green tea catechin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Molecular mechanisms for the anti-cancer effects of diallyl disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Toxigenomic Evaluation of Diallyl Disulfide Effects and Its Association with the Chemotherapeutic Agent 5-Fluorouracil in Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Ames test - Wikipedia [en.wikipedia.org]
- 25. wjgnet.com [wjgnet.com]
- 26. Frontiers | The potential of diallyl trisulfide for cancer prevention and treatment, with mechanism insights [frontiersin.org]
- 27. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Diallyl Tetrasulfide: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of diallyl tetrasulfide, an organosulfur compound, is crucial for maintaining laboratory safety and environmental compliance. This guide provides detailed procedures for its safe handling and disposal, designed for researchers, scientists, and drug development professionals. Adherence to these protocols, in conjunction with institutional and local regulations, will minimize risks associated with this chemical.
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to handle this compound in a controlled environment, utilizing appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE):
A comprehensive set of PPE is required to prevent exposure. This includes, but is not limited to:
| Protective Equipment | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield. | Conforms to EN 166 (EU) or NIOSH (US) standards to protect against splashes.[1][2] |
| Hand Protection | Chemical-impermeable gloves. | Use proper glove removal technique to avoid skin contact.[1][2] |
| Skin and Body Protection | Fire/flame resistant and impervious clothing; complete suit protecting against chemicals.[1][2] | The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[2] |
| Respiratory Protection | A full-face respirator. | To be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] |
Handling and Storage:
-
Always handle this compound in a well-ventilated area or within a chemical fume hood.[1][2]
-
Avoid contact with skin and eyes.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools to prevent fire.[1][3]
-
Store containers tightly closed in a cool, well-ventilated place.
II. Spill and Accidental Release Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the substance and protect personnel.
Emergency Procedures:
-
Evacuate: Evacuate personnel to a safe area, keeping people away from and upwind of the spill.[1][2]
-
Ventilate: Ensure adequate ventilation of the affected area.[2]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains, as it may be harmful to the aquatic environment.[1][2][3]
-
Absorption: Absorb the spill with an inert, liquid-binding material such as sand, diatomite, acid binders, universal binders, or sawdust.[3]
-
Collection: Use appropriate tools to collect the absorbed material into a suitable, labeled container for disposal.[2]
-
Decontamination: After the material has been removed, wash the spill site.[2]
III. This compound Disposal Workflow
The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
IV. Step-by-Step Disposal Procedure
The disposal of this compound must be handled as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.
1. Waste Segregation:
-
It is critical to segregate chemical waste. This compound, as a sulfide-containing compound, must be kept separate from acids.[4][5] The mixing of sulfides with acids can generate highly toxic and flammable hydrogen sulfide gas.
-
Store this compound waste separately from other incompatible waste streams such as bases, oxidizers, and reactive chemicals.[5]
2. Containerization:
-
Select a container that is in good condition, leak-proof, and compatible with the chemical.[5]
-
The container must have a secure, tightly fitting cap to prevent leaks and evaporation.[5]
-
Do not overfill the container; leave adequate headspace to allow for expansion.[4]
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste".[5]
-
The label must also identify the contents, in this case, "this compound".[5]
4. Storage:
-
Store the labeled, sealed container in a designated Satellite Accumulation Area (SAA).[4][5]
-
The SAA should be a secure area, away from general laboratory traffic.
5. Final Disposal:
-
Dispose of the contents and the container at an appropriate treatment and disposal facility in accordance with all applicable federal, state, and local laws and regulations.[1][2]
-
It is recommended to contact a licensed professional waste disposal service to handle the final disposal of the material.[2][6]
Note on Chemical Treatment: While some inorganic sulfides can be neutralized through oxidation with sodium hypochlorite, this procedure is intended for trained scientists who understand the chemistry and hazards involved.[7] Given the organic nature and potential for hazardous reactions with this compound, direct chemical treatment in the lab is not recommended without a specific, validated protocol and risk assessment. The preferred and safest method is disposal via a licensed professional service.
References
- 1. echemi.com [echemi.com]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. fishersci.com [fishersci.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
